Keliximab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
174722-30-6 |
|---|---|
Molecular Formula |
C35H64O7 |
Origin of Product |
United States |
Foundational & Exploratory
Keliximab's Mechanism of Action on CD4+ T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Keliximab is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor on the surface of T-helper cells. Its mechanism of action on CD4+ T-cells is multifaceted, involving direct modulation of the CD4 receptor and subsequent functional consequences on T-cell activity. This technical guide provides an in-depth analysis of this compound's effects on CD4+ T-cells, summarizing key quantitative data from clinical trials, detailing experimental methodologies, and visualizing the proposed signaling pathways and experimental workflows. The primary mechanism appears to be the coating and subsequent down-modulation of the CD4 receptor, leading to a functional inhibition of T-cell responses rather than profound cell depletion.
Introduction to this compound
This compound is an IgG1/kappa monoclonal antibody that binds with high affinity to the CD4 antigen on T-helper lymphocytes. By targeting this critical co-receptor, this compound has been investigated for its therapeutic potential in T-cell-mediated inflammatory diseases, including asthma and rheumatoid arthritis. Its "primatized" nature, involving the grafting of primate variable regions onto a human constant framework, is designed to reduce immunogenicity.
Core Mechanism of Action on CD4+ T-Cells
The primary mechanism of action of this compound on CD4+ T-cells revolves around its ability to bind to the CD4 receptor and induce a cascade of events that ultimately dampen T-cell-mediated immune responses. The key facets of this mechanism are:
-
CD4 Receptor Binding and Coating: this compound binds to an epitope on the D1 domain of the CD4 molecule. This binding leads to the "coating" of circulating CD4+ T-cells, which can be quantified by the loss of staining with other CD4 antibodies, such as Leu3a, that recognize an overlapping epitope.[1] This coating is a dose-dependent phenomenon and has been correlated with clinical efficacy in some studies.
-
CD4 Receptor Down-Modulation: Following binding, this compound induces the down-modulation of the CD4 receptor from the T-cell surface. This reduction in the number of available CD4 molecules is thought to be a key contributor to its immunomodulatory effects.
-
Transient Reduction in CD4+ T-Cell Counts: Treatment with this compound leads to a dose-dependent and transient decrease in the absolute number of circulating CD4+ T-cells.[1] However, this reduction is generally not as profound as that seen with depleting anti-CD4 antibodies, and clinical responses have not always correlated with the degree of cell depletion.
-
Inhibition of T-Cell Proliferation: this compound has been shown to be a potent inhibitor of in vitro T-cell proliferation in response to allergens and other stimuli.[1] This functional consequence is a direct result of the interference with CD4 co-receptor function.
-
Modulation of T-Cell Activation Markers: A reduction in the expression of activation markers such as CD25 and HLA-DR, as well as changes in the expression of memory markers like CD45RO and CD45RA, have been observed on CD4+ T-cells following this compound administration.[1]
-
Minimal Impact on Cytokine Production: Notably, in a study of asthmatic patients, this compound did not significantly alter the ex vivo production of key Th1 and Th2 cytokines, including interferon-gamma (IFN-γ), interleukin-4 (IL-4), and interleukin-5 (IL-5), by peripheral blood CD4+ T-cells.[1] This suggests that its primary mechanism is not a global suppression of cytokine secretion but rather a more targeted inhibition of T-cell activation and proliferation.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials of this compound in asthma and rheumatoid arthritis, illustrating the dose-dependent effects on various parameters.
Table 1: Effects of a Single Infusion of this compound on Peripheral Blood CD4+ T-Cells in Severe Asthma[1]
| Parameter | Placebo (n=6) | This compound 0.5 mg/kg (n=6) | This compound 1.5 mg/kg (n=5) | This compound 3.0 mg/kg (n=5) |
| Change in CD4 Count | No significant change | Significant decrease | Significant decrease | Significant decrease |
| Leu3a Staining | No change | Total loss | Total loss | Total loss |
| OKT4 Mean Fluorescence | No significant change | Significant reduction | Significant reduction | Significant reduction |
| CD25+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| HLA-DR+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| CD45RO+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| CD45RA+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Change in IFN-γ, IL-4, IL-5 Expression | No change | No change | No change | No change |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (ACR20 Response)
| Treatment Group | ACR20 Response Rate |
| Study 1 | |
| Placebo | 19% |
| 40 mg this compound twice weekly | 42% |
| 80 mg this compound twice weekly | 51% |
| 140 mg this compound twice weekly | 69% |
| Study 2 | |
| Placebo | 30% |
| 80 mg this compound twice weekly | 39% |
| 120 mg this compound twice weekly | 46% |
| 240 mg this compound once weekly | 47% |
| *p < 0.05 compared to placebo |
Experimental Protocols
Flow Cytometry for CD4+ T-Cell Phenotyping
Objective: To assess the coating of CD4+ T-cells by this compound, the modulation of CD4 receptor expression, and the expression of various cell surface markers.
Methodology:
-
Sample Collection: Collect peripheral blood from patients at baseline and various time points post-infusion.
-
Cell Staining:
-
For CD4 coating and expression, use directly conjugated monoclonal antibodies that bind to different epitopes of the CD4 molecule. For example:
-
Leu3a: To assess coating (its binding is blocked by this compound).
-
OKT4: To assess total CD4 expression (its binding is not blocked by this compound).
-
-
For phenotyping, use a panel of fluorescently labeled antibodies against:
-
CD3 (to identify T-cells)
-
CD4 (e.g., OKT4)
-
CD8
-
CD25 (IL-2 receptor alpha chain, an activation marker)
-
HLA-DR (MHC class II, an activation marker)
-
CD45RO (memory T-cell marker)
-
CD45RA (naive T-cell marker)
-
-
Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with the antibody cocktail according to the manufacturer's instructions, typically for 15-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis: If using whole blood, lyse red blood cells using a commercial lysis buffer.
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD4+ T-cells (CD3+CD4+).
-
Quantify the percentage and absolute counts of different T-cell subsets.
-
Measure the mean fluorescence intensity (MFI) of OKT4 to assess changes in CD4 receptor density.
-
Analyze the percentage of CD4+ T-cells expressing activation and memory markers.
-
In Vitro T-Cell Proliferation Assay
Objective: To evaluate the inhibitory effect of this compound on antigen-specific T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate PBMCs from heparinized blood of atopic, house-dust mite sensitive asthmatic patients by density gradient centrifugation.
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI medium supplemented with 5% human AB serum, L-glutamine, penicillin, and streptomycin.
-
Culture PBMCs at a concentration of 1 x 10^6 cells/mL.
-
-
Stimulation and Treatment:
-
Stimulate the cells with a relevant antigen, for example, 25 µg/mL of Dermatophagoides pteronyssinus (Der-p) extract.
-
Add this compound or an irrelevant isotype control antibody to the cultures at various concentrations (e.g., 0.5, 1, 10, 50, and 100 µg/mL).
-
-
Proliferation Measurement:
-
Culture the cells for 7 days.
-
During the final 16 hours of culture, add 37 kBq of tritiated methylthymidine ([³H]-thymidine) to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells). Compare the proliferation in the presence of this compound to the control antibody.
Signaling Pathways and Visualizations
Proposed Signaling Pathway of this compound's Inhibitory Action
The binding of this compound to the CD4 co-receptor is believed to interfere with the initial stages of T-cell activation. CD4 is physically associated with the lymphocyte-specific protein tyrosine kinase (Lck). During antigen presentation, the T-cell receptor (TCR) recognizes the antigen-MHC complex on an antigen-presenting cell (APC), and the CD4 co-receptor binds to a non-polymorphic region of the MHC class II molecule. This co-ligation brings Lck into proximity with the TCR complex, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 chains of the TCR complex. This, in turn, recruits and activates another kinase, ZAP-70, which then phosphorylates downstream signaling molecules like LAT (Linker for Activation of T-cells), initiating the cascade of events leading to T-cell activation, proliferation, and cytokine production.
This compound, by binding to and inducing the down-modulation of CD4, likely disrupts this critical initial step. The reduction in available CD4 on the cell surface would lead to less efficient co-ligation with the TCR, thereby reducing the efficiency of Lck-mediated phosphorylation of ITAMs and subsequent downstream signaling. This would result in a blunted T-cell activation response and inhibited proliferation.
References
Keliximab for Severe Chronic Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe chronic asthma remains a significant clinical challenge, often refractory to standard therapies. Research into the underlying immunological mechanisms has identified the crucial role of CD4+ T-helper cells in orchestrating the inflammatory cascade characteristic of the disease. Keliximab, a chimeric anti-CD4 monoclonal antibody, has been investigated as a potential therapeutic agent to specifically target this cell population. This technical guide provides an in-depth overview of the research surrounding this compound for severe chronic asthma, focusing on its mechanism of action, quantitative outcomes from clinical investigations, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by targeting the CD4 receptor on the surface of T-helper cells. This interaction leads to a transient reduction in the number of circulating CD4+ T-cells and modulation of CD4+ receptor expression.[1] The primary mechanisms are believed to be a decrease in CD4+ surface expression and a reduction in T-lymphocyte numbers, which in turn diminishes allergen-induced T-cell proliferation.[1][2] By disrupting the activity of these key orchestrators of the allergic inflammatory response, this compound aims to reduce the downstream effects that lead to the symptoms of severe asthma.
Quantitative Data from Clinical Research
The following tables summarize the key quantitative findings from a dose-ranging, placebo-controlled study of this compound in patients with severe, corticosteroid-dependent asthma.
Table 1: Patient Demographics and Dosing Cohorts
| Cohort | Treatment | Number of Patients (n) |
| Cpl | Placebo | 6 |
| C0.5 | This compound 0.5 mg/kg | 6 |
| C1.5 | This compound 1.5 mg/kg | 5 |
| C3.0 | This compound 3.0 mg/kg | 5 |
Data sourced from a study on corticosteroid-dependent asthmatics who received a single infusion and were followed for 4 weeks.[1]
Table 2: Efficacy and Pharmacodynamic Outcomes
| Outcome Measure | Placebo | This compound 0.5 mg/kg | This compound 1.5 mg/kg | This compound 3.0 mg/kg |
| Change in Morning PEF (median AUC) | -82.5 | Not Reported | Not Reported | 445 (p=0.005 vs. placebo) |
| Change in Evening PEF (median AUC) | -85 | Not Reported | Not Reported | 548 (p=0.014 vs. placebo) |
| CD4+ T-cell Count | No significant change | Significantly decreased | Significantly decreased | Significantly decreased |
| CD8+ T-cell Count | No significant change | No significant change | No significant change | No significant change |
| T-cell Proliferation (in vitro) | Control Level | Significantly reduced | Significantly reduced | Significantly reduced |
PEF: Peak Expiratory Flow; AUC: Area Under the Curve. Statistical significance is noted where reported in the source literature.
Table 3: Effect of this compound on CD4+ T-Cell Surface Markers
| Cell Surface Marker | Effect Observed in this compound Treatment Groups |
| CD25 | Significant reduction in the number of CD25+ CD4+ cells |
| HLA-DR | Significant reduction in the number of HLA-DR+ CD4+ cells |
| CD45RO | Significant reduction in the number of CD45RO+ CD4+ cells |
| CD45RA | Significant reduction in the number of CD45RA+ CD4+ cells |
These reductions were observed in all active treatment cohorts (0.5, 1.5, and 3.0 mg/kg) but not in the placebo group.[1]
Experimental Protocols
The following section details the methodology for a key clinical study investigating the effects of this compound in severe, corticosteroid-dependent asthmatics.
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
Patient Population:
-
Inclusion Criteria: Patients with severe, corticosteroid-dependent asthma.
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
Treatment Groups:
-
Patients were divided into four cohorts receiving a single intravenous infusion:
-
Placebo (n=6)
-
This compound 0.5 mg/kg (n=6)
-
This compound 1.5 mg/kg (n=5)
-
This compound 3.0 mg/kg (n=5)
-
Assessments:
-
Lung Function: Morning and evening Peak Expiratory Flow (PEF) were measured daily by the patients at home.
-
Immunophenotyping: Peripheral blood samples were collected pre- and post-infusion. Flow cytometry was used to assess:
-
CD4 and CD8 T-cell counts and mean fluorescence.
-
Expression of CD25, HLA-DR, CD45RO, and CD45RA on CD4+ T-cells.
-
Intracellular expression of IFN-gamma, IL-4, and IL-5 in CD4+ T-cells.
-
-
T-Cell Proliferation Assay: The in vitro effects of this compound on allergen-specific peripheral blood mononuclear cell (PBMC) proliferation were evaluated.
Follow-up Period: Patients were followed for 4 weeks post-infusion.[1]
Visualizations
Signaling Pathway
The following diagram illustrates the inferred signaling pathway modulated by this compound. By binding to the CD4 co-receptor, this compound is hypothesized to inhibit the initial stages of T-cell receptor (TCR) signaling, which is crucial for the activation of CD4+ T-helper cells and their subsequent differentiation into pro-inflammatory phenotypes, such as Th2 cells, in the context of allergic asthma.
Caption: Inferred signaling cascade inhibited by this compound.
Experimental Workflow
This diagram outlines a generalized experimental workflow for a clinical trial investigating a monoclonal antibody like this compound for severe chronic asthma.
Caption: Generalized workflow for a this compound clinical trial.
Conclusion
The research into this compound for severe chronic asthma indicates that by targeting CD4+ T-helper cells, it can lead to a reduction in their numbers and a modulation of their activity. Clinical data, particularly at higher doses, has shown improvements in lung function, specifically Peak Expiratory Flow. The mechanism of action, centered on the disruption of T-cell activation, presents a logical therapeutic strategy. However, the available data is from early-phase trials, and further research would be necessary to fully establish the efficacy, safety, and optimal use of this compound in the management of severe chronic asthma. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this potential therapeutic agent.
References
Keliximab in Rheumatoid Arthritis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. CD4+ T helper cells are central to the pathogenesis of RA, orchestrating the inflammatory cascade that results in tissue damage. Keliximab, a primatized (human-cynomolgus monkey chimeric) monoclonal antibody targeting the CD4 antigen on T helper cells, represents a therapeutic strategy aimed at modulating the activity of these key immune cells. This technical guide provides an in-depth overview of the role of this compound in the context of rheumatoid arthritis pathogenesis, summarizing its mechanism of action, clinical efficacy, and the experimental methodologies used to evaluate its effects. Development of this compound for rheumatoid arthritis was discontinued; however, the study of its mechanism and clinical effects provides valuable insights into the role of CD4+ T cells in RA and the development of targeted immunotherapies.[1][2]
The Role of CD4+ T Cells in Rheumatoid Arthritis Pathogenesis
Rheumatoid arthritis is widely considered a T-cell driven disease.[3] CD4+ T cells are the predominant immune cell type found in the inflamed synovial tissue of RA patients.[3] These cells contribute to the initiation and perpetuation of the inflammatory process through several mechanisms:
-
Antigen Presentation and T-Cell Activation: In the synovium, antigen-presenting cells (APCs) present arthritogenic antigens to CD4+ T cells via Major Histocompatibility Complex (MHC) class II molecules. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of autoreactive T cells.
-
Cytokine Production: Activated CD4+ T cells differentiate into various subsets, each characterized by a distinct cytokine profile. Th1 cells produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while Th17 cells secrete interleukin-17 (IL-17).[4][5] These cytokines stimulate synovial fibroblasts, macrophages, and osteoclasts, leading to synovitis and bone erosion.[5]
-
B-Cell Activation and Autoantibody Production: CD4+ T cells provide help to B cells, promoting their differentiation into plasma cells and the production of autoantibodies, such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPAs).[6] These autoantibodies contribute to immune complex formation and complement activation within the joint.
-
Macrophage Activation: CD4+ T cells activate macrophages, which are a major source of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 in the RA synovium.[7]
This compound: Mechanism of Action
This compound is a monoclonal antibody that specifically binds to the CD4 antigen, a surface glycoprotein (B1211001) on T helper cells.[8] The primary mechanism of action of this compound in rheumatoid arthritis is believed to be immunomodulation through a non-depleting mechanism.[8][9]
Key aspects of this compound's mechanism of action include:
-
CD4 Receptor Binding and Modulation: this compound binds with high affinity to domain 1 of the human CD4 molecule.[8] This binding leads to the "coating" of peripheral blood CD4+ T cells.[10] Studies have shown that this coating, rather than depletion of CD4+ T cells, is a determinant of clinical response.[10]
-
Inhibition of T-Cell Activation: By binding to CD4, this compound may sterically hinder the interaction between the T-cell receptor (TCR)/CD4 complex and the MHC class II molecule on APCs. This interference can inhibit the activation of autoreactive T cells.[8]
-
Receptor Down-Modulation: this compound has been shown to induce the down-modulation of the CD4 receptor from the T-cell surface.[8][9] A related antibody, clenoliximab, which has the same antigen-combining site as this compound, has been shown to cause antibody-mediated stripping of the CD4 receptor from the lymphocyte surface.[9]
-
Inhibition of T-Cell Proliferation: In vitro studies have demonstrated that this compound is a potent inhibitor of T-cell responses, including allergen-specific proliferation of peripheral blood mononuclear cells (PBMCs).[8]
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting T-cell activation.
Clinical Efficacy of this compound in Rheumatoid Arthritis
Several double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.[10] The primary endpoint in these studies was typically the American College of Rheumatology (ACR) 20 response criteria, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.
The following tables summarize the quantitative data from two key studies.
Table 1: ACR 20 Response Rates in this compound Clinical Trials
| Study | Treatment Group | Dosing Regimen | Number of Patients | ACR 20 Response Rate (%) | p-value (vs. Placebo) |
| Study 1 | Placebo | - | - | 19 | - |
| This compound | 40 mg twice weekly | - | 42 | >0.05 | |
| This compound | 80 mg twice weekly | - | 51 | <0.05 | |
| This compound | 140 mg twice weekly | - | 69 | <0.05 | |
| Study 2 | Placebo | - | - | 30 | - |
| This compound | 80 mg twice weekly | - | 39 | >0.05 | |
| This compound | 120 mg twice weekly | - | 46 | >0.05 | |
| This compound | 240 mg once weekly | - | 47 | >0.05 |
Data extracted from Mason et al. (2002).[10]
Table 2: CD4+ T-Cell Counts in this compound Clinical Trials
| Study | Treatment Group | Percentage of Patients with CD4 Counts <250 cells/mm³ |
| Study 1 | This compound | 12 |
| Study 2 | This compound | 47 |
Data extracted from Mason et al. (2002).[10]
A key finding from these studies was that clinical response (ACR 20) correlated with the coating of peripheral blood CD4+ T cells with this compound, but not with the degree of CD4+ T-cell depletion.[10]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and similar immunomodulatory agents in rheumatoid arthritis.
Assessment of ACR 20 Response
The American College of Rheumatology (ACR) 20 response is a composite endpoint used in clinical trials for rheumatoid arthritis.
-
Objective: To determine the percentage of patients who achieve a 20% improvement in disease activity.
-
Methodology:
-
Core Set Measures: At baseline and subsequent follow-up visits, the following seven core set measures are assessed:
-
Tender joint count (out of 28)
-
Swollen joint count (out of 28)
-
Patient's global assessment of disease activity (visual analog scale)
-
Physician's global assessment of disease activity (visual analog scale)
-
Patient's assessment of pain (visual analog scale)
-
Patient's assessment of physical function (e.g., Health Assessment Questionnaire - HAQ)
-
Acute-phase reactant (Erythrocyte Sedimentation Rate - ESR or C-Reactive Protein - CRP)
-
-
Calculation of ACR 20 Response: A patient is classified as an ACR 20 responder if they show at least a 20% improvement from baseline in both the tender joint count and the swollen joint count, as well as at least a 20% improvement in three of the remaining five core set measures.
-
Flow Cytometry for CD4+ T-Cell Coating (Receptor Occupancy)
This protocol describes a general method for assessing the binding of a therapeutic antibody, such as this compound, to its target on the surface of peripheral blood mononuclear cells (PBMCs).
-
Objective: To quantify the percentage of CD4+ T cells that are coated with this compound and the degree of CD4 receptor modulation.
-
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood from patients at baseline and at various time points after this compound infusion.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Staining for Free CD4 Receptors:
-
To detect CD4 receptors not bound by this compound, stain a sample of PBMCs with a fluorescently labeled anti-CD4 antibody that binds to a different epitope than this compound (e.g., PE-conjugated anti-CD4 clone OKT4).
-
-
Staining for this compound-Bound CD4 Receptors:
-
To detect CD4 receptors coated with this compound, stain a separate sample of PBMCs with a fluorescently labeled secondary antibody that specifically binds to the Fc region of the therapeutic antibody (e.g., FITC-conjugated anti-human IgG).
-
-
Co-staining for T-Cell Lineage Markers:
-
In both staining panels, include antibodies to identify CD4+ T cells, such as an anti-CD3 antibody (e.g., APC-conjugated anti-CD3).
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 events in the lymphocyte gate).
-
-
Data Analysis:
-
Gate on the CD3+ lymphocyte population.
-
Within the CD3+ population, identify the CD4+ T cells.
-
Determine the percentage of CD4+ T cells that are positive for the secondary antibody (indicating this compound coating).
-
Measure the mean fluorescence intensity (MFI) of the anti-CD4 (OKT4) staining to assess the density of free CD4 receptors, which can indicate receptor modulation.
-
-
The following diagram illustrates a typical workflow for a receptor occupancy assay by flow cytometry.
In Vitro T-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit antigen-specific T-cell proliferation.
-
Objective: To determine the in vitro inhibitory effect of this compound on T-cell proliferation.
-
Methodology:
-
PBMC Isolation and Labeling:
-
Isolate PBMCs from healthy donors or RA patients.
-
Label the PBMCs with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
-
Cell Culture:
-
Culture the CFSE-labeled PBMCs in the presence of a T-cell stimulus (e.g., a specific antigen or anti-CD3/anti-CD28 antibodies).
-
Include different concentrations of this compound or an isotype control antibody in the cultures.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for cell division (e.g., 3-5 days).
-
-
Staining and Acquisition:
-
Harvest the cells and stain them with fluorescently labeled antibodies to identify CD4+ T cells (e.g., APC-conjugated anti-CD4).
-
Acquire the cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ T-cell population.
-
Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.
-
Calculate the percentage of proliferating cells in the presence and absence of this compound to determine its inhibitory effect.
-
-
Conclusion
This compound, a non-depleting anti-CD4 monoclonal antibody, demonstrated a dose-dependent clinical response in patients with rheumatoid arthritis, as measured by ACR 20 criteria.[10] The efficacy of this compound was found to correlate with the coating of CD4+ T cells rather than their depletion, highlighting a primarily immunomodulatory mechanism of action.[10] Although the development of this compound for rheumatoid arthritis was discontinued, the insights gained from its clinical evaluation underscore the central role of CD4+ T cells in the pathogenesis of the disease and provide a valuable reference for the ongoing development of targeted therapies for autoimmune disorders. The experimental methodologies described herein represent standard approaches for the preclinical and clinical assessment of such immunomodulatory agents.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Quantitative Flow Cytometry Measurements in Antibodies Bound per Cell Based on a CD4 Reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 5. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blog.championsoncology.com [blog.championsoncology.com]
- 9. xtalks.com [xtalks.com]
- 10. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
Keliximab and CD4 Receptor Down-Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab (IDEC-CE9.1) is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor on the surface of T-helper lymphocytes.[1][2] Developed for the treatment of autoimmune diseases such as rheumatoid arthritis and severe asthma, this compound's mechanism of action involves the down-modulation of the CD4 receptor on target cells.[1][2] This guide provides an in-depth technical overview of the core mechanisms underlying this compound-induced CD4 receptor down-modulation, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. While clinical development of this compound was discontinued, the principles of its interaction with the CD4 receptor remain a valuable case study for therapeutic antibody development.[3]
Mechanism of Action: CD4 Receptor Down-Modulation
This compound binds with high affinity to the CD4 receptor, leading to a reduction in its surface expression on CD4+ T-cells.[1] This down-modulation is a key aspect of its immunomodulatory effect. The primary mechanisms contributing to this phenomenon are believed to be a combination of receptor "coating" and subsequent "stripping" from the cell surface, with potential involvement of internalization pathways.[4][5]
CD4 Coating: The initial step is the binding of this compound to the CD4 receptor on the surface of T-helper cells. This "coating" of the receptor sterically hinders its interaction with MHC class II molecules on antigen-presenting cells, thereby inhibiting T-cell activation.[4] Clinical response to this compound has been shown to correlate with the degree of CD4+ T-cell coating.[6]
CD4 Stripping: Evidence from studies on clenoliximab, an IgG4 derivative of this compound with the same antigen-combining site, suggests that a primary mechanism for the reduction in cell surface CD4 is antibody-mediated "stripping."[4][5] This process is characterized by the shedding of soluble CD4-antibody complexes from the cell surface into the circulation.[5] The amount of soluble CD4 in complex with the antibody in the serum has been observed to be significantly higher than the amount of cell-associated CD4, supporting the stripping hypothesis.[5]
Receptor Internalization: While stripping appears to be a major contributor, internalization of the CD4-keliximab complex is another potential mechanism of down-modulation.[4] Antibody binding can trigger the cell's natural endocytic machinery, leading to the engulfment and subsequent degradation or recycling of the receptor-antibody complex. The CD4 receptor is known to undergo clathrin-mediated endocytosis upon T-cell activation, a process that can be influenced by antibody binding.[2][7]
Quantitative Data from Clinical Trials
Clinical trials of this compound in rheumatoid arthritis and asthma have provided quantitative data on its effects on CD4+ T-cell parameters. The following tables summarize key findings.
Table 1: this compound Dosing and CD4+ T-Cell Effects in Rheumatoid Arthritis
| Study Population & Size | Dosing Regimen | Observation Period | Key Findings on CD4+ T-Cells | Reference |
| Rheumatoid Arthritis (n=136 & n=186) | 40, 80, 120, or 140 mg twice weekly; or 240 mg once weekly for 4 weeks | 4 weeks | Dose-dependent increase in CD4+ T-cell coating. Transient CD4 depletion observed, with 12-47% of patients having counts below 250 cells/mm³. | [4] |
| Rheumatoid Arthritis (n=25) | Single infusions of 0.03 to 4 mg/kg | 2 weeks post-infusion | Brief reduction in peripheral CD4 T-cell number (3 to 7 days). CD4 cell surface antigen down-modulation observed post-infusion. | [8] |
Table 2: this compound Dosing and CD4+ T-Cell Effects in Severe Asthma
| Study Population & Size | Dosing Regimen | Observation Period | Key Findings on CD4+ T-Cells | Reference |
| Severe Corticosteroid-Dependent Asthmatics (n=22) | Single infusion of 0.5, 1.5, or 3.0 mg/kg | 4 weeks | All doses were associated with a reduction from baseline in CD4 count. | [9] |
| Corticosteroid-Dependent Asthmatics (n=22) | Single infusion of 0.5, 1.5, or 3.0 mg/kg | 4 weeks | Significant decrease in CD4 count (but not CD8). Total loss of Leu3a staining, indicating complete receptor coating. Significant reductions in the mean fluorescence of OKT4 binding, indicating reduced CD4 receptor density. | [10][11] |
Experimental Protocols
The primary method for assessing this compound-induced CD4 down-modulation is flow cytometry. This technique allows for the simultaneous measurement of cell surface markers, receptor occupancy (coating), and receptor density.
Protocol 1: Flow Cytometry for Measuring CD4 Coating and Down-Modulation
Objective: To quantify the percentage of CD4+ T-cells coated with this compound and the change in CD4 receptor density.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Red blood cell lysis buffer
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD3 (to identify T-cells)
-
Anti-CD4 (non-competing with this compound, e.g., OKT4)
-
Anti-CD4 (competing with this compound, e.g., Leu3a)
-
Isotype control antibodies
-
-
Flow cytometer
Methodology:
-
Sample Preparation:
-
Collect peripheral blood from subjects pre- and post-keliximab infusion.
-
Dilute whole blood 1:1 with PBS.
-
Aliquot 100 µL of diluted blood into flow cytometry tubes.
-
-
Antibody Staining:
-
To separate tubes, add pre-titered amounts of the following antibody cocktails:
-
Tube A (Total CD4): Anti-CD3, Anti-CD4 (non-competing, e.g., OKT4)
-
Tube B (Unoccupied CD4): Anti-CD3, Anti-CD4 (competing, e.g., Leu3a)
-
Tube C (Isotype Control): Isotype control antibodies matching the fluorochromes and isotypes of the primary antibodies.
-
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC lysis buffer to each tube.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Washing and Fixation:
-
Wash the cell pellet with 2 mL of PBS containing 2% FBS.
-
Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in 200-500 µL of fixation buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Collect a minimum of 10,000 events in the lymphocyte gate.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
From the lymphocyte gate, gate on CD3+ T-cells.
-
Within the CD3+ gate, analyze the expression of the non-competing anti-CD4 (OKT4) and competing anti-CD4 (Leu3a) antibodies.
-
-
Data Analysis:
-
CD4 Down-Modulation: Compare the Mean Fluorescence Intensity (MFI) of the non-competing anti-CD4 antibody (OKT4) staining pre- and post-treatment. A decrease in MFI indicates a reduction in CD4 receptor density.
-
CD4 Coating: The degree of receptor occupancy by this compound is determined by the reduction in binding of the competing anti-CD4 antibody (Leu3a). A near-total loss of Leu3a staining indicates complete coating of the CD4 receptors by this compound.[10][11]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound binding to the CD4 receptor leads to its down-modulation via stripping and internalization.
Caption: Workflow for assessing CD4 coating and down-modulation by flow cytometry.
Caption: Potential clathrin-mediated endocytosis pathway for the this compound-CD4 complex.
Conclusion
This compound exerts its immunomodulatory effects through the down-modulation of the CD4 receptor on T-helper cells. This process is driven by a combination of receptor coating, which blocks T-cell activation, and a reduction in surface CD4 density, primarily through antibody-mediated stripping and potentially receptor internalization. Flow cytometry serves as a critical tool for quantifying these effects in a clinical and research setting. The detailed understanding of these mechanisms provides valuable insights for the design and evaluation of future antibody-based therapeutics targeting cell surface receptors.
References
- 1. Quantifying the cluster of differentiation 4 receptor density on human T lymphocytes using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Quantifying CD4 Receptor Density on Human T Lymphocytes Using Multiple Reaction Monitoring Mass Spectrometry | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying CD4 receptor protein in two human CD4+ lymphocyte preparations for quantitative flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization and recycling of CD4 transfected into HeLa and NIH3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantifying CD4 receptor protein in two human CD4+ lymphocyte preparations for quantitative flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. precisionformedicine.com [precisionformedicine.com]
The Biological Function of Keliximab: A Primatized Monoclonal Antibody Targeting CD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keliximab is a primatized monoclonal antibody that specifically targets the CD4 receptor on T-helper cells, playing a crucial role in modulating the immune response. This technical guide provides an in-depth analysis of the biological function of this compound, its mechanism of action, and its effects on cellular signaling pathways. It summarizes key quantitative data from preclinical and clinical studies in rheumatoid arthritis and severe chronic asthma. Detailed methodologies for relevant experiments are provided, along with visualizations of the T-cell receptor signaling pathway and a representative experimental workflow to facilitate a comprehensive understanding of this immunomodulatory agent.
Introduction
This compound is a chimeric monoclonal antibody derived from Macaca irus and Homo sapiens that binds with high affinity to the domain 1 of the human CD4 antigen.[1] CD4 is a co-receptor of the T-cell receptor (TCR) and is essential for the activation of T-helper cells, which are central to the pathogenesis of various autoimmune and inflammatory diseases. By targeting CD4, this compound aims to suppress the immune reaction.[1] This document will explore the molecular interactions, cellular consequences, and clinical implications of this compound's biological function.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action primarily centered on its interaction with the CD4 receptor on T-helper lymphocytes.
2.1. High-Affinity Binding to CD4: this compound binds with a high affinity to domain 1 of the human CD4 molecule.[1] The reported dissociation constant (Kd) for this interaction is 1.0 nM .[2] This strong and specific binding is the initial step in its immunomodulatory cascade.
2.2. CD4 Receptor Down-Modulation: Upon binding, this compound induces the down-modulation of the CD4 receptor on the surface of T-cells.[1] This reduction in the number of available CD4 receptors limits the cell's capacity to interact with antigen-presenting cells (APCs) via the MHC class II molecule.
2.3. Inhibition of T-Cell Responses: By binding to CD4 and causing its down-modulation, this compound is a potent inhibitor of in vitro T-cell responses.[1] This inhibition is thought to occur through steric hindrance of the CD4-MHC class II interaction, which is a critical co-stimulatory signal for T-cell activation. The coating of CD4+ T-cells with this compound has been correlated with clinical response in rheumatoid arthritis, suggesting that this is a key determinant of its efficacy.
Signaling Pathway Modulation
This compound's interaction with CD4 directly impacts the T-cell receptor (TCR) signaling pathway, a complex cascade of molecular events that governs T-cell activation, proliferation, and cytokine production.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Reference |
| Dissociation Constant (Kd) | 1.0 nM | Human | [2] |
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (Study I)
| Treatment Group | ACR20 Response Rate | p-value vs. Placebo | Reference |
| Placebo | 19% | - | |
| 40 mg this compound bw | 42% | NS | |
| 80 mg this compound bw | 51% | < 0.05 | |
| 140 mg this compound bw | 69% | < 0.05 | |
| bw = twice weekly |
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (Study 2)
| Treatment Group | ACR20 Response Rate | Reference |
| Placebo | 30% | |
| 80 or 120 mg this compound bw | 39% | |
| 240 mg this compound ow | 47% | |
| bw = twice weekly, ow = once weekly |
Table 4: Pharmacodynamic Effects of this compound in Severe Chronic Asthma
| Dose Group | Change in Morning Peak Expiratory Flow Rate (PEFR) | Change in CD4+ Cell Count | Reference |
| 0.5 mg/kg | Not specified | Significant decrease | [3][4][5] |
| 1.5 mg/kg | Not specified | Significant decrease | [3][4][5] |
| 3.0 mg/kg | Significant increase | Significant decrease | [3][4][5] |
| Placebo | No significant change | No significant change | [3][4][5] |
Experimental Protocols
5.1. Flow Cytometry Analysis of CD4+ T-Cell Coating and Population Changes
This protocol describes a method to assess the in vivo effects of this compound on peripheral blood CD4+ T-cells.[3][5]
Objective: To quantify the degree of CD4 coating by this compound and to enumerate CD4+ and other lymphocyte subsets in whole blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Red blood cell lysis buffer
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
-
Red Blood Cell Lysis (if using whole blood):
-
Following antibody incubation, add 2 mL of 1X RBC Lysis Buffer.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash once with Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on lymphocyte populations and quantify the expression of different markers. The percentage of CD4 coating can be determined by the reduction in Leu3a staining.
-
Conclusion
This compound is a primatized monoclonal antibody with a well-defined biological function centered on its high-affinity binding to the CD4 receptor. Its mechanism of action, involving CD4 down-modulation and subsequent inhibition of T-cell activation, has shown therapeutic potential in inflammatory and autoimmune diseases. The quantitative data from clinical trials in rheumatoid arthritis and asthma provide evidence of its clinical activity. The detailed experimental protocols and visualizations presented in this guide offer a comprehensive resource for researchers and scientists in the field of immunology and drug development to further explore the therapeutic applications of this compound and similar immunomodulatory agents. Further research may focus on optimizing dosing regimens and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
The Impact of Keliximab on T-Lymphocyte Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Keliximab, a chimeric anti-CD4 monoclonal antibody, has demonstrated significant immunomodulatory effects, central to which is its ability to inhibit T-lymphocyte proliferation. This document provides an in-depth technical guide on the core mechanisms and experimental evidence underlying this inhibitory action. Through a detailed examination of its effects on T-cell signaling pathways and a review of key experimental data, this whitepaper serves as a comprehensive resource for professionals in the field of immunology and drug development. Quantitative data from in vitro studies are presented in a structured format, and detailed experimental protocols are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex biological processes involved.
Introduction
T-lymphocytes, particularly CD4+ T-helper cells, play a pivotal role in orchestrating the immune response. In autoimmune and allergic diseases, aberrant T-cell activation and proliferation contribute to the inflammatory cascade. This compound (IDEC-CE9.1) is a monoclonal antibody that targets the CD4 co-receptor on T-helper cells. Its mechanism of action involves the modulation of CD4 expression and a direct impact on the proliferative capacity of these cells, thereby representing a targeted therapeutic approach for T-cell-mediated pathologies. This whitepaper will focus specifically on the inhibitory effect of this compound on T-lymphocyte proliferation.
Mechanism of Action: Inhibition of T-Cell Proliferation
This compound exerts its inhibitory effect on T-lymphocyte proliferation through its binding to the CD4 co-receptor. This interaction leads to a transient reduction in the number of circulating CD4+ T-cells and a down-modulation of CD4 receptor expression on the cell surface.[1][2] Crucially, in vitro studies have demonstrated that this compound significantly reduces allergen-induced T-cell proliferation.[1][2]
Interference with T-Cell Receptor (TCR) Signaling
The primary mechanism by which this compound inhibits T-cell proliferation is through the disruption of the T-cell receptor (TCR) signaling cascade. The CD4 co-receptor is essential for the stabilization of the TCR-MHC class II interaction and for the initiation of downstream signaling events. By binding to CD4, this compound is believed to sterically hinder this interaction and/or induce conformational changes that prevent the efficient signal transduction required for T-cell activation and subsequent proliferation.
A key initial step in TCR signaling is the activation of the lymphocyte-specific protein tyrosine kinase (Lck), which is non-covalently associated with the cytoplasmic tail of CD4. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another critical tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70), which, upon recruitment and subsequent phosphorylation by Lck, propagates the signaling cascade that ultimately leads to gene transcription, cytokine production, and cellular proliferation.
This compound's binding to CD4 likely disrupts the spatial and functional coupling of Lck to the TCR complex, thereby inhibiting the initial phosphorylation events and preventing the downstream activation of ZAP-70 and the subsequent signaling cascade.
Quantitative Data on T-Lymphocyte Proliferation
A key study by Kon et al. (2001) investigated the in vitro effect of this compound on allergen-specific T-cell proliferation. Peripheral blood mononuclear cells (PBMCs) from atopic asthmatic subjects sensitive to Dermatophagoides pteronyssinus were stimulated with the allergen in the presence of varying concentrations of this compound or a control monoclonal antibody. Proliferation was measured by tritiated methylthymidine incorporation. The results demonstrated a dose-dependent inhibition of T-cell proliferation by this compound.
Table 1: Effect of this compound on Allergen-Induced T-Lymphocyte Proliferation
| Treatment | Concentration (µg/mL) | Mean Proliferation (Counts Per Minute - CPM) (Approximate) | Standard Error of the Mean (SEM) (Approximate) |
| Control mAb | 0.5 | 18,000 | ± 2,000 |
| 1 | 17,500 | ± 1,800 | |
| 10 | 17,000 | ± 2,100 | |
| 50 | 16,500 | ± 1,900 | |
| 100 | 16,000 | ± 2,000 | |
| This compound | 0.5 | 14,000 | ± 1,500 |
| 1 | 11,000 | ± 1,200 | |
| 10 | 7,000 | ± 800 | |
| 50 | 4,000 | ± 500 | |
| 100 | 3,000 | ± 400 |
Note: The quantitative data in this table are estimations derived from the graphical representation (Figure 4) in Kon et al., European Respiratory Journal, 2001; 18(1):45-52. The original publication should be consulted for the precise data.
Experimental Protocols
In Vitro T-Lymphocyte Proliferation Assay (based on Kon et al., 2001)
This protocol outlines the methodology used to assess the effect of this compound on allergen-induced T-lymphocyte proliferation.
Materials:
-
Peripheral blood from atopic asthmatic subjects sensitive to Dermatophagoides pteronyssinus (Der p 1).
-
Ficoll-Paque for PBMC isolation.
-
Complete RPMI-1640 medium.
-
This compound (IDEC-CE9.1).
-
Isotype-matched control monoclonal antibody.
-
Dermatophagoides pteronyssinus allergen extract.
-
Tritiated methylthymidine ([³H]-thymidine).
-
96-well round-bottom culture plates.
-
Liquid scintillation counter.
Procedure:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and culture in 96-well round-bottom plates at a density of 1 x 10⁶ cells/mL.
-
Treatment: Add this compound or the control monoclonal antibody to the cell cultures at final concentrations of 0.5, 1, 10, 50, and 100 µg/mL.
-
Stimulation: Add Dermatophagoides pteronyssinus allergen extract to the cultures at a final concentration of 25 µg/mL to induce T-cell proliferation.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement: During the final 16 hours of culture, add 37 kBq of [³H]-thymidine to each well.
-
Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Conclusion
This compound effectively inhibits T-lymphocyte proliferation, a key driver of inflammation in various immune-mediated diseases. This inhibitory action is primarily mediated through the binding of this compound to the CD4 co-receptor, leading to the disruption of the TCR signaling cascade. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and build upon the understanding of this compound's immunomodulatory properties. The visualization of the putative signaling pathway and experimental workflow serves to clarify the complex mechanisms underlying the therapeutic potential of this anti-CD4 monoclonal antibody. Further research into the precise molecular interactions and downstream signaling consequences of this compound binding will continue to refine our understanding and may pave the way for the development of next-generation T-cell immunomodulators.
References
Keliximab's High-Affinity Binding to Human CD4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of keliximab, a primatized chimeric monoclonal antibody, to the human CD4 receptor. This compound has been investigated for its therapeutic potential in immune-mediated diseases, including severe chronic asthma and rheumatoid arthritis.[1] A comprehensive understanding of its interaction with its target, the CD4 co-receptor on T-helper cells, is crucial for elucidating its mechanism of action and optimizing its clinical application.
Quantitative Analysis of this compound-CD4 Binding Affinity
This compound exhibits a high binding affinity for human CD4. The equilibrium dissociation constant (Kd) for the interaction between this compound (also known as IDEC-CE9.1) and soluble human CD4 has been determined to be 1.0 nM .[1] This low nanomolar dissociation constant indicates a strong and stable binding interaction between the antibody and its target receptor.
| Parameter | Value | Analyte | Ligand | Method | Reference |
| Equilibrium Dissociation Constant (Kd) | 1.0 nM | This compound (IDEC-CE9.1) | Soluble Human CD4 | Not Specified | [1] |
Experimental Methodologies
While the specific experimental method used to determine the 1.0 nM Kd value for this compound is not detailed in the available literature, such high-affinity antibody-antigen interactions are typically characterized using label-free biosensor technologies like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). A representative protocol for determining the binding kinetics and affinity of an anti-CD4 antibody using Surface Plasmon Resonance is outlined below.
Representative Surface Plasmon Resonance (SPR) Protocol for this compound-CD4 Interaction Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to human CD4.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human soluble CD4 (ligand)
-
Purified this compound (analyte)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize recombinant human soluble CD4 onto the sensor surface via amine coupling to a target density (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is similarly prepared but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer, typically ranging from sub-nanomolar to low micromolar concentrations.
-
Inject the different concentrations of this compound over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the association phase, switch to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
CD4 Signaling Pathway and Mechanism of Action of this compound
CD4 is a crucial co-receptor on T-helper cells that plays a central role in the initiation of the adaptive immune response. It interacts with MHC class II molecules on antigen-presenting cells (APCs), which stabilizes the T-cell receptor (TCR)-MHC interaction and facilitates the activation of intracellular signaling cascades. A key event in this process is the activation of the lymphocyte-specific protein tyrosine kinase (Lck) which is non-covalently associated with the cytoplasmic tail of CD4.
Upon TCR engagement with an antigen-MHC complex, Lck is brought into proximity of the TCR complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Recruited ZAP-70 is then phosphorylated and activated by Lck. Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT serves as a scaffold to recruit a multitude of other signaling molecules, leading to the activation of several downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PKC pathways. These signaling cascades ultimately result in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell activation, proliferation, and cytokine production.
This compound, by binding to domain 1 of human CD4, is thought to exert its immunomodulatory effects through several mechanisms:
-
CD4 Receptor Down-modulation: Binding of this compound can lead to the internalization and reduced surface expression of the CD4 receptor.
-
Inhibition of T-cell Proliferation: By interfering with CD4 function, this compound can inhibit the activation and subsequent proliferation of T-cells.
-
Reduction in IL-2 Production: Consequently, the production of key cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation, is also reduced.
CD4 Signaling Pathway Diagram
Caption: CD4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Binding by Flow Cytometry
Flow cytometry is a powerful technique to assess the binding of antibodies to cell surface receptors on a single-cell level. The following workflow describes a typical experiment to measure the binding of this compound to CD4 on human peripheral blood mononuclear cells (PBMCs). This method can also be used to assess CD4 receptor occupancy and modulation.
Caption: Workflow for analyzing this compound-CD4 binding via flow cytometry.
References
in vitro characterization of keliximab
An In-Depth Technical Guide to the In Vitro Characterization of Keliximab
Introduction
This compound, also known as SB-210396 or IDEC-CE9.1, is a recombinant chimeric (Macaca irus/Homo sapiens) IgG1λ monoclonal antibody that specifically targets the human CD4 antigen.[1][2] Developed for the treatment of severe chronic asthma and rheumatoid arthritis, this compound functions by modulating the immune response.[1][3] It is a primatized antibody where the variable regions from a cynomolgus monkey are grafted onto human IgG1 constant regions.[1][4] This document provides a comprehensive technical overview of the in vitro methodologies used to characterize this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding with high affinity to the CD4 glycoprotein, which is primarily expressed on the surface of T helper lymphocytes.[1][5] This interaction is central to its therapeutic function.
-
Inhibition of T-Cell Activation : On T helper cells, CD4 acts as a co-receptor, binding to MHC Class II molecules on antigen-presenting cells (APCs) to facilitate T-cell receptor (TCR) signaling.[1][6] this compound binding to domain 1 of CD4 physically obstructs this interaction, thereby inhibiting T-cell activation, proliferation, and the subsequent production of inflammatory cytokines like IL-2.[1][5][7]
-
CD4 Receptor Modulation : this compound induces the down-modulation of the CD4 receptor on the surface of T-cells.[1] This process, potentially involving antibody-mediated stripping, reduces the cell's capacity to respond to antigenic stimulation.[6]
-
Reduction of CD4+ T-Cells : In vivo, this compound administration leads to a transient decrease in the number of circulating CD4+ T-cells.[8][9]
The diagram below illustrates the core mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for the in vitro activity of this compound.
Table 1: Binding Characteristics of this compound
| Parameter | Value | Target/Cell Line | Reference |
|---|---|---|---|
| Ki | 1.0 nM | Soluble CD4 (sCD4) | [7] |
| Kd | 1.0 nM | Soluble CD4 (sCD4) | [7] |
| ED50 | 0.2 µg/mL | SupT1 (CD4+ thymoma cell line) |[7] |
Table 2: Functional Characteristics of this compound
| Assay | IC50 | Cell Type | Reference |
|---|---|---|---|
| T-Cell Proliferation | 10-30 ng/mL | Primary Human Plasmablastic Lymphomas (PBLs) | [7] |
| IL-2 Production | 10-30 ng/mL | Primary Human Plasmablastic Lymphomas (PBLs) |[7] |
Detailed Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize this compound.
Cell Binding Affinity Assay (Flow Cytometry)
This protocol is designed to determine the binding affinity of this compound to CD4-expressing cells.
-
Cell Line : SupT1, a human CD4+ T-cell lymphoma line, is used as the target cell.[7]
-
Reagents :
-
This compound (0.01-10 µg/mL).[7]
-
Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) (Staining Buffer).
-
A fluorescently labeled secondary antibody that binds to the human IgG1 Fc region (e.g., FITC-conjugated anti-human IgG).
-
-
Methodology :
-
Culture SupT1 cells to a density of approximately 1x106 cells/mL.
-
Harvest and wash the cells twice with cold staining buffer.
-
Resuspend cells to a concentration of 2x106 cells/mL in staining buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of serially diluted this compound (from 0.01 to 10 µg/mL) to the respective wells.[7]
-
Incubate for 30 minutes on ice to allow binding to occur.[7]
-
Wash the cells three times with cold staining buffer to remove unbound antibody.
-
Resuspend the cell pellets in 100 µL of staining buffer containing the fluorescently labeled secondary antibody at its optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells three times with cold staining buffer.
-
Resuspend the final cell pellet in 200 µL of staining buffer for analysis.
-
Acquire data using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis : The MFI values are plotted against the corresponding this compound concentrations. The effective dose 50 (ED50), the concentration at which 50% of maximal binding is achieved, is calculated using non-linear regression analysis.[7]
T-Cell Proliferation Inhibition Assay
This assay quantifies the ability of this compound to inhibit the proliferation of T-cells upon stimulation.
-
Cells : Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.[8][9]
-
Reagents :
-
This compound (0-1000 ng/mL).[7]
-
Control monoclonal antibody (isotype-matched).[9]
-
T-cell mitogen (e.g., Phytohaemagglutinin (PHA)) or a specific antigen (e.g., house-dust mite antigen for allergic patient PBMCs).[8]
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or 3H-thymidine.
-
Complete RPMI-1640 medium.
-
-
Methodology :
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with CFSE dye according to the manufacturer's protocol (if using flow cytometry).
-
Plate 1x105 cells per well in a 96-well flat-bottom plate.
-
Add varying concentrations of this compound or a control antibody to the wells.[7][9]
-
Add the T-cell mitogen or specific antigen to stimulate proliferation.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
For Flow Cytometry (CFSE) : Harvest cells, stain with a viability dye and a T-cell marker (e.g., anti-CD3), and analyze on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
-
For Radiometric Assay (3H-thymidine) : Pulse the cells with 1 µCi of 3H-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : Proliferation is expressed as a percentage relative to the stimulated control (no antibody). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the this compound concentration.[7]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
While specific ADCC data for this compound is not prominently available, this generalized protocol describes how its ADCC potential would be evaluated. ADCC is an immune mechanism where an effector cell, typically a Natural Killer (NK) cell, lyses a target cell that has been coated by an antibody.[10][11]
-
Target Cells : A CD4-expressing cell line (e.g., SupT1) or activated primary CD4+ T-cells.
-
Effector Cells : NK cells isolated from healthy donor PBMCs.
-
Reagents :
-
This compound.
-
51Cr (Sodium Chromate) for labeling target cells.
-
Lysis buffer (e.g., Triton X-100) for maximum release control.
-
-
Methodology :
-
Label target cells with 51Cr for 1-2 hours.
-
Wash labeled target cells thoroughly to remove excess 51Cr.
-
Plate 1x104 target cells per well in a 96-well U-bottom plate.
-
Add serial dilutions of this compound to the wells.
-
Add effector cells at a specified Effector-to-Target (E:T) ratio (e.g., 25:1).
-
Set up control wells:
-
Spontaneous Release : Target cells + medium only.
-
Maximum Release : Target cells + lysis buffer.
-
-
Incubate the plate for 4 hours at 37°C.[12]
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis : The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Complement-Dependent Cytotoxicity (CDC) Assay
CDC is an antibody effector function where the complement cascade is activated, leading to the formation of a membrane attack complex and lysis of the target cell.[13][14] This protocol outlines a general method for assessing CDC.
-
Target Cells : A CD4-expressing cell line.
-
Reagents :
-
This compound.
-
A source of active complement (e.g., baby rabbit serum).
-
A viability dye (e.g., Propidium Iodide) or a cell lysis detection reagent (e.g., LDH assay kit).
-
-
Methodology :
-
Plate 5x104 target cells per well in a 96-well plate.
-
Add serial dilutions of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
Add the complement source to each well (except for the 'no complement' control).
-
Incubate for 1-2 hours at 37°C.
-
Measure cell death. This can be done by:
-
Flow Cytometry : Adding a viability dye like Propidium Iodide and quantifying the percentage of dead cells.[14]
-
LDH Release Assay : Measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant according to the kit manufacturer's instructions.[14]
-
-
-
Data Analysis : The percentage of CDC is calculated relative to control wells (cells with complement but no antibody, and cells lysed with a detergent).
Apoptosis Induction Assay
This assay determines if this compound binding can directly induce programmed cell death (apoptosis) in target cells.
-
Target Cells : CD4-expressing cell line or primary CD4+ T-cells.
-
Reagents :
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer.
-
-
Methodology :
-
Culture target cells in the presence of varying concentrations of this compound for a set period (e.g., 24, 48, or 72 hours).
-
Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis : The flow cytometry data will distinguish between four populations:
-
Viable cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Necrotic cells (Annexin V- / PI+). The percentage of apoptotic cells (early + late) is calculated for each this compound concentration.
-
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound Biosimilar - Anti-CD4 mAb - Research Grade Online [proteogenix.science]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Antibody-dependent Cellular Cytotoxicity of Natural Killer Cells | Axion Biosystems [axionbiosystems.com]
- 12. Antibody-dependent cellular cytotoxicity mediated by cetuximab against lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A complement-dependent cytotoxicity-enhancing anti-CD20 antibody mediating potent antitumor activity in the humanized NOD/Shi-scid, IL-2Rγ(null) mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complement-dependent cytotoxicity - Wikipedia [en.wikipedia.org]
Preclinical Safety Profile of Keliximab: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a primatized® (human-cynomolgus monkey chimeric) IgG1 λ monoclonal antibody that specifically targets the human CD4 antigen.[1] Developed for the potential treatment of immunologically mediated diseases such as severe chronic asthma and rheumatoid arthritis, this compound functions by modulating the activity of CD4+ T helper cells, which play a central role in orchestrating immune responses.[1][2] Due to its high specificity for human and chimpanzee CD4, conventional preclinical safety testing in common laboratory animal species was not feasible.[2][3][4] This guide provides a detailed overview of the comprehensive preclinical safety and toxicology program undertaken for this compound, with a focus on studies conducted in a pharmacologically relevant human CD4 transgenic (HuCD4/Tg) mouse model.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to domain 1 of the CD4 receptor on the surface of T helper lymphocytes.[1] CD4 is a crucial co-receptor that interacts with MHC Class II molecules on antigen-presenting cells (APCs), facilitating T-cell receptor (TCR) signaling and subsequent T-cell activation. By binding to CD4, this compound is thought to induce receptor down-modulation and inhibit T-cell responses, thereby dampening the inflammatory cascade.[1] The proposed mechanism involves interference with the TCR-CD4-MHC Class II interaction and the associated intracellular signaling cascade mediated by protein kinases such as p56lck.[1]
Figure 1: this compound's Mechanism of Action.
Preclinical Safety Assessment in HuCD4/Tg Mice
A series of toxicology, immunotoxicity, and reproductive safety studies were conducted in human CD4 transgenic mice to support the clinical development of this compound.[2][4] These mice express the human CD4 protein, making them a suitable model for evaluating the on-target effects of this highly specific antibody.[2][4] The overall findings from these studies indicated that this compound was well-tolerated, with the only observed effects being directly related to its intended pharmacological activity on CD4+ T lymphocytes.[2][3][4]
General Toxicology Studies
Chronic toxicology studies of up to 6 months in duration were performed to assess the long-term safety of this compound administration.[4]
Table 1: Summary of General Toxicology Findings in HuCD4/Tg Mice
| Study Duration | Doses Administered (mg/kg/day) | Key Findings |
| 3 days | 0, 1, 10, 100 (intravenous) | No toxicologically significant effects observed.[5] |
| Up to 6 months | 10, 30, 100 (intermittent) | Dose-related decrease (30-50%) in mean white blood cell counts (mainly lymphocytes) in male mice at 10 and 100 mg/kg/day.[5] |
| 6 months | 10, 30, 100 (intermittent) | Anaphylactic reactions observed at 10 mg/kg, but not at 30 or 100 mg/kg, linked to immunogenicity.[5] |
Experimental Protocol: 6-Month Toxicology Study
-
Animal Model: Human CD4 transgenic (HuCD4/Tg) mice.
-
Dosing Regimen: Intravenous administration twice per week for the first 4 weeks, followed by monthly injections for the subsequent 5 months, mimicking the proposed clinical dosing schedule.[5]
-
Dose Groups: Vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg.[5]
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and full histopathological examination.
-
Immunogenicity Assessment: Serum samples were analyzed for the presence of anti-keliximab antibodies.[5]
Figure 2: 6-Month Toxicology Study Workflow.
Immunotoxicity and Host Resistance Studies
To evaluate the potential impact of CD4+ T-cell modulation on the immune system's ability to fight infections and control malignancies, specific immunotoxicity studies were conducted.[2][4] These studies assessed host resistance to opportunistic pathogens and tumor cells.
Table 2: Summary of Immunotoxicity Studies in HuCD4/Tg Mice
| Challenge Agent | Study Type | Key Findings |
| Candida albicans | Host Resistance | No significant adverse effects on the ability to clear the fungal infection were reported.[2][4] |
| Pneumocystis carinii | Host Resistance | No significant adverse effects on host resistance to this opportunistic pathogen were reported.[2][4] |
| B16 Melanoma Cells | Immunosurveillance | No significant adverse effects on the ability to control tumor growth were reported.[2][4] |
Experimental Protocol: Host Resistance to Candida albicans
-
Animal Model: HuCD4/Tg mice.
-
Treatment: Mice were treated with this compound or a vehicle control prior to infection.
-
Infection: A sublethal intravenous dose of Candida albicans was administered.
-
Endpoints: Fungal burden in target organs (e.g., kidneys) was quantified at specific time points post-infection to assess clearance. Survival and clinical signs were also monitored.
Genotoxicity and Reproductive Toxicity
This compound was also evaluated for its potential to cause genetic damage and to affect reproductive function.
-
Genotoxicity: In vivo genotoxicity studies were conducted and showed no evidence of mutagenic potential.[2][4]
-
Reproductive Toxicity: A combined male and female reproductive toxicity study assessed effects on mating, fertility, and embryo-fetal development. No toxicologically significant effects were observed in this study.[5]
Conclusion
The preclinical safety evaluation of this compound, conducted in a relevant HuCD4/Tg mouse model, demonstrated that the antibody was well-tolerated. The observed effects, such as a reduction in peripheral CD4+ T-cell counts, were consistent with the intended pharmacological mechanism of action.[2][4][6] Comprehensive studies on chronic toxicity, immunotoxicity, reproductive function, and genotoxicity did not reveal any unexpected toxicities, supporting the progression of this compound into clinical development. These findings underscore the utility of transgenic animal models for the safety assessment of species-specific biopharmaceuticals.[2][3][4]
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of this compound, a Primatized(TM) anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of this compound, a Primatized(TM) anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - ProQuest [proquest.com]
- 6. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Keliximab's Role in Immune Response Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab (formerly IDEC-CE9.1 or SB-210396) is a primatized chimeric monoclonal antibody that specifically targets the human CD4 receptor.[1][2] As a key co-receptor in T-cell activation, CD4 plays a pivotal role in the initiation and regulation of immune responses.[1] Consequently, it has been a significant target for therapeutic intervention in autoimmune and inflammatory diseases. This compound was developed to modulate the immune system by targeting CD4+ T-cells and has been investigated in clinical trials for conditions such as rheumatoid arthritis and severe chronic asthma.[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on immune signaling pathways, and a summary of key experimental findings.
Mechanism of Action
This compound is a macaque-human chimeric IgG1 monoclonal antibody.[1] Its primary mechanism of action involves binding to the D1 domain of the CD4 receptor on the surface of T-helper cells.[1] This interaction leads to a multifaceted modulation of the immune response through several key processes:
-
CD4 Receptor Down-Modulation: this compound induces a significant, though transient, reduction in the surface expression of CD4 receptors on T-cells.[1][3] This is thought to occur through a process of "stripping" of the CD4 receptor from the cell surface.[2]
-
Inhibition of T-Cell Proliferation and Activation: By binding to CD4, this compound sterically hinders the interaction between the T-cell receptor (TCR) complex and MHC class II molecules on antigen-presenting cells (APCs).[1] This disruption is crucial for T-cell activation and subsequently inhibits T-cell proliferation and the production of pro-inflammatory cytokines like IL-2.[3]
-
Transient Reduction in CD4+ T-cell Counts: Following administration, this compound can cause a temporary decrease in the number of circulating CD4+ T-cells.[3][4]
It is important to note that while this compound is an IgG1 antibody, it does not mediate complement-dependent cytotoxicity (CDC).[4] Its immunomodulatory effects are primarily attributed to receptor modulation and functional inhibition of T-cell responses.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity | |||
| Ki for soluble CD4 | 1.0 nM | In vitro | |
| Kd for soluble CD4 | 1.0 nM | In vitro | |
| Inhibitory Concentration | |||
| IC50 (T-cell proliferation) | 10-30 ng/mL | Human PBLs | |
| IC50 (IL-2 production) | 10-30 ng/mL | Human PBLs | |
| Cellular Effects | |||
| ED50 (binding to SupT1) | 0.2 µg/mL | SupT1 cell line |
Table 1: In Vitro Binding and Inhibitory Activities of this compound
| Study | Treatment Groups | ACR20 Response Rate | Placebo Response Rate | Reference |
| Study 1 | 40 mg twice weekly | 42% | 19% | |
| 80 mg twice weekly | 51% | 19% | ||
| 140 mg twice weekly | 69% | 19% | ||
| Study 2 | 80 mg twice weekly | 39% | 30% | |
| 120 mg twice weekly | 46% | 30% | ||
| 240 mg once weekly | 47% | 30% |
*p < 0.05 compared to placebo
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (ACR20 Response)
| Dose Group (single infusion) | Change in Peak Expiratory Flow Rate (PEFR) | Change in CD4+ cell expression of IFN-γ, IL-4, IL-5 | Reference |
| 0.5 mg/kg | No significant change | No change | [3] |
| 1.5 mg/kg | No significant change | No change | [3] |
| 3.0 mg/kg | Significant increase | No change | [3] |
Table 3: Clinical Outcomes of this compound in Severe Chronic Asthma
Signaling Pathway Modulation
This compound's binding to the CD4 co-receptor interferes with the initial stages of T-cell activation signaling. The CD4 co-receptor is physically associated with the Src-family kinase Lck.[1] Upon engagement of the T-cell receptor (TCR) with an antigen-MHC class II complex, Lck is brought into proximity of the TCR-CD3 complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 chains. This phosphorylation event creates docking sites for another key tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa). Recruited ZAP-70 is then itself phosphorylated and activated by Lck, initiating a downstream signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine production.
While the direct effects of this compound on the phosphorylation status of Lck and ZAP-70 have not been explicitly detailed in publicly available literature, its mechanism of action strongly suggests an inhibitory role at the apex of this cascade. By sterically hindering the interaction between CD4 and the MHC class II molecule, this compound is hypothesized to prevent the efficient co-localization of Lck with the TCR-CD3 complex, thereby reducing the initial phosphorylation of ITAMs and the subsequent recruitment and activation of ZAP-70.
Experimental Protocols
T-Cell Proliferation Assay (General Protocol)
This protocol is a generalized representation based on methods used to assess the effect of anti-CD4 antibodies on T-cell proliferation.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
-
Cell Staining and Culture:
-
For proliferation tracking, label PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Plate the labeled PBMCs in 96-well round-bottom plates at a density of 1-2 x 10^5 cells/well.
-
-
Stimulation and Treatment:
-
Add the specific antigen for stimulation (e.g., Dermatophagoides pteronyssinus (Der-p) for allergic asthma studies) to the appropriate wells.
-
Add varying concentrations of this compound or an isotype control antibody to the culture medium.
-
Include unstimulated cells as a negative control and cells stimulated with a mitogen (e.g., phytohemagglutinin) as a positive control.
-
-
Incubation and Proliferation Analysis:
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the CD4+ T-cell population.
-
Flow Cytometry for CD4 Coating and Modulation
This protocol outlines the general steps for assessing CD4 receptor coating and modulation by this compound using flow cytometry.
-
Sample Collection and Preparation:
-
Collect peripheral blood samples from subjects at baseline and at various time points post-keliximab infusion.
-
Aliquot whole blood into flow cytometry tubes.
-
-
Antibody Staining:
-
To assess CD4 coating, use a fluorescently labeled secondary antibody that specifically binds to the primatized this compound antibody.
-
To measure CD4 receptor modulation (down-regulation), use a fluorescently labeled anti-CD4 antibody (e.g., OKT4) that binds to a different epitope on the CD4 molecule than this compound.
-
Include other T-cell markers such as CD3 to identify the T-cell population.
-
Incubate the samples with the antibody cocktail in the dark at 4°C for 30 minutes.
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercial lysing solution according to the manufacturer's protocol.
-
-
Washing and Fixation:
-
Wash the cells with PBS containing 2% fetal bovine serum.
-
Resuspend the cell pellet in a suitable sheath fluid, with or without a fixative (e.g., 1% paraformaldehyde).
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then on the CD3+ T-cell population.
-
Analyze the CD4+ T-cell population for the fluorescence intensity of the secondary antibody (indicating this compound coating) and the anti-CD4 (OKT4) antibody (indicating receptor density).
-
Conclusion
This compound represents a targeted immunomodulatory agent that functions by binding to the CD4 co-receptor, leading to its down-modulation and the inhibition of T-cell activation and proliferation. Clinical studies have demonstrated its potential in treating autoimmune and inflammatory conditions like rheumatoid arthritis and asthma. The primary mechanism of action involves the disruption of the crucial interaction between T-cells and antigen-presenting cells, thereby dampening the subsequent T-cell-mediated immune response. While the broader signaling pathway is understood, further research is warranted to elucidate the precise molecular details of how this compound binding translates to changes in the phosphorylation and activity of key downstream signaling molecules. This will provide a more complete understanding of its immunomodulatory effects and could inform the development of next-generation therapies targeting the CD4 co-receptor.
References
The Impact of Keliximab on T-Helper Cell Cytokine Profiles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keliximab, a primatized chimeric anti-CD4 monoclonal antibody, has been investigated for its therapeutic potential in immune-mediated diseases such as asthma and rheumatoid arthritis.[1][2] Its mechanism of action primarily involves the binding to the CD4 antigen on T-helper (Th) cells, leading to a transient reduction in circulating CD4+ T-cell counts and modulation of the CD4 receptor.[3][4] This technical guide synthesizes the available data on the effects of this compound on T-helper cell cytokine profiles, details relevant experimental methodologies, and illustrates the pertinent biological pathways. The current body of evidence, primarily from studies in severe asthma, suggests that this compound's clinical effects are likely mediated through the depletion of CD4+ T-cells and inhibition of their proliferative responses rather than a direct alteration of the cytokine secretion profile of remaining T-helper cells.[3][4][5] Further research is required to fully elucidate the nuanced effects of this compound on the broader spectrum of T-helper cell subsets and their associated cytokines in various disease contexts.
Introduction to this compound and T-Helper Cells
T-helper (Th) cells, characterized by the surface expression of the CD4 co-receptor, are pivotal in orchestrating adaptive immune responses through the secretion of a diverse array of cytokines.[1] Dysregulation of Th cell subsets, including Th1, Th2, Th17, and regulatory T cells (Tregs), is a hallmark of many autoimmune and inflammatory diseases.[6] this compound is an IgG1 monoclonal antibody that specifically targets the human CD4 antigen, thereby modulating the function of these critical immune cells.[1] It has been hypothesized that the clinical efficacy of this compound may relate to its ability to alter the balance of T-helper cell cytokine profiles, among other mechanisms such as reducing CD4+ T-cell numbers and down-modulating the CD4 receptor.[1][3]
Mechanism of Action of this compound
This compound exerts its effects through high-affinity binding to the CD4 antigen on T-helper cells. This interaction has several downstream consequences:
-
CD4+ T-cell Depletion: Administration of this compound leads to a transient, dose-dependent reduction in the number of circulating CD4+ T-cells.[3]
-
CD4 Receptor Modulation: The antibody induces the down-modulation of the CD4 receptor on the surface of T-cells.[1]
-
Inhibition of T-cell Proliferation: this compound has been shown to be a potent inhibitor of in vitro T-cell proliferative responses.[1][3]
These mechanisms collectively contribute to the immunosuppressive effects of this compound observed in clinical studies.
Known Effects of this compound on T-Helper Cell Cytokine Profiles
The most comprehensive data on this compound's impact on T-helper cell cytokines comes from a randomized, double-blind, placebo-controlled trial in patients with severe, corticosteroid-dependent asthma.[3] In this study, researchers investigated the in vivo effects of a single infusion of this compound on peripheral CD4+ T-cells and their ex vivo cytokine expression.
Quantitative Data from Clinical Trials
The following table summarizes the key findings related to cytokine expression from the aforementioned asthma trial. It is important to note that while the study observed significant changes in CD4+ T-cell counts and activation markers, the cytokine profile of the remaining cells was unaltered.
| Cytokine | T-Helper Cell Subset Association | Effect of this compound Treatment | Reference |
| Interferon-gamma (IFN-γ) | Th1 | No significant change in expression | [3][4][5] |
| Interleukin-4 (IL-4) | Th2 | No significant change in expression | [3][4][5] |
| Interleukin-5 (IL-5) | Th2 | No significant change in expression | [3] |
Note: Data on the effects of this compound on other T-helper cell subsets, such as Th17 (IL-17) and Tregs (IL-10, TGF-β), are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
This compound's Interaction with the CD4 Signaling Pathway
This compound binds to the CD4 co-receptor, which is physically associated with the Src kinase p56lck. This interaction is central to T-cell activation. The following diagram illustrates the canonical CD4-TCR signaling pathway and the point of intervention by this compound.
Experimental Workflow: Intracellular Cytokine Staining by Flow Cytometry
The assessment of cytokine production at a single-cell level is crucial for understanding the functional profile of T-helper cells. Intracellular cytokine staining followed by flow cytometry is the standard method for this analysis.
Detailed Experimental Protocols
Representative Protocol for Intracellular Cytokine Staining
This protocol is a representative example for the analysis of intracellular cytokines in peripheral blood mononuclear cells (PBMCs) and is based on standard immunological methods.
1. Cell Preparation and Stimulation:
- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
- Stimulate cells for 4-6 hours with a cocktail of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor such as Brefeldin A or Monensin. This allows for the accumulation of cytokines within the cells.
2. Surface Marker Staining:
- Wash the stimulated cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
- Incubate the cells with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4) for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
3. Fixation and Permeabilization:
- Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
- Wash the cells with FACS buffer.
- Resuspend the fixed cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization solution) and incubate for 10-15 minutes at room temperature.
4. Intracellular Cytokine Staining:
- Add fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A) to the permeabilized cells.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
5. Data Acquisition and Analysis:
- Resuspend the stained cells in FACS buffer.
- Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
- Analyze the data using flow cytometry analysis software to gate on the CD4+ T-cell population and quantify the percentage of cells expressing each cytokine.
Discussion and Future Directions
The available evidence indicates that this compound does not appear to directly alter the Th1/Th2 cytokine profile of circulating CD4+ T-cells in the context of severe asthma.[3] The primary mechanisms of action seem to be the reduction of CD4+ T-cell numbers and the inhibition of T-cell proliferation.[3][4] This has important implications for its therapeutic application, suggesting that its benefit may derive from a broad dampening of T-helper cell-mediated immunity rather than a specific re-balancing of cytokine profiles.
However, several key questions remain unanswered. The impact of this compound on other critical T-helper subsets, such as the pro-inflammatory Th17 cells and the immunoregulatory Treg cells, has not been reported. Given the central role of the Th17/Treg axis in many autoimmune diseases, including rheumatoid arthritis, this represents a significant knowledge gap.[6] Future studies should aim to:
-
Investigate the effect of this compound on a broader range of T-helper cell cytokines (e.g., IL-17, IL-10, TGF-β) in different disease models.
-
Explore the in vitro effects of this compound on the differentiation of naive CD4+ T-cells into various T-helper subsets.
-
Elucidate the precise molecular mechanisms by which this compound binding to CD4 inhibits T-cell proliferation.
A more comprehensive understanding of this compound's immunomodulatory effects will be crucial for optimizing its clinical development and identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Role of T cells and cytokines in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Keliximab on T-Cell Activation Markers: A Technical Overview of CD25 and HLA-DR Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab (IDEC CE9.1) is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor in T-cell activation.[1][2] By binding to CD4, this compound modulates the activity of CD4+ T-helper cells, which are central to the pathogenesis of various inflammatory and autoimmune diseases.[1][3] This technical guide provides an in-depth analysis of this compound's impact on two critical T-cell activation markers: the alpha chain of the IL-2 receptor (CD25) and Human Leukocyte Antigen – DR (HLA-DR). Understanding these effects is crucial for elucidating the antibody's mechanism of action and its therapeutic potential.
Mechanism of Action
This compound is a non-depleting anti-CD4 monoclonal antibody.[4] Its primary mechanism of action is not the elimination of CD4+ T-cells, but rather the modulation of their function through several processes:
-
CD4 Receptor Coating and Down-modulation: this compound binds to the CD4 receptor on the surface of T-helper cells.[3][5] This "coating" of the receptor can lead to its internalization and reduced surface expression, a process known as down-modulation.[3]
-
Inhibition of T-Cell Proliferation: By interfering with the interaction between CD4 and MHC class II molecules on antigen-presenting cells, this compound inhibits T-cell activation and subsequent proliferation.[1]
-
Reduction in Activation Marker Expression: As a consequence of its modulatory effects, this compound leads to a reduction in the expression of key T-cell activation markers, including CD25 and HLA-DR.[1][6]
Quantitative Impact on CD25 and HLA-DR Expression
A key clinical study investigating the effects of a single intravenous infusion of this compound in patients with severe asthma provides quantitative data on the changes in CD25 and HLA-DR expression on peripheral blood CD4+ T-cells.[1][6] Patients were divided into four cohorts: placebo (Cpl), 0.5 mg/kg this compound (C0.5), 1.5 mg/kg this compound (C1.5), and 3.0 mg/kg this compound (C3.0).[6]
The following tables summarize the mean counts of CD25+ and HLA-DR+ CD4+ cells over a 28-day follow-up period.
Table 1: Mean CD25+/CD4+ Cell Counts (10⁹/L) Following this compound Infusion [6]
| Dosing Cohort | Day 0 (Baseline) | Day 1 | Day 2 | Day 7 | Day 14 | Day 28 |
| Placebo (Cpl) | 0.09 | 0.08 | 0.08 | 0.09 | 0.08 | 0.09 |
| 0.5 mg/kg (C0.5) | 0.10 | 0.02 | 0.02 | 0.05 | 0.08 | 0.10 |
| 1.5 mg/kg (C1.5) | 0.11 | 0.01 | 0.01 | 0.06 | 0.09 | 0.11 |
| 3.0 mg/kg (C3.0) | 0.12 | 0.01 | 0.01 | 0.03* | 0.07 | 0.10 |
* Indicates a statistically significant decrease from baseline (p<0.05).
Table 2: Mean HLA-DR+/CD4+ Cell Counts (10⁹/L) Following this compound Infusion [6]
| Dosing Cohort | Day 0 (Baseline) | Day 1 | Day 2 | Day 7 | Day 14 | Day 28 |
| Placebo (Cpl) | 0.07 | 0.07 | 0.06 | 0.07 | 0.07 | 0.07 |
| 0.5 mg/kg (C0.5) | 0.08 | 0.02 | 0.02 | 0.05 | 0.07 | 0.08 |
| 1.5 mg/kg (C1.5) | 0.09 | 0.01 | 0.01 | 0.05 | 0.08 | 0.09 |
| 3.0 mg/kg (C3.0) | 0.10 | 0.01 | 0.01 | 0.02* | 0.06 | 0.09 |
* Indicates a statistically significant decrease from baseline (p<0.05).
These data demonstrate a dose-dependent and transient reduction in the number of circulating CD4+ T-cells expressing the activation markers CD25 and HLA-DR following this compound administration.[6] The effect was most pronounced in the highest dose group and generally returned to baseline levels by day 14 or 28.[6]
Experimental Protocols
The primary method for assessing CD25 and HLA-DR expression in the cited studies was flow cytometry.[1][6] While specific antibody clones and fluorochromes were not detailed in the primary publication, a standard protocol for such an analysis can be outlined.
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Staining for Flow Cytometry
-
Blood Collection: Whole blood samples are collected from patients at specified time points (e.g., pre-infusion and post-infusion).
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining:
-
Isolated PBMCs are washed and resuspended in a suitable buffer (e.g., PBS with 2% FBS).
-
A cocktail of fluorescently-labeled monoclonal antibodies is added to the cell suspension. This cocktail would typically include:
-
An anti-CD4 antibody (e.g., clone OKT4) to identify CD4+ T-cells.
-
An anti-CD25 antibody to quantify the expression of the IL-2 receptor alpha chain.
-
An anti-HLA-DR antibody to measure the expression of this MHC class II molecule.
-
Other markers to further delineate T-cell subsets (e.g., CD45RA, CD45RO) may also be included.[6]
-
-
The cells are incubated with the antibody cocktail for a specified time at a controlled temperature (e.g., 30 minutes at 4°C) in the dark.
-
-
Washing: After incubation, the cells are washed to remove unbound antibodies.
-
Data Acquisition: The stained cells are then analyzed on a flow cytometer. The instrument is set up to detect the specific fluorochromes used in the staining panel.
-
Data Analysis: A gating strategy is applied to the collected data to first identify the lymphocyte population, then the CD4+ T-cells, and finally to quantify the percentage and number of cells expressing CD25 and HLA-DR within the CD4+ gate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on CD4+ T-cells.
References
- 1. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) The Effects of an Anti-Cd4 Monoclonal Antibody, [research.amanote.com]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
An In-depth Technical Guide to the Chimeric Structure of Keliximab
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of keliximab, a chimeric monoclonal antibody developed for the treatment of severe chronic asthma and rheumatoid arthritis. The document details its molecular structure, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of immunology and drug development.
Core Concept: The Chimeric Nature of this compound
This compound (also known as IDEC-CE9.1) is a primatized® chimeric immunoglobulin G1 (IgG1) λ monoclonal antibody.[1][2] Its structure represents a significant step in antibody engineering, designed to minimize the human anti-murine antibody (HAMA) response often associated with purely murine antibodies. The chimeric design is achieved by fusing the variable regions from a non-human primate with the constant regions of a human antibody.[1]
-
Variable Regions (Fv): The antigen-binding variable domains of both the heavy and light chains are derived from a cynomolgus monkey (Macaca irus).[1] These regions were generated by immunizing the monkey with a truncated soluble form of the human CD4 antigen.[1] This "primatized" approach was chosen to enhance the antibody's affinity and specificity for the human target while reducing immunogenicity compared to rodent-derived variable regions.
-
Constant Regions (Fc): The constant regions of the heavy (γ1) and light (λ) chains are of human origin.[1] This human Fc region is critical for mediating effector functions and ensuring a longer half-life in humans, as it is recognized by the human immune system as "self."
This chimeric structure is pivotal to this compound's function, allowing it to bind specifically to its target, human CD4, while presenting a largely human protein structure to the patient's immune system.
References
Keliximab's Specificity for Human and Chimpanzee CD4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding specificity and functional characteristics of Keliximab, a primatized chimeric monoclonal antibody, with a focus on its interaction with human and chimpanzee CD4.
Introduction to this compound
This compound (also known as IDEC CE9.1) is a recombinant chimeric immunoglobulin G1 (IgG1) λ monoclonal antibody that specifically targets the human CD4 antigen.[1] It was developed for the potential treatment of immune-mediated diseases such as severe chronic asthma and rheumatoid arthritis.[1] The antibody was generated by immunizing a cynomolgus monkey (Macaca irus) with a truncated soluble form of human CD4. Subsequently, the variable regions of the cynomolgus monkey antibody were grafted onto human IgG1 constant regions, creating a "primatized" antibody designed to reduce immunogenicity in human subjects.[1]
Binding Specificity and Affinity
This compound exhibits a high degree of specificity for the CD4 receptor in humans and chimpanzees.[1][2][3] Extensive preclinical studies have demonstrated that it does not bind to CD4 from other primate species or rodents.[1] This specificity is a critical attribute for its therapeutic application, ensuring that its activity is directed toward the intended target in relevant species.
Quantitative Binding Data
The binding affinity of this compound for human CD4 has been quantified, demonstrating a high-affinity interaction. A key study determined the dissociation constant (Kd) of this compound for soluble human CD4 to be 1.0 nM.[2] Further characterization of its functional activity in mixed lymphocyte reactions (MLRs) revealed an IC50 of approximately 10.0 ng/mL for both human and chimpanzee cells, indicating a comparable high functional affinity in both species.[2]
| Parameter | Species | Value | Reference |
| Dissociation Constant (Kd) | Human (soluble CD4) | 1.0 nM | [2] |
| IC50 (Mixed Lymphocyte Reaction) | Human | ~10.0 ng/mL | [2] |
| IC50 (Mixed Lymphocyte Reaction) | Chimpanzee | ~10.0 ng/mL | [2] |
Mechanism of Action and Signaling Pathway
This compound binds to the D1 domain of the CD4 molecule.[1] CD4 is a co-receptor on T-helper cells that plays a crucial role in T-cell activation by binding to MHC class II molecules on antigen-presenting cells (APCs). This interaction stabilizes the T-cell receptor (TCR)-MHC II engagement and facilitates intracellular signaling through the associated lymphocyte-specific protein tyrosine kinase (Lck).[1]
The binding of this compound to the D1 domain is thought to exert its immunomodulatory effects primarily through steric hindrance. By occupying this domain, this compound may interfere with the binding of CD4 to MHC class II molecules, thereby attenuating T-cell activation and subsequent inflammatory responses.[4][5] This mechanism leads to the inhibition of T-cell proliferation and cytokine production.[2][6]
Experimental Protocols
This section details the methodologies used to characterize the binding and functional effects of this compound.
Flow Cytometry for CD4 Coating and Receptor Modulation
This protocol is designed to assess the extent of this compound binding to CD4 on the surface of peripheral blood mononuclear cells (PBMCs) and the subsequent modulation of the CD4 receptor.
Objective: To quantify the percentage of CD4+ T-cells coated with this compound and measure changes in CD4 receptor density.
Materials:
-
Whole blood samples (human or chimpanzee)
-
Phosphate-buffered saline (PBS)
-
FACS lysis buffer
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-Leu3a (competes with this compound for binding)
-
Anti-OKT4 (binds to a different epitope on CD4)
-
Anti-CD8
-
Anti-CD3
-
-
Flow cytometer
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add a pre-titered amount of fluorescently labeled anti-Leu3a, anti-OKT4, anti-CD3, and anti-CD8 antibodies to the respective tubes.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of FACS lysis buffer to each tube and incubate for 10 minutes to lyse red blood cells.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS and repeat the centrifugation step.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Acquire the samples on a flow cytometer.
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD3+ T-cells.
-
CD4 Coating: The percentage of CD4 coating is determined by the reduction in staining with the anti-Leu3a antibody. A complete loss of Leu3a staining indicates 100% coating by this compound.[4][6]
-
CD4 Modulation: Changes in the mean fluorescence intensity (MFI) of the OKT4 stain are used to measure the density of the CD4 receptor on the cell surface. A decrease in OKT4 MFI suggests receptor down-modulation.[4][6]
In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This protocol is used to assess the functional consequence of this compound binding, specifically its ability to inhibit T-cell proliferation.
Objective: To measure the dose-dependent inhibition of T-cell proliferation by this compound in a one-way mixed lymphocyte reaction.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different donors (human or chimpanzee)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
This compound (at various concentrations)
-
Isotype control antibody
-
96-well round-bottom plates
-
[³H]-thymidine or a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester)
Procedure:
-
Isolate PBMCs from two unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Responder Cells: Label the PBMCs from one donor with CFSE according to the manufacturer's protocol.
-
Stimulator Cells: Treat the PBMCs from the second donor with mitomycin C to prevent their proliferation.
-
Plate 1 x 10⁵ responder cells and 1 x 10⁵ stimulator cells per well in a 96-well plate.
-
Add serial dilutions of this compound or an isotype control antibody to the wells. Include a no-antibody control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Analysis (CFSE Method):
-
Harvest the cells and stain with anti-CD4 and anti-CD3 antibodies.
-
Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the CD4+ T-cell population.
-
-
Analysis ([³H]-thymidine Method):
-
Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
The percentage of inhibition of proliferation is calculated relative to the untreated control.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, is determined from the dose-response curve.[2]
Summary
This compound is a primatized monoclonal antibody with high specificity and affinity for the D1 domain of human and chimpanzee CD4. Its mechanism of action is believed to involve the steric hindrance of the CD4-MHC class II interaction, leading to the modulation of T-cell activation and proliferation. The protocols outlined in this guide provide a framework for the continued investigation of this compound and other CD4-targeting immunomodulatory agents.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. A primatized MAb to human CD4 causes receptor modulation, without marked reduction in CD4+ T cells in chimpanzees: in vitro and in vivo characterization of a MAb (IDEC-CE9.1) to human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-Cell Analysis Using Keliximab by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric monoclonal antibody that specifically targets the CD4 protein on the surface of T-helper cells.[1] By binding to CD4, this compound modulates T-cell activity and has been investigated for its therapeutic potential in immune-mediated diseases such as severe chronic asthma.[1] Flow cytometry is an essential tool for dissecting the cellular effects of immunomodulatory agents like this compound. This document provides detailed protocols for the in vitro analysis of T-cell subsets, activation, and proliferation in response to this compound treatment using flow cytometry.
This compound functions by binding to the CD4 antigen on T-helper cells, which is a crucial co-receptor in T-cell receptor (TCR) signaling.[2] This interaction leads to a temporary decrease in the number of circulating CD4+ T-cells and a modulation of CD4 receptor expression.[3] Furthermore, this compound has been shown to inhibit T-cell proliferation, a key function in the adaptive immune response.[3]
Data Presentation
The following tables summarize the observed effects of this compound on peripheral blood T-cells from clinical studies, which can be correlated with in vitro findings.
Table 1: Effect of this compound on T-Cell Subsets
| Parameter | Observation | Reference |
| CD4+ T-Cell Count | Significant transient decrease | [3] |
| CD8+ T-Cell Count | No significant change | [3] |
| CD25+ on CD4+ T-Cells | Significant reduction in numbers | [3] |
| HLA-DR+ on CD4+ T-Cells | Significant reduction in numbers | [3] |
| CD45RO+ on CD4+ T-Cells | Significant reduction in numbers | [3] |
| CD45RA+ on CD4+ T-Cells | Significant reduction in numbers | [3] |
Table 2: Effect of this compound on T-Cell Proliferation
| Assay | Observation | Reference |
| Allergen-Specific PBMC Proliferation | Significant reduction | [3] |
| In vitro T-Cell Proliferation | Potent inhibitor | [2] |
Experimental Protocols
Protocol 1: Immunophenotyping of T-Cell Subsets Following In Vitro this compound Treatment
This protocol details the analysis of T-cell surface markers to identify and quantify different T-cell populations after exposure to this compound.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (research grade)
-
Phosphate-Buffered Saline (PBS)
-
FACS Tubes (5 mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometer
Table 3: Recommended Antibody Panel for T-Cell Subset Analysis
| Target | Fluorochrome | Purpose |
| CD3 | APC | Pan T-cell marker |
| CD4 | PE | T-helper cell marker; target of this compound |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell marker |
| CD25 | FITC | Activation marker (IL-2 receptor alpha chain) |
| CD45RA | PE-Cy7 | Naïve T-cell marker |
| CCR7 (CD197) | Alexa Fluor 647 | Naïve and central memory T-cell marker |
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension into each well of a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the respective wells. Include an untreated control well.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Harvest cells from each well and transfer to individual FACS tubes.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
Protocol 2: T-Cell Proliferation Assay
This protocol uses a cell proliferation dye (e.g., CFSE or other similar dyes) to assess the inhibitory effect of this compound on T-cell proliferation.
Materials and Reagents:
-
All materials from Protocol 1
-
Cell Proliferation Dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
Procedure:
-
PBMC Labeling:
-
Resuspend 1-10 x 10^6 PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture, Treatment, and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension into each well of a 24-well plate.
-
Add this compound at desired concentrations.
-
Add a T-cell activation stimulus to all wells except for the unstimulated control.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and stain for T-cell surface markers (e.g., CD3, CD4, CD8) as described in Protocol 1.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.
-
Visualization of Pathways and Workflows
T-Cell Receptor Signaling Pathway and this compound's Point of Intervention
References
Application Notes and Protocols for Utilizing Keliximab in a T-Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric (human/macaque) IgG1 λ monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor molecule on the surface of T-helper cells.[1][2] CD4 plays a crucial role in the activation of T-cells by interacting with MHC class II molecules on antigen-presenting cells (APCs), thereby facilitating T-cell receptor (TCR) signaling.[2][3] By binding to CD4, this compound can modulate T-cell function, leading to a reduction in T-cell proliferation.[1][4] This makes it a valuable tool for studying T-cell biology and for the development of potential immunomodulatory therapeutics. These application notes provide a detailed protocol for assessing the in-vitro effects of this compound on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.
Mechanism of Action
This compound exerts its inhibitory effect on T-cell proliferation primarily through the down-modulation of the CD4 receptor on the surface of T-helper cells.[1][2] This reduction in CD4 expression is thought to interfere with the interaction between the T-cell and the antigen-presenting cell, thereby dampening the signaling cascade initiated by the T-cell receptor complex.[2][3] This ultimately leads to a decrease in T-cell activation and subsequent proliferation.[1][4]
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent inhibition of T-cell proliferation by an anti-CD4 monoclonal antibody, zanolimumab. This data is presented as an example of the expected dose-response to an anti-CD4 antibody like this compound in a T-cell proliferation assay.
| Concentration of Zanolimumab (µg/mL) | T-Cell Proliferation (% of Control) |
| 0.001 | 95% |
| 0.01 | 75% |
| 0.1 | 40% |
| 1 | 20% |
| 10 | 15% |
Note: This data is representative of the effects of a human anti-CD4 monoclonal antibody, zanolimumab, on tetanus toxoid-induced T-cell proliferation and is intended to serve as a guide for expected results with this compound.[4] Actual results with this compound may vary.
Experimental Protocols
CFSE-Based T-Cell Proliferation Assay
This protocol outlines the steps for measuring T-cell proliferation using CFSE staining and flow cytometry.
Materials:
-
This compound
-
Isotype control antibody (chimeric IgG1)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen)
-
Flow cytometer
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4)
Protocol:
-
Isolation of Human T-Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Enrich for T-cells from the PBMC population using the RosetteSep™ Human T-Cell Enrichment Cocktail following the manufacturer's instructions.
-
Wash the enriched T-cells twice with PBS.
-
-
CFSE Staining:
-
Resuspend the T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine).
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI 1640 medium to remove any unbound CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and the isotype control antibody in complete RPMI 1640 medium. A suggested concentration range is 0.5, 1, 10, 50, and 100 µg/mL.
-
Add 50 µL of the antibody dilutions to the appropriate wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Prepare the T-cell stimulus. For polyclonal stimulation, use plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL). For antigen-specific stimulation, add the specific antigen at its optimal concentration.
-
Add 50 µL of the stimulus to the appropriate wells. Include unstimulated wells as a control.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the 96-well plate.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers, such as anti-CD3 and anti-CD4, for 30 minutes on ice, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide).
-
Acquire the samples on a flow cytometer. Collect at least 10,000 events in the lymphocyte gate.
-
-
Data Analysis:
-
Gate on the live lymphocyte population based on forward and side scatter.
-
Gate on the CD3+ T-cell population.
-
Analyze the CFSE fluorescence of the CD3+ T-cells. Proliferating cells will exhibit a stepwise decrease in CFSE fluorescence, with each peak representing a successive generation of cell division.
-
Calculate the percentage of proliferated cells and the proliferation index for each condition.
-
Mandatory Visualizations
Caption: this compound inhibits T-cell activation by blocking CD4 co-receptor function.
Caption: Workflow for assessing this compound's effect on T-cell proliferation.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A human CD4 monoclonal antibody for the treatment of T-cell lymphoma combines inhibition of T-cell signaling by a dual mechanism with potent Fc-dependent effector activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Keliximab for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric (Macaca irus/Homo sapiens) monoclonal antibody that specifically targets the human CD4 antigen.[1] As a key co-receptor in the activation of T helper cells, CD4 plays a critical role in the adaptive immune response. By binding to CD4, this compound modulates T-cell activity, making it a subject of investigation for immunomodulatory therapies.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its effects on T-cell function.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to the CD4 antigen on the surface of T helper cells. This interaction is believed to interfere with the formation of a stable T-cell receptor (TCR)-CD4-MHC class II complex, which is essential for T-cell activation. The binding of this compound can lead to the down-modulation of CD4 receptors from the cell surface and a reduction in T-cell proliferation in response to antigenic stimulation.[3][4] The antibody's mechanism does not typically lead to significant depletion of CD4+ T-cells but rather to a functional modulation of their activity.
Data Presentation
The following table summarizes the recommended starting concentrations of this compound for various in vitro assays based on published data. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Assay Type | Target Cells |
| Concentration | 0.5 - 100 µg/mL | T-Cell Proliferation Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Incubation Time | 48 - 96 hours | T-Cell Proliferation Assay | Human PBMCs |
| Concentration | 1 - 50 µg/mL | Cytokine Release Assay | Human PBMCs |
| Incubation Time | 24 - 72 hours | Cytokine Release Assay | Human PBMCs |
| Concentration | 1 - 25 µg/mL | Flow Cytometry (CD4 Modulation) | Human CD4+ T-Cells |
| Incubation Time | 24 - 48 hours | Flow Cytometry (CD4 Modulation) | Human CD4+ T-Cells |
Signaling Pathway
The binding of this compound to the CD4 co-receptor on a T helper cell disrupts the initial stages of T-cell activation. This interference primarily affects the signaling cascade initiated by the T-cell receptor (TCR) engagement with an antigen-presenting cell (APC).
References
Application Notes and Protocols for Keliximab in Human CD4 Transgenic Mice Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of keliximab, a primatized anti-CD4 monoclonal antibody, in human CD4 (hCD4) transgenic mouse models. This document outlines the rationale for using these models, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Application Notes
Rationale for Use: this compound is a chimeric monoclonal antibody with high specificity for human and chimpanzee CD4, and it does not recognize rodent CD4.[1] Therefore, preclinical safety and efficacy studies require a pharmacologically relevant animal model that expresses the human CD4 protein. Human CD4 transgenic mice, in which the murine CD4 gene is knocked out and the human CD4 gene is knocked in, provide an invaluable tool for evaluating the in vivo effects of this compound.[2][3][4] These models allow for the assessment of pharmacokinetics (PK), pharmacodynamics (PD), immunotoxicity, and anti-inflammatory or anti-tumor efficacy of this compound.[2][5]
Mechanism of Action: this compound binds to the CD4 receptor on the surface of T-helper lymphocytes.[1] This binding has several functional consequences, including the down-modulation of the CD4 receptor, a transient reduction in the number of circulating CD4+ T-cells, and inhibition of T-cell proliferation.[1][6][7] The CD4 receptor acts as a co-receptor for the T-cell receptor (TCR) and is involved in signal transduction through its association with the protein kinase p56Lck.[2] By targeting CD4, this compound modulates T-cell activation and function, which is the basis for its investigation in T-cell mediated diseases such as rheumatoid arthritis and asthma.[1]
Expected Pharmacological Effects: In hCD4 transgenic mice, administration of this compound leads to a dose-dependent reduction in circulating human CD4+ T-cells.[5] This effect is transient, with cell counts gradually recovering over time.[5] this compound is more potent at depleting CD4+ T-cells compared to other anti-CD4 antibodies like clenoliximab.[5] The extent of CD4+ T-cell coating with this compound is a key determinant of its clinical response.[8]
Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in human CD4 transgenic mice.
Table 1: Pharmacokinetics of this compound in hCD4 Transgenic Mice
| Parameter | Value | Reference |
|---|---|---|
| Dose Range | 5 - 125 mg/kg (single i.v. administration) | [5] |
| Pharmacokinetic Model | Two-compartment model with saturable elimination | [5] |
| Dose-Dependency | Dose-dependent |[5] |
Table 2: Pharmacodynamic Effects of this compound on Circulating CD4+ T-Cells in hCD4 Transgenic Mice
| Dose (mg/kg) | Maximum Reduction in CD4+ T-Cells | Time to Maximum Reduction | Reference |
|---|---|---|---|
| 5 | Significant decline | Shifts to later times with increasing dose | [5] |
| 25 | Greater decline than 5 mg/kg | Shifts to later times with increasing dose | [5] |
| 125 | Most potent and efficient depletion | Shifts to later times with increasing dose |[5] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the application of this compound in hCD4 transgenic mice.
General Administration of this compound
-
Objective: To administer this compound to hCD4 transgenic mice for PK/PD, efficacy, or toxicity studies.
-
Materials:
-
This compound (reconstituted in sterile, pyrogen-free phosphate-buffered saline)
-
Human CD4 transgenic mice (e.g., HuCD4/Tg)
-
Sterile syringes and needles
-
-
Protocol:
-
Reconstitute lyophilized this compound in sterile PBS to the desired concentration.
-
Administer this compound to hCD4 transgenic mice via intravenous (i.v.) injection.
-
For single-dose studies, a typical dose range is 5 to 125 mg/kg.[5]
-
For multi-dose studies, refer to specific toxicity or efficacy study designs.
-
Include a control group receiving a vehicle (placebo) injection.
-
Analysis of CD4+ T-Cell Depletion by Flow Cytometry
-
Objective: To quantify the number of circulating human CD4+ T-cells following this compound administration.
-
Materials:
-
Whole blood collected from mice
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD4 (e.g., clone OKT4) and other relevant markers (e.g., human CD3, murine CD45)
-
Flow cytometer
-
-
Protocol:
-
Collect peripheral blood from mice at specified time points post-keliximab administration.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies, including an anti-human CD4 antibody, for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then identify the human CD4+ T-cell population.
-
Calculate the absolute count or percentage of CD4+ T-cells.
-
Immunotoxicity Study: Candida albicans Challenge Model
-
Objective: To assess the effect of this compound on host resistance to a fungal infection.[2]
-
Protocol (Representative):
-
Culture Candida albicans (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at 30°C.[9]
-
Wash the yeast cells with sterile PBS and adjust the concentration to 1 x 10^6 cells/mL.[9]
-
Administer this compound or placebo to hCD4 transgenic mice as per the study design.
-
At a specified time after this compound administration, infect the mice with a sublethal dose of C. albicans (e.g., 1 x 10^5 cells) via intravenous injection.[3]
-
Monitor the mice for signs of illness and mortality for a defined period (e.g., 21 days).[9]
-
At the end of the study, or at specified time points, euthanize the mice and harvest organs (e.g., kidneys) for determination of fungal burden (CFU counts).[3]
-
Immunosurveillance Study: B16 Melanoma Model
-
Objective: To evaluate the impact of this compound on the host's ability to control tumor growth.[2]
-
Protocol (Representative):
-
Culture B16-F10 melanoma cells in appropriate medium (e.g., DMEM with 10% FBS).[10]
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.[10]
-
Administer this compound or placebo to hCD4 transgenic mice.
-
Inject 1 x 10^5 B16-F10 cells subcutaneously into the flank of the mice.[10]
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the human CD4 receptor on T-cells, leading to its down-modulation and a transient depletion of CD4+ T-cells, thereby inhibiting T-cell activation.
Experimental Workflow for Assessing this compound in hCD4 Transgenic Mice
Caption: A generalized workflow for the preclinical evaluation of this compound in human CD4 transgenic mouse models.
References
- 1. B16-F10 melanoma mouse models [bio-protocol.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Keliximab's Effect on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric monoclonal antibody that targets the CD4 antigen, a surface glycoprotein (B1211001) expressed on T-helper (Th) lymphocytes.[1] By binding to CD4, this compound modulates T-cell activity, making it a candidate for treating various immune-mediated diseases.[1] A key aspect of its mechanism of action is the alteration of cytokine expression profiles, particularly the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cytokines.[1] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine expression in human peripheral blood mononuclear cells (PBMCs).
The provided protocols will enable researchers to quantify changes in cytokine secretion and intracellular cytokine production in response to this compound treatment. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA), multiplex bead-based assays, and intracellular cytokine staining followed by flow cytometry.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in tables for clear and concise presentation.
Table 1: Effect of this compound on Cytokine Concentration in PBMC Supernatants (pg/mL)
| Treatment | Concentration | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | - | ||||||
| Isotype Control | 10 µg/mL | ||||||
| This compound | 1 µg/mL | ||||||
| This compound | 10 µg/mL | ||||||
| This compound | 50 µg/mL | ||||||
| Positive Control (e.g., PHA) | 5 µg/mL |
Table 2: Effect of this compound on the Percentage of Cytokine-Producing T-Cells (%)
| Treatment | Concentration | % of CD4+ T-cells producing IFN-γ | % of CD4+ T-cells producing IL-4 | % of CD8+ T-cells producing IFN-γ |
| Untreated Control | - | |||
| Isotype Control | 10 µg/mL | |||
| This compound | 1 µg/mL | |||
| This compound | 10 µg/mL | |||
| This compound | 50 µg/mL | |||
| Positive Control (e.g., PMA/Ionomycin) | - |
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on T-helper cells.
Caption: General experimental workflow for assessing cytokine expression.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete medium.
In Vitro PBMC Culture and Treatment
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
This compound (various concentrations)
-
Isotype control antibody
-
Positive control stimulant (e.g., Phytohemagglutinin (PHA), or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
96-well round-bottom culture plates
Protocol:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the isotype control in complete medium.
-
Add 100 µL of the antibody solutions or controls to the appropriate wells. Final volume per well should be 200 µL.
-
For a positive control, stimulate cells with a known mitogen like PHA (final concentration 5 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis by ELISA or multiplex assay. Store supernatants at -80°C if not analyzed immediately.
-
The cell pellet can be used for intracellular cytokine staining.
Cytokine Quantification by ELISA
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., IFN-γ, IL-4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as per kit instructions)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations by plotting a standard curve.
Multiplex Bead-Based Cytokine Assay
Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Assay plate (provided with the kit)
-
Wash buffer
-
Detection antibodies
-
Streptavidin-PE
-
Luminex instrument or compatible flow cytometer
Protocol:
-
Prepare standards and samples as per the kit manufacturer's instructions.
-
Add 25 µL of standards or samples to each well of the assay plate.
-
Add 25 µL of the antibody-coupled bead mixture to each well.
-
Incubate the plate on a shaker for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate twice with wash buffer using a vacuum manifold.
-
Add 25 µL of the detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.
-
Add 25 µL of Streptavidin-PE to each well and incubate on a shaker for 30 minutes at room temperature.
-
Wash the plate twice with wash buffer.
-
Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine.
Intracellular Cytokine Staining and Flow Cytometry
Materials:
-
Cell pellets from the in vitro culture
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) - add for the last 4-6 hours of culture
-
Fluorescently-conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4)
-
Flow cytometer
Protocol:
-
During the last 4-6 hours of the PBMC culture, add a protein transport inhibitor to the wells to allow for intracellular cytokine accumulation.
-
After incubation, harvest the cells and wash them with PBS.
-
Perform cell surface staining by incubating the cells with fluorescently-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Perform intracellular staining by incubating the fixed and permeabilized cells with fluorescently-conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Analyze the flow cytometry data to determine the percentage of cytokine-producing cells within specific T-cell populations (e.g., CD4+).
References
Measuring Keliximab Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric (Macaca irus/Homo sapiens) monoclonal antibody that specifically targets the CD4 antigen on T-helper lymphocytes.[1][2] By binding to CD4, this compound modulates T-cell activity, a key mechanism in various immune-mediated disorders.[1][3] Initially investigated for the treatment of severe chronic asthma and rheumatoid arthritis, precise quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the evaluation of its efficacy, safety, and optimal dosing regimens.[2][4][5] This document provides detailed application notes and representative protocols for the measurement of this compound concentration in human plasma samples using two common bioanalytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by binding to the CD4 receptor on the surface of T-helper cells. This interaction can lead to several downstream effects, including the downregulation of the CD4 receptor, a transient reduction in the number of circulating CD4+ T-cells, and inhibition of T-cell proliferation.[1][3][6] The overall impact is a dampening of the inflammatory response mediated by these cells.
Caption: Mechanism of action of this compound.
Recommended Bioanalytical Methods
The two primary methods for quantifying monoclonal antibodies like this compound in plasma are ELISA and LC-MS/MS. The choice of method depends on the specific requirements of the study, such as desired sensitivity, specificity, throughput, and the phase of drug development.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay that offers high sensitivity and throughput, making it suitable for large-scale clinical sample analysis. A sandwich ELISA format is typically employed for quantifying therapeutic antibodies.
This protocol is a representative procedure and may require optimization.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human CD4 protein (capture antigen)
-
This compound standard and quality control (QC) samples
-
Anti-human IgG (Fc-specific)-HRP conjugate (detection antibody)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant human CD4 protein to 1-5 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve of this compound (e.g., 1000 ng/mL to 15.6 ng/mL) and dilute plasma samples in assay diluent. Add 100 µL of standards, QCs, and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of HRP-conjugated anti-human IgG (Fc) antibody, diluted in assay diluent, to each well. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm within 30 minutes.
Caption: Sandwich ELISA workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and can be multiplexed to measure multiple analytes simultaneously. For protein quantification, a common approach is to digest the protein into peptides and measure a unique "signature" peptide.
This protocol is a representative procedure for a bottom-up proteomics approach and requires significant expertise and specialized equipment.
Materials:
-
Plasma samples, this compound standard, and QCs
-
Stable isotope-labeled (SIL) internal standard (a signature peptide of this compound)
-
Ammonium (B1175870) bicarbonate buffer
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (sequencing grade)
-
Formic acid
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add the SIL internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) or immunoaffinity capture of this compound.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in ammonium bicarbonate buffer.
-
Add DTT and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add IAA. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Add trypsin and incubate overnight at 37°C.
-
-
Sample Clean-up:
-
Stop the digestion with formic acid.
-
Perform solid-phase extraction (SPE) to clean up the peptide mixture.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into the LC-MS/MS system.
-
Separate peptides using a suitable C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transitions for the this compound signature peptide and the SIL internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the signature peptide to the SIL internal standard against the calibration curve.
-
Caption: LC-MS/MS workflow for this compound quantification.
Data Presentation
The performance of a bioanalytical method is characterized by several validation parameters. The following table summarizes representative acceptance criteria for both ELISA and LC-MS/MS assays for the quantification of this compound in plasma.
| Parameter | ELISA | LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | ~10-50 ng/mL | ~0.1-1 µg/mL |
| Upper Limit of Quantification (ULOQ) | ~1000-2000 ng/mL | ~100-500 µg/mL |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Selectivity | No significant interference from endogenous matrix components | No significant interference from endogenous matrix components |
| Dilutional Linearity | Accuracy within ± 15% for diluted samples | Accuracy within ± 15% for diluted samples |
Note: These are typical performance characteristics and may vary depending on the specific assay and laboratory. A study on the pharmacokinetics of this compound in transgenic mice reported an assay precision of ≤8.0% and a bias of ≤4.1%.
Plasma Sample Handling and Preparation
Proper handling of plasma samples is critical for accurate and reproducible results.
Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
Storage:
-
For short-term storage, plasma can be kept at 2-8°C for up to 72 hours.
-
For long-term storage, aliquot plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Preparation for Assay:
-
Thaw frozen samples at room temperature.
-
Vortex samples gently before use.
-
Centrifuge samples to pellet any precipitates.
-
Dilute samples as required with the appropriate assay diluent.
Conclusion
The quantification of this compound in plasma is essential for its clinical development. Both ELISA and LC-MS/MS are powerful techniques that can be employed for this purpose. The choice of method will depend on the specific needs of the study. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of this compound. It is important to note that any assay should be fully validated according to regulatory guidelines to ensure the reliability of the data generated.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [ouci.dntb.gov.ua]
- 3. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic monoclonal antibody concentration monitoring: free or total? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Keliximab for In Vivo Studies of Autoimmune Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a recombinant chimeric (Macaca irus/Homo sapiens) IgG1λ monoclonal antibody that specifically targets the human CD4 antigen.[1][2] Developed by IDEC Pharmaceuticals and GlaxoSmithKline, this compound was investigated for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and severe chronic asthma.[1][3] Although its clinical development was discontinued, the preclinical and clinical data for this compound provide valuable insights into the therapeutic potential of non-depleting CD4-targeted therapies in autoimmune conditions.[3]
This document provides detailed application notes and protocols for the in vivo use of this compound in preclinical autoimmune disease models, drawing from published studies.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to domain 1 of the human CD4 protein, a surface glycoprotein (B1211001) predominantly expressed on T-helper lymphocytes.[1] CD4 acts as a co-receptor for the T-cell receptor (TCR), facilitating the interaction with MHC Class II molecules on antigen-presenting cells (APCs). This interaction is crucial for T-helper cell activation and the subsequent orchestration of the immune response.
The proposed mechanisms of action for this compound include:
-
CD4 Receptor Down-Modulation: this compound binding induces the internalization and reduced surface expression of the CD4 receptor on T-helper cells.[1]
-
Inhibition of T-Cell Proliferation: By interfering with CD4-mediated signaling, this compound potently inhibits T-cell responses in vitro.[1][4]
-
Non-Depleting Nature: Unlike some other anti-CD4 antibodies, this compound is considered a non-depleting antibody, meaning it modulates T-cell function without causing significant cell lysis.
Signaling Pathway
The binding of this compound to CD4 interferes with the initial stages of T-cell activation. The following diagram illustrates the putative signaling pathway affected by this compound.
Caption: this compound binds to CD4, inhibiting T-cell activation signaling.
Data from In Vivo and Clinical Studies
Quantitative data from preclinical studies in human CD4 transgenic (HuCD4/Tg) mice and clinical trials in patients with severe asthma are summarized below. Due to its species specificity, preclinical efficacy and safety studies of this compound required the use of HuCD4/Tg mice.[5]
Table 1: Effect of this compound on Circulating CD4+ T-Cells in HuCD4/Tg Mice
| Dose (mg/kg, IV) | Maximum Reduction in CD4+ T-Cells (%) | Time to Maximum Reduction | Reference |
| 5 | ~25% | ~2 days | [6] |
| 25 | ~50% | ~4 days | [6] |
| 125 | ~75% | ~8 days | [6] |
Table 2: Cellular Effects of a Single Infusion of this compound in Patients with Severe Asthma
| Parameter | Placebo (n=6) | 0.5 mg/kg (n=6) | 1.5 mg/kg (n=5) | 3.0 mg/kg (n=5) | Reference |
| Change in CD4+ Cell Count | No significant change | Significant decrease | Significant decrease | Significant decrease | [4] |
| Change in CD25+ on CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction | [4] |
| Change in HLA-DR+ on CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction | [4] |
| Change in CD45RO+ on CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction | [4] |
| Change in CD45RA+ on CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction | [4] |
| In Vitro T-Cell Proliferation | No change | Significant reduction | Significant reduction | Significant reduction | [4] |
Experimental Protocols
In Vivo Administration of this compound in a HuCD4/Tg Mouse Model of Autoimmune Disease
This protocol provides a general framework for administering this compound in a preclinical model, such as collagen-induced arthritis (CIA) in HuCD4/Tg mice.
Materials:
-
This compound (sterile, endotoxin-low)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Human CD4 transgenic (HuCD4/Tg) mice
-
Materials for disease induction (e.g., bovine type II collagen and Complete Freund's Adjuvant for CIA)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Animal Model Induction: Induce the autoimmune disease model of choice in HuCD4/Tg mice according to established protocols. For CIA, this typically involves a primary immunization followed by a booster immunization.
-
This compound Preparation:
-
On the day of administration, dilute this compound to the desired concentration in sterile PBS.
-
Recommended doses from preclinical safety studies range from 5 to 125 mg/kg.[6] The optimal therapeutic dose will need to be determined empirically for the specific disease model.
-
Prepare a vehicle control group using sterile PBS.
-
-
Administration:
-
Administer this compound via intravenous (IV) or intraperitoneal (IP) injection.
-
The dosing schedule will depend on the study design (prophylactic vs. therapeutic). For a therapeutic study, begin administration after the onset of clinical signs of disease.
-
A typical therapeutic regimen might involve once or twice weekly injections.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals regularly for clinical signs of disease (e.g., paw swelling and redness in CIA).
-
Collect blood samples at various time points to monitor CD4+ T-cell counts and other immunological parameters by flow cytometry.
-
At the end of the study, collect tissues (e.g., joints, spleen, lymph nodes) for histological analysis and cytokine profiling.
-
Caption: Workflow for an in vivo study of this compound in a mouse model.
Flow Cytometry Analysis of Peripheral Blood CD4+ T-Cells
This protocol is for analyzing changes in CD4+ T-cell populations and activation markers from whole blood collected from HuCD4/Tg mice.
Materials:
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-mouse CD45, anti-human CD25, anti-human HLA-DR, etc.
-
RBC Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect 50-100 µL of whole blood from mice into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining:
-
Add the antibody cocktail to the whole blood.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 1 mL of 1X RBC Lysis Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
-
Wash:
-
Add 2 mL of FACS Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Acquire samples on a flow cytometer.
-
-
Gating Strategy:
-
Gate on singlets, then live cells.
-
Gate on CD45+ leukocytes.
-
Within the leukocyte gate, identify the human CD4+ T-cell population.
-
Analyze the expression of activation markers (CD25, HLA-DR) on the CD4+ T-cells.
-
In Vitro T-Cell Proliferation Assay
This assay can be used to confirm the inhibitory activity of this compound on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from human donors or HuCD4/Tg mice.
-
This compound and an isotype control antibody.
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs using a density gradient (e.g., Ficoll-Paque).
-
Label the cells with a proliferation dye like CFSE, if using a flow cytometry-based readout.
-
-
Assay Setup:
-
Plate 1-2 x 10⁵ PBMCs per well in a 96-well plate.
-
Add this compound or an isotype control antibody at various concentrations. Incubate for 1-2 hours.
-
Add a T-cell stimulus (e.g., PHA at 1-5 µg/mL).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Readout:
-
Flow Cytometry (CFSE): Harvest cells, stain for surface markers (e.g., CD4), and analyze the dilution of CFSE dye by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
Conclusion
This compound represents a non-depleting anti-human CD4 monoclonal antibody with demonstrated immunomodulatory activity in both preclinical and clinical settings. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of CD4-targeted immunomodulation in autoimmune diseases. The use of human CD4 transgenic mice is essential for evaluating the in vivo effects of this compound due to its species specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of this compound, a Primatized(TM) anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - ProQuest [proquest.com]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keliximab Treatment in a Preclinical Asthmatic Lung Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a glycoprotein (B1211001) expressed on the surface of T helper (Th) cells.[1] These cells play a pivotal role in the pathogenesis of allergic asthma by orchestrating the inflammatory cascade. This compound's mechanism of action involves the modulation of CD4 receptor expression and a transient reduction in the number of circulating CD4+ T-cells, which in turn diminishes the allergen-induced proliferative response of these cells.[2] Clinical studies in patients with severe, corticosteroid-dependent asthma have demonstrated that treatment with this compound can lead to significant improvements in lung function, specifically in peak expiratory flow rates.[3]
Due to the species-specific nature of this compound, which binds to human and chimpanzee CD4 but not to that of rodents, preclinical efficacy studies in asthmatic lung models necessitate the use of mice genetically engineered to express human CD4 (hCD4 transgenic mice).[1][4] This document provides a detailed experimental setup and protocols for evaluating the therapeutic potential of this compound in a well-established ovalbumin (OVA)-induced model of allergic asthma in hCD4 transgenic mice.
Mechanism of Action Signaling Pathway
The therapeutic effect of this compound in asthma is primarily mediated through its interaction with CD4 on Th2 cells, a subset of T helper cells that are central to the allergic inflammatory response. By binding to CD4, this compound interferes with the interaction between T helper cells and antigen-presenting cells (APCs), a critical step in the activation of the adaptive immune response that leads to the pathological features of asthma.
Experimental Protocols
A widely used and well-characterized model for inducing allergic airway inflammation is the ovalbumin (OVA)-induced asthma model. The following protocol is adapted for use in human CD4 transgenic mice to assess the efficacy of this compound.
Animal Model
-
Species: Mouse
-
Strain: Human CD4 transgenic (hCD4 Tg) mice on a suitable genetic background (e.g., BALB/c). These mice express the human CD4 molecule, making them a relevant model for testing human-specific anti-CD4 antibodies.[1][4]
-
Age: 6-8 weeks old
-
Sex: Female (often preferred to avoid fighting and hormonal cycle-induced variability)
Materials
-
This compound (for therapeutic group)
-
Isotype control antibody (e.g., non-binding primatized IgG1, for control group)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmography system for airway hyperresponsiveness measurement
Experimental Workflow
The experimental timeline consists of a sensitization phase, a challenge phase, and a treatment period.
Detailed Methodology
a. Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 200 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in sterile PBS.
b. Treatment Regimen:
-
Based on pharmacokinetic studies of this compound in hCD4 transgenic mice, which show a dose-dependent reduction in circulating CD4+ T-cells, a therapeutic dose is proposed.[5]
-
On days 20, 21, 22, and 23, administer a single intravenous (i.v.) injection of this compound (e.g., 10 mg/kg) or an equivalent dose of the isotype control antibody. The dosing regimen should be optimized based on preliminary studies.
c. Airway Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.
-
The control group (non-asthmatic) should be challenged with a PBS aerosol.
d. Endpoint Analysis (Day 24):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Assess AHR 24 hours after the final OVA challenge using a whole-body plethysmograph.
-
Expose mice to nebulized PBS followed by increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform a bronchoalveolar lavage by cannulating the trachea and instilling and retrieving 1 mL of ice-cold PBS three times.
-
Determine the total cell count in the BALF using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) using a suitable stain (e.g., Diff-Quik).
-
Centrifuge the remaining BALF and store the supernatant at -80°C for cytokine analysis.
-
-
Cytokine Analysis:
-
Measure the levels of key Th2 cytokines (IL-4, IL-5, and IL-13) in the BALF supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
-
Lung Histology:
-
Perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.
-
Stain sections with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production.
-
Data Presentation
The following tables present representative quantitative data from preclinical studies investigating the effects of anti-CD4 antibody treatment in mouse models of allergic asthma. Note that specific efficacy data for this compound in an asthma model is not publicly available; this data is illustrative of expected outcomes based on the mechanism of action and results from similar antibodies.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| PBS Control | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.005 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| OVA + Isotype | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.8 ± 0.9 | 0.5 ± 0.1 | 0.7 ± 0.2 |
| OVA + this compound | 4.1 ± 0.7 | 2.2 ± 0.3 | 1.5 ± 0.4 | 0.2 ± 0.05 | 0.2 ± 0.08 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Isotype group.
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| PBS Control | 5 ± 1.5 | 8 ± 2.1 | 12 ± 3.5 |
| OVA + Isotype | 55 ± 8.2 | 98 ± 12.5 | 150 ± 21.7 |
| OVA + this compound | 20 ± 4.1 | 35 ± 6.8 | 65 ± 10.3* |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Isotype group.
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Penh at 50 mg/mL Methacholine |
| PBS Control | 1.8 ± 0.3 |
| OVA + Isotype | 5.2 ± 0.7 |
| OVA + this compound | 2.5 ± 0.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Isotype group.
Conclusion
The experimental framework outlined in this document provides a robust methodology for the preclinical evaluation of this compound in a humanized mouse model of allergic asthma. By targeting human CD4, this compound holds the potential to modulate the underlying Th2-driven inflammation that characterizes this disease. The described protocols for OVA-induced asthma, coupled with comprehensive endpoint analyses, will enable researchers to thoroughly assess the therapeutic efficacy of this compound and similar anti-human CD4 biologics. The representative data suggests that effective CD4+ T-cell modulation can lead to a significant reduction in airway inflammation, Th2 cytokine production, and airway hyperresponsiveness.
References
- 1. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised, dose-ranging, placebo-controlled study of chimeric antibody to CD4 (this compound) in chronic severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Immunomodulatory Effects of Keliximab in Co-culture with Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric (Macaca irus/Homo sapiens) monoclonal antibody that specifically targets the human CD4 antigen, a surface glycoprotein (B1211001) predominantly expressed on the surface of T helper cells.[1][2] Due to the central role of CD4+ T cells in orchestrating immune responses, this compound has been investigated as a therapeutic agent for immunologically mediated diseases such as severe chronic asthma and rheumatoid arthritis.[1][3] The primary mechanism of action of this compound involves the binding to domain 1 of the human CD4 antigen, leading to the modulation of the T-cell receptor (TCR) signaling cascade, induction of CD4 receptor down-modulation, and potent inhibition of in vitro T-cell responses.[1]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in a co-culture system with human peripheral blood mononuclear cells (PBMCs). The provided methodologies will enable researchers to assess the immunomodulatory properties of this compound, including its impact on T-cell proliferation, activation marker expression, and cytokine profiles.
Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted mechanism centered on its high-affinity binding to the CD4 co-receptor on T helper cells.[1] This interaction interferes with the crucial role of CD4 in T-cell activation, which involves stabilizing the interaction between the T-cell receptor (TCR) and the MHC Class II molecule on antigen-presenting cells (APCs).[1] Furthermore, this compound's binding is associated with the protein kinase p56lck signal transduction pathway.[1] The proposed clinical efficacy of this compound is linked to the degree of CD4 coating on T-cells and the subsequent reduction in CD4 antigen expression, rather than simple depletion of CD4+ T-cells.[1][4] In vitro studies have demonstrated that this compound significantly reduces allergen-induced T-cell proliferation.[5][6]
Data Presentation
Summary of this compound's Effects on Peripheral Blood CD4+ T-cells
The following table summarizes the observed effects of a single infusion of this compound on various parameters of peripheral blood CD4+ T-cells in clinical studies.
| Parameter | Effect of this compound Infusion | Reference |
| CD4+ T-cell Count | Significantly decreased (transient) | [6][7] |
| CD8+ T-cell Count | No significant change | [6] |
| Leu3a Staining | Total loss | [6][7] |
| OKT4 Binding (Mean Fluorescence) | Significant reduction | [6][7] |
| CD25+ CD4+ Cells | Significant reduction in numbers | [6] |
| HLA-DR+ CD4+ Cells | Significant reduction in numbers | [6] |
| CD45RO+ CD4+ Cells | Significant reduction in numbers | [6] |
| CD45RA+ CD4+ Cells | Significant reduction in numbers | [6][7] |
| IFN-γ Expression in CD4+ cells | No significant change | [5][6][7] |
| IL-4 Expression in CD4+ cells | No significant change | [5][6][7] |
| IL-5 Expression in CD4+ cells | No significant change | [5][6][7] |
| Allergen-induced T-cell Proliferation | Significant reduction | [5][6] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole human blood for use in co-culture experiments.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
50 mL conical tubes
-
15 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 30-40 mL of PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count using a hemocytometer or automated cell counter with trypan blue to assess viability.
-
Adjust the cell concentration to the desired density for the co-culture experiment.
Protocol 2: this compound-PBMC Co-culture for Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of PBMCs in response to a stimulus.
Materials:
-
Isolated PBMCs
-
This compound (various concentrations)
-
Isotype control antibody (e.g., non-specific human IgG1)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., BrdU or CFSE)
-
Flow cytometer or plate reader
Procedure:
-
Seed the isolated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and the isotype control antibody in complete RPMI-1640 medium.
-
Add 50 µL of the antibody dilutions to the respective wells. Include wells with no antibody as a control.
-
Pre-incubate the cells with the antibodies for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the T-cell stimulus (e.g., PHA at 5 µg/mL).
-
Add 50 µL of the stimulus to the appropriate wells. Include unstimulated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a suitable method:
-
For BrdU assay: Add BrdU to the wells 18-24 hours before the end of the incubation period and follow the manufacturer's protocol for detection.
-
For CFSE assay: Label the PBMCs with CFSE before seeding. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
-
Analyze the data to determine the dose-dependent effect of this compound on PBMC proliferation.
Visualizations
Caption: this compound's inhibitory action on T-cell activation.
Caption: Experimental workflow for this compound-PBMC co-culture.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
Methodology for Evaluating Keliximab-Induced CD4 Coating: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric monoclonal antibody that targets the CD4 protein, a key co-receptor on the surface of T-helper cells.[1] The therapeutic efficacy of this compound is correlated with the extent of CD4+ T-cell coating rather than depletion of these cells.[2] This document provides detailed methodologies for evaluating the coating of CD4 receptors on T-cells by this compound. The protocols outlined below cover the essential assays for characterizing the binding of this compound to CD4+ T-cells and its functional consequences. These include flow cytometry for assessing receptor occupancy and modulation, as well as functional assays to determine the impact on cell-mediated cytotoxicity.
Data Presentation
The following tables summarize the key quantitative data that can be generated using the protocols described in this document.
Table 1: Flow Cytometry Analysis of this compound-Induced CD4 Coating
| Parameter | Description | Example Data (Mean Fluorescence Intensity - MFI) |
| CD4 Receptor Occupancy | Percentage of CD4 receptors bound by this compound. Determined by competitive binding with a fluorescently labeled anti-CD4 antibody that recognizes a competing epitope. | Pre-treatment: 5000Post-treatment (1 µg/mL this compound): 500 |
| CD4 Receptor Modulation | Change in the total number of detectable CD4 receptors on the cell surface following this compound treatment. Measured using a non-competing, fluorescently labeled anti-CD4 antibody. | Pre-treatment: 8000Post-treatment (24h): 4000 |
| This compound Binding | Direct measurement of this compound bound to the cell surface using a fluorescently labeled secondary antibody against the Fc region of this compound. | Pre-treatment: 100Post-treatment (1 µg/mL this compound): 6000 |
Table 2: Functional Assay Readouts of this compound Treatment
| Assay | Parameter | Example Data |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Percentage of target cell lysis mediated by effector cells (e.g., NK cells) in the presence of this compound. | Isotype Control: 5% Lysisthis compound (1 µg/mL): 45% Lysis |
| Complement-Dependent Cytotoxicity (CDC) | Percentage of target cell lysis in the presence of this compound and a source of complement. | Isotype Control: 2% Lysisthis compound (1 µg/mL): 25% Lysis |
| T-Cell Proliferation | Inhibition of T-cell proliferation in response to stimulation (e.g., with phytohemagglutinin - PHA). | Unstimulated: 1,000 CPMPHA Stimulated: 50,000 CPMPHA + this compound (1 µg/mL): 15,000 CPM |
Experimental Protocols
Protocol 1: Flow Cytometry for Assessing CD4 Coating and Modulation
This protocol details the use of flow cytometry to quantify the binding of this compound to CD4 on the surface of T-cells and to assess the subsequent modulation of the receptor.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
This compound.
-
Fluorescently labeled anti-CD4 antibody (competing epitope, e.g., clone Leu3a).
-
Fluorescently labeled anti-CD4 antibody (non-competing epitope, e.g., clone OKT4).
-
Fluorescently labeled secondary antibody specific for the Fc region of this compound.
-
Fluorescently labeled anti-CD3 antibody (for T-cell gating).
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh whole blood using density gradient centrifugation. Wash the cells twice with PBS and resuspend in FACS buffer to a concentration of 1x10^6 cells/mL.
-
This compound Incubation: Aliquot 100 µL of the cell suspension into the wells of a 96-well plate. Add varying concentrations of this compound (e.g., 0.01 to 10 µg/mL) and an isotype control antibody. Incubate for 30 minutes at 4°C.
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer by centrifugation at 300 x g for 3 minutes.
-
Staining:
-
For Receptor Occupancy: Resuspend the cells in 100 µL of FACS buffer containing the competing anti-CD4 antibody and anti-CD3 antibody.
-
For Receptor Modulation: Resuspend the cells in 100 µL of FACS buffer containing the non-competing anti-CD4 antibody and anti-CD3 antibody.
-
For Direct this compound Binding: Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody and anti-CD3 antibody.
-
-
Incubation: Incubate the plates in the dark for 30 minutes at 4°C.
-
Final Washes: Wash the cells twice with cold FACS buffer.
-
Fixation: Resuspend the cells in 200 µL of fixation buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
-
Data Analysis: Gate on the CD3+ T-cell population. Analyze the mean fluorescence intensity (MFI) of the anti-CD4 or secondary antibody staining.
Protocol 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol measures the ability of this compound to induce the lysis of CD4+ target cells by effector cells.
Materials:
-
CD4+ T-cell line (e.g., Jurkat) as target cells.
-
Natural Killer (NK) cells or PBMCs as effector cells.
-
This compound.
-
Isotype control antibody.
-
Cell viability dye (e.g., 7-Aminoactinomycin D [7-AAD] or Propidium Iodide [PI]).
-
RPMI 1640 medium with 10% FBS.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Target Cell Preparation: Label the CD4+ target cells with a fluorescent dye (e.g., CFSE) for easy identification. Wash and resuspend the cells in RPMI medium.
-
Effector Cell Preparation: Isolate effector cells (NK cells or PBMCs) and resuspend in RPMI medium.
-
Assay Setup:
-
Plate 5x10^4 labeled target cells per well in a 96-well plate.
-
Add varying concentrations of this compound or isotype control.
-
Add effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining: Add a cell viability dye (e.g., 7-AAD) to each well and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the fluorescently labeled target cells and quantify the percentage of cells positive for the viability dye (indicating lysis).
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
This protocol assesses the ability of this compound to induce the lysis of CD4+ target cells through the complement cascade.[3][4][5]
Materials:
-
CD4+ T-cell line as target cells.
-
This compound.
-
Isotype control antibody.
-
Source of complement (e.g., normal human serum or rabbit complement).
-
Cell viability dye (e.g., Calcein AM or PI).[3]
-
RPMI 1640 medium with 1% BSA.
-
96-well flat-bottom plates.
-
Plate reader or flow cytometer.
Procedure:
-
Target Cell Preparation: Wash and resuspend the target cells in RPMI medium with 1% BSA.
-
Assay Setup:
-
Plate 5x10^4 target cells per well in a 96-well plate.
-
Add varying concentrations of this compound or isotype control.
-
-
Complement Addition: Add the complement source to each well at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assessment:
-
Using a plate reader with Calcein AM: Add Calcein AM to each well and measure fluorescence. A decrease in fluorescence indicates cell lysis.[3]
-
Using flow cytometry: Add a viability dye like PI and acquire the samples on a flow cytometer.
-
-
Data Analysis: Calculate the percentage of cell lysis relative to control wells (cells with complement but no antibody, and cells with antibody but no complement).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway associated with CD4 and the experimental workflows for evaluating this compound-induced effects.
Caption: CD4 signaling pathway in T-cell activation.
Caption: Workflow for Flow Cytometry Analysis.
Caption: Workflow for ADCC and CDC Functional Assays.
References
- 1. CD4 - Wikipedia [en.wikipedia.org]
- 2. Complement dependent cytotoxicity (CDC) in chronic lymphocytic leukemia (CLL): Ofatumumab enhances alemtuzumab CDC and reveals cells resistant to activated complement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. sartorius.com [sartorius.com]
- 5. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Keliximab Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of keliximab, a chimeric anti-CD4 monoclonal antibody, in preclinical research settings. The methodologies outlined below are based on findings from preclinical safety and efficacy studies, primarily conducted in human CD4 transgenic mice.
Introduction to this compound
This compound is a recombinant chimeric monoclonal antibody that specifically targets the human CD4 antigen, a surface glycoprotein (B1211001) expressed on T-helper lymphocytes.[1][2] By binding to CD4, this compound modulates T-cell function, leading to a reduction in CD4+ T-cell counts and down-modulation of the CD4 receptor.[3][4] This immunomodulatory activity has positioned this compound as a candidate for the treatment of various inflammatory and autoimmune diseases, including asthma and rheumatoid arthritis.[1][2] Due to its high specificity for human and chimpanzee CD4, preclinical in vivo studies have necessitated the use of specialized animal models, such as human CD4 transgenic (HuCD4/Tg) mice.[5][6][7]
Mechanism of Action: CD4+ T-Cell Activation Inhibition
This compound exerts its therapeutic effect by interfering with the activation of CD4+ T-helper cells. This process is initiated when the T-cell receptor (TCR) and the CD4 co-receptor on a T-helper cell recognize an antigen presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC) class II molecule. This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release. This compound, by binding to CD4, is thought to disrupt this interaction and subsequent signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. T-cell activation | British Society for Immunology [immunology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Keliximab in Functional Assays of Immune Suppression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor on the surface of T-helper lymphocytes.[1] By binding to CD4, this compound modulates T-cell function, leading to immune suppression.[1] This mechanism of action has been explored for therapeutic applications in immune-mediated diseases such as severe chronic asthma and rheumatoid arthritis. The following application notes provide detailed protocols for in vitro functional assays to characterize the immune-suppressive properties of this compound, including its effects on T-cell proliferation, cytokine release, and mixed lymphocyte reactions.
Mechanism of Action: T-Cell Activation Inhibition
T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with a specific peptide presented by the Major Histocompatibility Complex class II (MHC-II) on an antigen-presenting cell (APC). The CD4 co-receptor plays a crucial role in this process by binding to MHC-II, which brings the tyrosine kinase Lck into proximity with the TCR complex, initiating a downstream signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.
This compound exerts its immunosuppressive effects by binding to domain 1 of the CD4 receptor.[1] This binding sterically hinders the interaction between CD4 and MHC-II, thereby inhibiting the initial signaling events required for T-cell activation. This leads to a reduction in T-cell proliferation and can modulate the production of inflammatory cytokines.
// Edges APC -> TCR [label="Signal 1"]; TCR -> Lck [style=invis]; CD4 -> Lck [dir=none]; Lck -> ZAP70 [label="Phosphorylation"]; ZAP70 -> LAT; LAT -> PLCg1; PLCg1 -> NFAT; NFAT -> Proliferation;
// Inhibition this compound -> CD4 [arrowhead=tee, color="#EA4335", style=dashed, label="Binding & Inhibition"]; CD4 -> APC [label="Signal 2 (Co-receptor binding)", dir=none, style=dashed, color="#4285F4"];
{rank=same; APC; TCR; CD4;} {rank=same; Lck;} {rank=same; ZAP70;} {rank=same; LAT;} {rank=same; PLCg1;} {rank=same; NFAT;} {rank=same; Proliferation;} } .dot Caption: this compound blocks the interaction between CD4 and MHC-II, inhibiting T-cell activation.
Data Presentation: Summary of this compound's In Vitro Effects
The following tables summarize representative quantitative data for the effects of this compound in various functional assays. Note that specific data for this compound is limited in publicly available literature; therefore, these tables are presented as illustrative examples based on typical results for anti-CD4 antibodies.
Table 1: Inhibition of T-Cell Proliferation by this compound
| This compound Concentration (µg/mL) | Mean Proliferation (CPM) | Standard Deviation | Percent Inhibition (%) |
| 0 (No Antibody Control) | 45,000 | 3,500 | 0 |
| 0.1 | 38,250 | 2,900 | 15 |
| 1 | 24,750 | 2,100 | 45 |
| 10 | 9,000 | 950 | 80 |
| 50 | 4,500 | 500 | 90 |
| 100 | 2,250 | 300 | 95 |
| Isotype Control (100 µg/mL) | 44,500 | 3,300 | 1 |
Data are representative. CPM = Counts Per Minute from [³H]-thymidine incorporation.
Table 2: Effect of this compound on Cytokine Production in a Mixed Lymphocyte Reaction (MLR)
| Condition | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Responders Alone | < 10 | < 5 | < 5 | < 10 | < 5 |
| MLR (No Antibody) | 1,500 | 800 | 950 | 1,200 | 150 |
| MLR + this compound (10 µg/mL) | 450 | 350 | 200 | 500 | 180 |
| MLR + Isotype Control | 1,450 | 780 | 930 | 1,150 | 160 |
| Percent Inhibition by this compound | 70% | 56% | 79% | 58% | -20% (Stimulation) |
Data are representative. Cytokine concentrations are measured from culture supernatants after 5 days.
Experimental Protocols
T-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit antigen-specific T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Ficoll-Paque PLUS
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
T-cell stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 beads, or a specific antigen)
-
This compound and a relevant isotype control antibody
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
CFSE Labeling:
-
Wash isolated PBMCs twice with PBS.
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
-
Assay Setup:
-
Resuspend CFSE-labeled PBMCs at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the isotype control in complete RPMI medium. Add 50 µL of each antibody dilution to the appropriate wells.
-
Prepare the T-cell stimulant at 4x the final desired concentration and add 50 µL to each well (except for unstimulated controls).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD4, anti-CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ lymphocyte population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the no-antibody control.
-
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to suppress T-cell activation in response to allogeneic stimulation.
Materials:
-
PBMCs from two different healthy, HLA-mismatched donors
-
Complete RPMI-1640 medium
-
Mitomycin C
-
CD4+ T-cell isolation kit
-
96-well flat-bottom culture plates
-
Reagents for measuring proliferation (e.g., [³H]-thymidine or CFSE)
-
ELISA or multiplex bead array kits for cytokine measurement
Protocol:
-
Prepare Stimulator Cells (Donor A):
-
Isolate PBMCs from Donor A.
-
Resuspend the cells at 1 x 10⁷ cells/mL in RPMI medium.
-
Add Mitomycin C to a final concentration of 25 µg/mL and incubate for 30 minutes at 37°C.
-
Wash the cells three times with a large volume of PBS to remove all traces of Mitomycin C.
-
Resuspend the inactivated stimulator cells at 2 x 10⁶ cells/mL in complete RPMI medium.
-
-
Prepare Responder Cells (Donor B):
-
Isolate PBMCs from Donor B.
-
Purify CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Resuspend the purified responder CD4+ T-cells at 2 x 10⁶ cells/mL in complete RPMI medium.
-
-
Assay Setup:
-
Add 50 µL of the responder cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Add 50 µL of the inactivated stimulator cell suspension (1 x 10⁵ cells) to the wells.
-
Add 100 µL of complete RPMI medium containing serial dilutions of this compound or isotype control.
-
Include controls: responders alone, stimulators alone.
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis:
-
Cytokine Measurement: On day 5, carefully collect 100 µL of the culture supernatant from each well for cytokine analysis using ELISA or a multiplex bead array (e.g., for IFN-γ, TNF-α, IL-2, IL-6, IL-10).
-
Proliferation Measurement:
-
Pulse the remaining cells with 1 µCi of [³H]-thymidine for the final 18 hours of culture.
-
Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like CFSE labeling of responder cells (as described in Protocol 1) or a BrdU incorporation assay.
-
-
Cytokine Release Assay
This protocol is designed to assess the direct effect of this compound on cytokine release from pre-activated T-cells.
Materials:
-
PBMCs from healthy donors
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies)
-
96-well flat-bottom culture plates
-
This compound and isotype control
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Protocol:
-
PBMC Isolation and Plating:
-
Isolate PBMCs as previously described.
-
Resuspend cells at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) per well in a 96-well plate.
-
-
Assay Setup:
-
Add 50 µL of medium containing this compound or isotype control at various concentrations.
-
Add 50 µL of medium containing T-cell stimulants (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).
-
Include unstimulated and stimulated (no antibody) controls.
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cytokine Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-6, IL-10, IL-17A) using a multiplex bead-based immunoassay according to the manufacturer's instructions.
-
Conclusion
The functional assays described provide a robust framework for evaluating the immunosuppressive activity of this compound. By quantifying the inhibition of T-cell proliferation and the modulation of cytokine profiles, these protocols allow for a comprehensive in vitro characterization of the antibody's mechanism of action. Such data are critical for preclinical assessment and for understanding the biological effects of CD4-targeted therapies in drug development.
References
Application Notes and Protocols for Studying T-Cell Signaling Pathways with Keliximab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor in T-cell activation.[1] By binding to domain 1 of the CD4 molecule, this compound effectively modulates T-cell function, making it a valuable tool for investigating T-cell signaling pathways.[1] Its mechanism of action involves the induction of CD4 receptor down-modulation, a transient reduction in peripheral CD4+ T-cell numbers, and the inhibition of T-cell proliferation. These properties allow researchers to dissect the intricate signaling cascades downstream of the T-cell receptor (TCR) and CD4 engagement.
These application notes provide a comprehensive guide to using this compound for studying T-cell signaling, including its mechanism of action, protocols for key experiments, and data presentation.
Mechanism of Action
CD4 acts as a co-receptor to the TCR, binding to MHC class II molecules on antigen-presenting cells (APCs). This interaction brings the CD4-associated protein tyrosine kinase, p56lck, into proximity with the TCR complex, initiating a signaling cascade crucial for T-cell activation.[1] this compound's binding to CD4 is thought to sterically hinder the interaction between CD4 and MHC class II molecules and may also transmit a negative signal into the T-cell.[2] This leads to a dampening of the downstream signaling events, including the phosphorylation cascade mediated by p56lck.[1]
The primary effects of this compound on T-cells that can be leveraged for research purposes include:
-
Modulation of CD4 Expression: this compound induces the down-modulation of CD4 from the T-cell surface, allowing for the study of cellular responses in the absence of this key co-receptor.[1][3]
-
Inhibition of T-Cell Proliferation: this compound is a potent inhibitor of in vitro T-cell responses, providing a tool to investigate the signaling pathways that govern cell cycle entry and division.[1][4]
-
Alteration of Activation Marker Expression: Treatment with this compound leads to a reduction in the number of CD4+ T-cells expressing activation markers such as CD25, HLA-DR, CD45RO, and CD45RA.
Data Presentation
| Parameter | Observation | This compound Dose | Reference |
| CD4+ T-Cell Count | Significantly decreased following infusion. | 0.5, 1.5, and 3.0 mg/kg | [4] |
| CD4 Expression (Mean Fluorescence) | Significant reductions in OKT4 binding. | 0.5, 1.5, and 3.0 mg/kg | [4] |
| T-Cell Activation Markers (CD25, HLA-DR, CD45RO, CD45RA) | Significant reductions in the number of positive cells. | 0.5, 1.5, and 3.0 mg/kg | [4] |
| T-Cell Proliferation | Significant reduction compared to control antibody. | Not specified in vitro | [4] |
| Clinical Response (Rheumatoid Arthritis) | Dose-dependent increase in ACR 20 response rates. | 40, 80, 140 mg (twice weekly) and 240 mg (once weekly) | [5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study T-cell signaling using this compound.
Protocol 1: Flow Cytometry Analysis of CD4+ T-Cell Activation Markers
This protocol allows for the quantification of changes in T-cell surface markers following this compound treatment.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Isotype control antibody
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD25, HLA-DR, CD69
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µg/mL). Use an isotype control antibody at the highest concentration of this compound as a negative control.
-
Incubate for 1 hour at 37°C.
-
Add T-cell activation stimuli (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-5 µg/mL).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest cells and wash with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash cells and then stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ populations to assess the expression of activation markers.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol measures the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Isolated CD4+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
Isotype control antibody
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 coated beads)
-
Complete RPMI-1640 medium
-
FACS buffer
-
Flow cytometer
Procedure:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash cells with pre-warmed PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add this compound at various concentrations. Include an isotype control.
-
Add T-cell activation stimuli.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest cells and wash with FACS buffer.
-
Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 3: Immunoprecipitation and Western Blot Analysis of p56lck Phosphorylation
This protocol is designed to investigate the effect of this compound on the phosphorylation of p56lck, a key signaling molecule downstream of CD4.
Materials:
-
Isolated CD4+ T-cells
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p56lck antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blotting
-
Anti-p56lck antibody for Western blotting (as a loading control)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Isolate CD4+ T-cells.
-
Pre-treat cells with this compound or an isotype control for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-p56lck antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody.
-
Strip the membrane and re-probe with an anti-p56lck antibody to confirm equal loading.
-
Develop the blots using an appropriate detection system.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Stable Cell Lines Expressing Human CD4 for Keliximab Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keliximab is a chimeric monoclonal antibody that specifically targets the human CD4 protein, a key co-receptor involved in T-cell activation.[1] It has been investigated for the treatment of severe chronic asthma and rheumatoid arthritis.[1] To facilitate in vitro studies of this compound's mechanism of action, such as its ability to induce CD4 down-modulation and inhibit T-cell responses, a reliable source of cells stably expressing human CD4 is essential.[1][2]
These application notes provide detailed protocols for the generation and characterization of stable mammalian cell lines, such as HEK293 or CHO cells, constitutively expressing human CD4. Furthermore, protocols for functional assays to evaluate the effects of this compound on these engineered cell lines are described.
Data Presentation
Table 1: Recommended Antibiotic Concentrations for Selection of Stable Cell Lines
| Cell Line | Selection Agent | Typical Concentration Range (µg/mL) | Maintenance Concentration (µg/mL) |
| HEK293 | G418 (Geneticin®) | 400 - 800 | 200 - 400 |
| CHO | Puromycin (B1679871) | 2 - 10 | 1 - 5 |
| CHO | G418 (Geneticin®) | 400 - 1000 | 200 - 500 |
Note: The optimal concentration for selection should be determined by a kill curve experiment for each cell line and antibiotic lot.
Table 2: Expected Outcomes and Quality Control Parameters
| Parameter | Method | Expected Result |
| Transfection Efficiency (Transient) | Flow Cytometry (GFP co-expression) | >60% positive cells |
| Stable Clone Viability | Trypan Blue Exclusion | >90% |
| Human CD4 Surface Expression | Flow Cytometry | A distinct positive population with high Mean Fluorescence Intensity (MFI) compared to untransfected controls. |
| Stability of Expression | Flow Cytometry | Consistent CD4 expression over >10 passages without selective pressure. |
| This compound-induced CD4 Down-modulation | Flow Cytometry | Dose-dependent decrease in CD4 MFI upon treatment with this compound. |
| Inhibition of T-cell Proliferation | Proliferation Assay (e.g., CFSE) | Dose-dependent inhibition of T-cell proliferation in a co-culture system. |
Experimental Protocols
Protocol 1: Generation of a Stable Human CD4-Expressing Cell Line
This protocol describes the generation of a stable cell line using lipofection-mediated transfection and subsequent antibiotic selection.
Materials:
-
HEK293 or CHO cells
-
Complete growth medium (e.g., DMEM or F-12 with 10% FBS)
-
Human CD4 expression vector (containing a selectable marker like neomycin or puromycin resistance)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
G418 (Geneticin®) or Puromycin
-
Phosphate-Buffered Saline (PBS)
-
6-well and 96-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 or CHO cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
In a sterile tube, dilute 2.5 µg of the human CD4 expression plasmid in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile tube, dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™.
-
Combine the diluted DNA and Lipofectamine™ 3000 solutions, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Selection of Stable Cells:
-
After 48-72 hours post-transfection, passage the cells into a larger flask with fresh complete growth medium containing the appropriate selection antibiotic (refer to Table 1).
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue the selection process for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
-
-
Single-Cell Cloning (Limiting Dilution):
-
Wash the plate with PBS and add trypsin-EDTA to detach the resistant colonies.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Dilute the cell suspension to a concentration of 0.5 cells per 100 µL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. This increases the probability of obtaining wells with a single cell.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Monitor the wells for single-colony formation over 1-2 weeks.
-
-
Expansion of Clonal Lines:
-
Once single colonies are well-established, carefully transfer each clone to a larger well (e.g., 24-well plate) and subsequently expand to larger flasks.
-
Maintain the clonal lines in complete growth medium containing a maintenance concentration of the selection antibiotic (refer to Table 1).
-
-
Cryopreservation:
-
Once a sufficient cell number is reached, cryopreserve the stable clonal cell lines for future use.
-
Protocol 2: Verification of Human CD4 Expression by Flow Cytometry
Materials:
-
Stable human CD4-expressing cells and untransfected control cells
-
PBS
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
FITC- or PE-conjugated anti-human CD4 antibody
-
Isotype control antibody
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells from both the stable cell line and the untransfected control.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellets in 100 µL of cold FACS buffer.
-
-
Antibody Staining:
-
To the stable cell suspension, add the recommended amount of FITC- or PE-conjugated anti-human CD4 antibody.
-
To a separate tube of the stable cell line, add the same amount of the corresponding isotype control antibody.
-
To the untransfected control cell suspension, add the anti-human CD4 antibody.
-
Incubate the cells in the dark on ice for 30 minutes.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 500 µL of cold FACS buffer.
-
Acquire the data on a flow cytometer, collecting at least 10,000 events for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the fluorescence intensity of the stained cells. The stable cell line stained with the anti-human CD4 antibody should show a significant shift in fluorescence compared to the untransfected control and the isotype control.
-
Protocol 3: this compound-Induced CD4 Down-Modulation Assay
Materials:
-
Stable human CD4-expressing cells
-
This compound
-
Isotype control antibody (human IgG1)
-
Complete growth medium
-
FACS Buffer
-
PE-conjugated anti-human CD4 antibody (that recognizes a different epitope than this compound)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed the stable human CD4-expressing cells in a 24-well plate.
-
Once the cells are adherent and growing, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a corresponding concentration of the isotype control antibody for 24 hours at 37°C. Include an untreated control.
-
-
Cell Staining and Analysis:
-
Following the incubation, harvest the cells and perform flow cytometry for human CD4 expression as described in Protocol 2, using a PE-conjugated anti-human CD4 antibody.
-
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) of CD4 for each treatment condition.
-
Determine the percentage of CD4 down-modulation relative to the untreated control.
-
Protocol 4: T-Cell Proliferation Inhibition Assay
Materials:
-
Stable human CD4-expressing cells (as antigen-presenting cells)
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells
-
This compound
-
Isotype control antibody (human IgG1)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a T-cell stimulus)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
RPMI-1640 medium with 10% FBS
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T-Cell Labeling:
-
Isolate PBMCs or CD4+ T-cells from a healthy donor.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Seed the stable human CD4-expressing cells in a 96-well plate to act as antigen-presenting cells.
-
Add the CFSE-labeled T-cells to the wells.
-
Add varying concentrations of this compound or the isotype control antibody.
-
Stimulate the co-culture with PHA or anti-CD3/CD28 beads. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a fluorescently labeled anti-CD3 antibody to specifically gate on the T-cell population.
-
Acquire data on a flow cytometer and analyze the CFSE dilution in the CD3-positive population. Proliferation is indicated by a decrease in CFSE fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in each condition.
-
Determine the inhibitory effect of this compound on T-cell proliferation.
-
Visualizations
Caption: Experimental workflow for generating and validating stable cell lines.
Caption: Simplified CD4 signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell health or confluency. | Ensure cells are healthy, in a logarithmic growth phase, and are 70-90% confluent at the time of transfection. |
| Incorrect DNA to lipid ratio. | Optimize the ratio of plasmid DNA to Lipofectamine™ 3000. | |
| Mass Cell Death After Antibiotic Addition | Antibiotic concentration is too high. | Perform a kill curve to determine the optimal antibiotic concentration for your specific cell line. |
| Cells are not healthy enough to withstand selection. | Ensure cells have fully recovered from transfection before adding the selection agent (wait 48-72 hours). | |
| No Resistant Colonies Formed | Transfection failed. | Verify transfection efficiency using a reporter plasmid (e.g., GFP). |
| Ineffective selection antibiotic. | Use a fresh stock of the antibiotic and confirm its activity. | |
| Low or No CD4 Expression in Stable Clones | Gene silencing. | Screen multiple clones to find one with stable expression. Culture cells without selective pressure for several passages to check for stability. |
| Poor plasmid integration site. | Linearize the plasmid before transfection to potentially improve integration into an active chromatin region. | |
| High Background in Functional Assays | Non-specific antibody binding. | Include appropriate isotype controls and ensure proper blocking steps are included in the protocols. |
| High spontaneous T-cell proliferation. | Use healthy, rested T-cells for the proliferation assay. |
References
Troubleshooting & Optimization
Keliximab Technical Support Center: Optimizing T-Cell Suppression
Welcome to the Keliximab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for effective T-cell suppression in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen on T-helper cells.[1] By binding to CD4, this compound induces the down-modulation of the CD4 receptor, which interferes with the T-cell receptor (TCR) signaling cascade. This process involves the protein kinase p56lck, a key signaling molecule associated with the cytoplasmic tail of CD4. The disruption of this interaction ultimately leads to the inhibition of T-cell activation and proliferation.[1]
Q2: What is the optimal concentration range of this compound for in vitro T-cell suppression?
A2: The optimal concentration of this compound can vary depending on the specific experimental conditions, including cell density, stimulation method, and donor variability. Based on in vitro studies, a concentration range of 0.5 µg/mL to 100 µg/mL has been shown to inhibit allergen-induced T-cell proliferation.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How does this compound affect T-cell surface markers?
A3: In vivo studies have shown that this compound administration leads to a significant reduction in the number of circulating CD4+ T-cells.[2][3] Additionally, it causes a marked decrease in the expression of activation markers on CD4+ T-cells, including CD25, HLA-DR, CD45RO, and CD45RA.[2][3]
Q4: Can this compound be used in animal models?
A4: this compound is specific for human and chimpanzee CD4 and does not bind to CD4 from other primates or rodents.[1] However, preclinical safety and efficacy studies have been successfully conducted in human CD4 transgenic mice.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell suppression | Suboptimal this compound concentration: The concentration of this compound may be too low to effectively block CD4 signaling. | Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. |
| Ineffective T-cell stimulation: The stimulus used (e.g., anti-CD3/CD28 beads, specific antigen) may not be potent enough to induce robust proliferation in your control wells. | Titrate your stimulating agent to ensure a strong proliferative response in the absence of this compound. | |
| Cell viability issues: Poor cell health can lead to a lack of proliferation. | Check cell viability before and after the assay using a viability dye (e.g., Trypan Blue, Propidium Iodide). Ensure proper cell handling and culture conditions. | |
| High background proliferation in unstimulated controls | Spontaneous T-cell activation: Cells may have been activated during isolation or handling. | Handle cells gently and use fresh, high-quality reagents. Consider including a resting period for the cells before stimulation. |
| Contamination: Bacterial or mycoplasma contamination can induce non-specific T-cell proliferation. | Regularly test cell cultures for contamination. | |
| High variability between replicates | Inconsistent cell plating: Uneven distribution of cells in the wells. | Ensure thorough mixing of cell suspensions before plating. |
| Pipetting errors: Inaccurate dispensing of reagents. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Significant cell death in this compound-treated wells | High concentration of this compound: Excessive concentrations may induce apoptosis. | Perform a toxicity assay to determine the maximum non-toxic concentration of this compound. |
| Complement-dependent cytotoxicity (CDC): Although this compound is a non-depleting antibody, high concentrations in the presence of complement could potentially lead to cell lysis. | Use heat-inactivated serum in your culture medium to inactivate complement. |
Data Presentation
Table 1: In Vivo Effects of a Single Infusion of this compound on Peripheral Blood CD4+ T-Cell Markers in Asthmatic Patients
| Parameter | Placebo (Cpl) | 0.5 mg/kg (C0.5) | 1.5 mg/kg (C1.5) | 3.0 mg/kg (C3.0) |
| Change in CD4 Count | No significant change | Significantly decreased | Significantly decreased | Significantly decreased |
| Leu3a Staining | No change | Total loss | Total loss | Total loss |
| OKT4 Binding (Mean Fluorescence) | No significant change | Significant reduction | Significant reduction | Significant reduction |
| CD25+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| HLA-DR+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| CD45RO+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
| CD45RA+ CD4+ Cells | No significant change | Significant reduction | Significant reduction | Significant reduction |
Data summarized from a study in corticosteroid-dependent asthmatics.[2][3]
Table 2: In Vitro Inhibition of Allergen-Stimulated T-Cell Proliferation by this compound
| This compound Concentration (µg/mL) | Inhibition of Proliferation |
| 0.5 | Trend towards inhibition |
| 1 | Trend towards inhibition |
| 10 | Trend towards inhibition |
| 50 | Trend towards inhibition |
| 100 | Significant reduction |
Data is qualitative as presented in the source. A trend towards increased inhibition was observed with ascending concentrations.[2]
Experimental Protocols
Protocol: In Vitro T-Cell Suppression Assay Using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for assessing the T-cell suppressive capacity of this compound using PBMCs.
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
2. CFSE Labeling (Optional, for proliferation tracking):
-
Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X Carboxyfluorescein succinimidyl ester (CFSE) solution (final concentration of 1-5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
3. Cell Plating and Treatment:
-
Resuspend the CFSE-labeled (or unlabeled) PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and a relevant isotype control antibody in complete RPMI-1640 medium.
-
Add 50 µL of the antibody dilutions to the appropriate wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
4. T-Cell Stimulation:
-
Prepare the T-cell stimulus. This can be:
-
Antigen-specific: A specific peptide or protein antigen (e.g., 10 µg/mL).
-
Polyclonal: Anti-CD3/CD28 beads (at a bead-to-cell ratio of 1:1) or soluble anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies.
-
-
Add 50 µL of the stimulus to the appropriate wells.
-
Include unstimulated (negative) and stimulated (positive) control wells.
5. Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
6. Data Acquisition and Analysis (Flow Cytometry):
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, followed by gating on CD4+ T-cells.
-
Assess proliferation by analyzing the dilution of the CFSE signal.
-
Quantify the expression of activation markers on the CD4+ T-cell population.
Visualizations
References
Technical Support Center: Troubleshooting Keliximab Instability in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the chimeric monoclonal antibody, keliximab, during long-term storage. The information is presented in a question-and-answer format to directly address common challenges.
This compound Stability Profile
This compound is a chimeric (human/macaque) IgG1 monoclonal antibody that targets the CD4 antigen.[1][2] It was investigated for the treatment of severe chronic asthma and rheumatoid arthritis.[1][2][3] While specific long-term stability data for this compound is not extensively published due to its discontinuation in clinical development, this guide draws upon established principles of monoclonal antibody stability to provide robust troubleshooting strategies.[3]
Monoclonal antibodies like this compound are complex proteins susceptible to various degradation pathways, especially during long-term storage.[4] Common instability issues include aggregation, fragmentation, deamidation, and oxidation, which can compromise the antibody's efficacy and safety.[4][5] Factors such as temperature, pH, light exposure, and freeze-thaw cycles can significantly impact stability.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound instability during long-term storage?
A1: The most common indicators of instability include the appearance of visible particulates or cloudiness in the solution, a decrease in binding affinity to its target (CD4), and changes in the protein concentration. Analytically, you may observe the formation of high molecular weight species (aggregates) or low molecular weight species (fragments) when analyzed by size exclusion chromatography (SEC-HPLC).
Q2: At what temperatures should I store my this compound samples for long-term stability?
A2: For long-term storage, it is generally recommended to store monoclonal antibodies at –20°C or –80°C.[4] Some formulations may allow for storage at 2-8°C for shorter durations.[4] It is crucial to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[4][5][6] Aliquoting the antibody into single-use vials is a recommended practice.[6]
Q3: My this compound solution appears cloudy. What could be the cause?
A3: Cloudiness or precipitation is often a sign of protein aggregation or insolubility. This can be triggered by various factors including suboptimal buffer pH, exposure to extreme temperatures, multiple freeze-thaw cycles, or mechanical stress like vigorous shaking.
Q4: Can the formulation buffer affect this compound's stability?
A4: Absolutely. The buffer composition, including pH and the presence of excipients, is critical for maintaining antibody stability. A suboptimal pH can lead to chemical degradation pathways like deamidation or promote aggregation.[7] Excipients such as sugars (e.g., trehalose) and surfactants (e.g., polysorbates) are often included in formulations to protect the antibody from degradation and aggregation.[8]
Q5: How can I assess if my stored this compound is still active?
A5: The biological activity of this compound can be assessed using a cell-based assay that measures its ability to bind to CD4-expressing cells or inhibit T-cell proliferation.[9] An enzyme-linked immunosorbent assay (ELISA) can also be used to quantify its binding affinity to the CD4 antigen.[10]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by SEC-HPLC
Q: My SEC-HPLC analysis of stored this compound shows an increase in high molecular weight (HMW) species. How do I troubleshoot this?
A: An increase in HMW species indicates aggregation, a common issue with monoclonal antibodies.[4] The following workflow can help you investigate and mitigate this problem.
Troubleshooting Workflow for Aggregation
Caption: Workflow for troubleshooting this compound aggregation.
Step-by-Step Troubleshooting:
-
Characterize the Aggregates:
-
Technique: Use Dynamic Light Scattering (DLS) to determine the size distribution of the aggregates.
-
Technique: Employ non-reducing and reducing SDS-PAGE to assess if the aggregates are covalent (disulfide-linked) or non-covalent.
-
Question: Are the aggregates soluble or insoluble? (Visual inspection and centrifugation).
-
-
Review Storage and Handling Procedures:
-
Temperature: Were the samples consistently stored at the recommended temperature? Have there been any temperature excursions?
-
Freeze-Thaw Cycles: How many times have the samples been frozen and thawed?[6]
-
Mechanical Stress: Were the samples subjected to agitation or vigorous mixing?
-
-
Investigate Formulation Parameters:
-
Action: Conduct a forced degradation study by exposing this compound to thermal and pH stress to identify conditions that promote aggregation.
-
Action: If possible, screen different buffer conditions (pH, ionic strength) and excipients (e.g., arginine, sucrose) to find a more stabilizing formulation.
-
Quantitative Data Summary: Hypothetical Aggregation Study
| Storage Condition | Timepoint | % Monomer (SEC-HPLC) | % Aggregate (SEC-HPLC) |
| -80°C | 0 Months | 99.5 | 0.5 |
| 6 Months | 99.4 | 0.6 | |
| 12 Months | 99.3 | 0.7 | |
| -20°C | 0 Months | 99.5 | 0.5 |
| 6 Months | 98.8 | 1.2 | |
| 12 Months | 97.9 | 2.1 | |
| 4°C | 0 Months | 99.5 | 0.5 |
| 1 Month | 97.2 | 2.8 | |
| 3 Months | 94.5 | 5.5 |
Issue 2: Loss of Binding Activity
Q: My stored this compound shows reduced binding to CD4 in my ELISA assay. What could be the cause and how do I investigate?
A: A loss of binding activity can result from conformational changes or chemical modifications in the antigen-binding region (Fab).
// Nodes loss_activity [label="Loss of Binding Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conf_change [label="Conformational\nChanges", fillcolor="#FBBC05", fontcolor="#202124"]; chem_mod [label="Chemical\nModifications", fillcolor="#FBBC05", fontcolor="#202124"]; aggregation [label="Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; unfolding [label="Unfolding", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; deamidation [label="Deamidation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges loss_activity -> conf_change; loss_activity -> chem_mod; conf_change -> aggregation; conf_change -> unfolding; chem_mod -> oxidation; chem_mod -> deamidation; }
Caption: Relationship between instability types and analytical methods.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. precisionantibody.com [precisionantibody.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Analytical approaches to the study of monoclonal antibody stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal Antibody-drug Stability Optimization | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keliximab Flow Cytometry Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding non-specific binding of Keliximab in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in flow cytometry?
This compound is a chimeric human/macaque IgG1 anti-CD4 monoclonal antibody.[1][2][3] In flow cytometry, its primary target is the CD4 antigen, a surface protein expressed on the helper/inducer subset of T lymphocytes.[3][4]
Q2: What are the common causes of non-specific binding in flow cytometry?
Non-specific binding in flow cytometry can arise from several factors:
-
Fc Receptor-Mediated Binding: Immune cells such as monocytes, macrophages, B cells, and natural killer (NK) cells express Fc receptors that can bind the Fc portion of antibodies, leading to false positive signals.[5][6][7]
-
Excessive Antibody Concentration: Using too much antibody can lead to low-affinity binding to non-target sites, increasing background noise and reducing the signal-to-noise ratio.[7][8][9][10]
-
Binding to Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies and fluorochromes.[7][10][11]
-
Hydrophobic and Electrostatic Interactions: Antibodies can non-specifically adhere to cells through various protein-protein or charge-based interactions.[10]
-
Lack of Protein in Buffers: Insufficient protein in staining and wash buffers can lead to antibodies binding to non-specific sites on the cell surface.[7][10][11]
Q3: How can I minimize non-specific binding of this compound?
Several strategies can be employed to reduce non-specific binding:
-
Fc Receptor Blocking: Pre-incubate cells with an Fc blocking reagent.[5][6][12]
-
Antibody Titration: Determine the optimal concentration of this compound for your specific cell type and experimental conditions.[8][13][14]
-
Viability Dyes: Use a viability dye to exclude dead cells from your analysis.[11][15]
-
Proper Washing: Ensure adequate washing steps to remove unbound antibodies.[9]
-
Use of Protein in Buffers: Include bovine serum albumin (BSA) or fetal bovine serum (FBS) in your staining and wash buffers.[7][10][11]
Troubleshooting Guides
Problem: High background fluorescence observed in the negative control or unexpected staining on non-target cells.
This issue is often indicative of non-specific binding. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. colibri-cytometry.com [colibri-cytometry.com]
- 6. Fc Blocking | McGovern Medical School [med.uth.edu]
- 7. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. cytometry.org [cytometry.org]
- 12. BD Fc Block™ Reagents [bdbiosciences.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 15. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
Keliximab Technical Support Center: Addressing Lot-to-Lot Variability in Research
Welcome to the Keliximab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential lot-to-lot variability when working with the anti-CD4 monoclonal antibody, this compound. Consistent antibody performance is critical for reproducible and reliable experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you assess and manage any variability between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chimeric (human/macaque) IgG1 monoclonal antibody that specifically targets the CD4 antigen on the surface of T-helper cells.[1] By binding to CD4, this compound blocks the interaction between T-cells and antigen-presenting cells, which inhibits T-cell activation and proliferation.[1] This mechanism makes it a subject of research for immunomodulatory therapies.
Q2: Why is lot-to-lot variability a concern for monoclonal antibodies like this compound?
A2: Lot-to-lot variability can arise from minor differences in the manufacturing process, leading to variations in antibody performance. For monoclonal antibodies, this can include changes in post-translational modifications, aggregation levels, or the presence of isoforms, all of which can affect the antibody's binding affinity and functional activity. Consistent performance is crucial for the reproducibility of experimental results.
Q3: What are the key quality control parameters I should assess for a new lot of this compound?
A3: For a new lot of this compound, it is advisable to assess its purity, binding affinity (Kd), and functional potency (IC50 or EC50). These parameters provide a comprehensive overview of the antibody's quality and performance.
Q4: What are the expected in vitro effects of this compound on T-cells?
A4: this compound has been shown to cause a reduction in the number of CD4+ T-cells and modulate the expression of the CD4 receptor on the cell surface.[2][3][4] It also significantly reduces T-cell proliferation in response to stimuli.[2][3][4]
Q5: What should I do if I observe unexpected results with a new lot of this compound?
A5: If you encounter unexpected results, we recommend a systematic troubleshooting approach. First, verify that the antibody was stored and handled correctly. Then, perform a side-by-side comparison of the new lot with a previously validated lot using a standardized in-house assay. Refer to the troubleshooting guide below for more detailed steps.
Quantitative Data Presentation
To ensure consistent performance between different lots of this compound, it is recommended to assess key quality attributes. The following tables provide typical specifications for this compound and other anti-CD4 monoclonal antibodies.
Table 1: this compound Quality Control Specifications
| Parameter | Method | Typical Specification |
| Purity | Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | ≥ 95% Monomer |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | 0.5 - 5.0 nM |
| Potency (IC50) | T-Cell Proliferation Assay | 10 - 50 ng/mL |
Note: These specifications are based on published data for this compound and similar anti-CD4 monoclonal antibodies.[1] Actual values may vary depending on the specific assay conditions.
Table 2: Representative Binding Affinities of Anti-CD4 Monoclonal Antibodies
| Antibody | Method | Kd (nM) |
| This compound | Ki value for soluble CD4 | 1.0 |
| Ibalizumab | In vitro neutralization assay | Median IC50 of 0.03 µg/mL |
| Anti-CD4 mAb 1 | Surface Plasmon Resonance | 2.0 |
| Anti-CD4 mAb 2 | Surface Plasmon Resonance | 0.007 |
This table presents a range of binding affinities observed for different anti-CD4 monoclonal antibodies to provide a comparative context.[1][5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to perform their own lot-to-lot variability assessments.
Purity Assessment by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To determine the percentage of monomeric this compound and quantify the presence of aggregates or fragments.
Methodology:
-
System Preparation:
-
HPLC System: A system equipped with a UV detector.
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, or equivalent.
-
Mobile Phase: 0.2 M Potassium Chloride in 0.25 mM Phosphate Buffer, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the this compound lot to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes.
-
-
Data Interpretation:
-
Identify the main peak corresponding to the monomeric antibody.
-
Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of the monomer peak relative to the total peak area.
-
Binding Affinity (Kd) Determination by Surface Plasmon Resonance (SPR)
Objective: To measure the association (ka) and dissociation (kd) rates of this compound binding to its target, CD4, and to calculate the equilibrium dissociation constant (Kd).
Methodology:
-
System Preparation:
-
SPR Instrument: Biacore, or similar.
-
Sensor Chip: CM5 chip.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human CD4 protein onto the chip surface to a level of approximately 1000-2000 response units (RU).
-
Deactivate any remaining active groups with 1 M ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of this compound dilutions in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the this compound dilutions over the immobilized CD4 surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow over the surface for 600 seconds to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the ka, kd, and Kd values.
-
Potency (IC50) Determination by T-Cell Proliferation Assay
Objective: To determine the concentration of this compound required to inhibit T-cell proliferation by 50%.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol.
-
-
Assay Setup:
-
Plate the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of the this compound lot and a reference standard in complete RPMI-1640 medium.
-
Add the this compound dilutions to the respective wells.
-
Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA) at 1 µg/mL or anti-CD3/CD28 beads.
-
Include unstimulated and stimulated control wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with a viability dye and a fluorescently labeled anti-CD4 antibody.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, CD4+ lymphocyte population.
-
Determine the percentage of proliferated cells based on the dilution of the CFSE dye.
-
Plot the percentage of inhibition of proliferation against the log of the this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic regression analysis.
-
Visualizations
Signaling Pathway
Caption: this compound blocks the interaction between CD4 and MHC Class II.
Experimental Workflow
Caption: Workflow for assessing this compound lot-to-lot variability.
Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Anti-CD4 monoclonal antibody ibalizumab exhibits breadth and potency against HIV-1, with natural resistance mediated by the loss of a V5 glycan in envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Keliximab Clinical Trial Data Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keliximab clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a recombinant chimeric monoclonal antibody that specifically targets the CD4 antigen present on the surface of T-helper cells.[1] Its mechanism of action involves the down-modulation of the CD4 receptor and potent inhibition of in vitro T-cell responses. By binding to CD4, this compound interferes with the interaction between T-helper cells and antigen-presenting cells, a critical step in the inflammatory cascade.
Q2: In which indications has this compound been studied and what were the general outcomes?
This compound has been investigated in clinical trials for severe chronic asthma and rheumatoid arthritis. In a study with severe chronic corticosteroid-dependent asthmatics, a single infusion of this compound resulted in significant increases in morning and evening peak expiratory flow rates (PEFR) in the cohort receiving the highest dose. For rheumatoid arthritis, clinical trials showed promise in Phase II/III studies. However, the development of this compound was discontinued (B1498344) in Phase III for both asthma and rheumatoid arthritis.
Q3: What are the key biomarkers to consider when analyzing this compound's pharmacodynamics?
The primary pharmacodynamic markers for this compound are the degree of CD4+ T-cell coating with the antibody and the extent of CD4+ T-cell depletion in peripheral blood. Clinical response in rheumatoid arthritis trials was found to correlate with the coating of peripheral blood CD4+ T-cells rather than the depletion of these cells. Other important markers include changes in the expression of activation markers on T-cells and alterations in the T-helper cell Th1/Th2 cytokine profile.
Troubleshooting Guides
Interpreting CD4+ T-Cell Data
Issue: Discrepancy between CD4+ T-cell depletion and clinical efficacy.
Possible Cause: The therapeutic effect of this compound may not solely depend on the reduction of CD4+ T-cell counts.
Troubleshooting Steps:
-
Assess CD4 Coating: Quantify the percentage of peripheral blood CD4+ T-cells coated with this compound using flow cytometry with a secondary anti-human IgG antibody. A higher degree of coating, even without significant cell depletion, has been correlated with clinical response in rheumatoid arthritis.
-
Functional Assays: Evaluate the functional capacity of the remaining T-cells using in vitro proliferation assays. This compound has been shown to cause a significant reduction in T-cell proliferation.
-
Activation Marker Analysis: Analyze the expression of T-cell activation markers (e.g., CD25, HLA-DR) on the remaining CD4+ T-cells. A reduction in these markers may indicate a dampening of the inflammatory response.
Issue: High variability in CD4+ T-cell counts between patients.
Possible Cause: Patient-specific factors can influence the degree of CD4+ T-cell depletion.
Troubleshooting Steps:
-
Baseline Characteristics: Analyze baseline patient characteristics, including disease severity, concomitant medications, and genetic factors, which may influence the response to this compound.
-
Dose-Response Analysis: Evaluate if there is a dose-dependent effect on CD4+ T-cell depletion across different treatment arms.
-
Pharmacokinetic Analysis: Correlate serum concentrations of this compound with the extent of CD4+ T-cell depletion to understand the exposure-response relationship.
Flow Cytometry for CD4+ T-Cell Enumeration
Issue: Inaccurate CD4+ T-cell counts.
Possible Cause: Technical issues with sample preparation, instrument setup, or gating strategy.
Troubleshooting Steps:
-
Sample Quality: Ensure that blood samples are processed within the recommended timeframe (ideally within 30 hours, but no later than 48 hours) to maintain cell viability.
-
Instrument Calibration: Regularly calibrate the flow cytometer using standardized beads to ensure consistent performance.
-
Gating Strategy: Utilize a well-defined gating strategy. Start by gating on lymphocytes based on forward and side scatter, then identify CD4+ T-cells. Use appropriate isotype controls to set the gates for positive staining.
-
Antibody Titration: Ensure that the anti-CD4 antibody and any secondary antibodies are used at their optimal concentrations to maximize signal-to-noise ratio.
T-Cell Proliferation Assays
Issue: Low or no T-cell proliferation in response to stimulation.
Possible Cause: Suboptimal cell culture conditions, incorrect stimulant concentration, or inherent patient-specific T-cell anergy.
Troubleshooting Steps:
-
Cell Viability: Assess the viability of peripheral blood mononuclear cells (PBMCs) before and after the assay using a viability dye (e.g., Trypan Blue, 7-AAD).
-
Stimulant Titration: Optimize the concentration of the T-cell stimulant (e.g., anti-CD3/CD28 antibodies, specific antigen).
-
Positive Control: Include a positive control with a potent mitogen (e.g., phytohemagglutinin) to confirm that the cells are capable of proliferating.
-
Culture Conditions: Ensure optimal cell culture conditions, including media composition, incubation time, and CO2 levels.
Data Presentation
This compound Clinical Trial Data in Rheumatoid Arthritis
| Study | Treatment Group | N | ACR20 Response Rate (%) | p-value (vs. Placebo) |
| Study 1 | Placebo | - | 19 | - |
| 40 mg this compound (twice weekly) | - | 42 | >0.05 | |
| 80 mg this compound (twice weekly) | - | 51 | <0.05 | |
| 140 mg this compound (twice weekly) | - | 69 | <0.05 | |
| Study 2 | Placebo | - | 30 | - |
| 80 mg this compound (twice weekly) | - | 39 | >0.05 | |
| 120 mg this compound (twice weekly) | - | 46 | >0.05 | |
| 240 mg this compound (once weekly) | - | 47 | >0.05 |
Note: Specific patient numbers (N) for each treatment arm were not available in the public search results.
This compound Clinical Trial Data in Severe Chronic Asthma
| Dose Group | Number of Patients | Key Outcome |
| Placebo | 6 | No significant change in Peak Expiratory Flow Rate (PEFR). |
| 0.5 mg/kg | 6 | No significant change in PEFR. |
| 1.5 mg/kg | 5 | No significant change in PEFR. |
| 3.0 mg/kg | 5 | Significant increases in morning and evening PEFR. |
Note: Specific quantitative data for the changes in PEFR were not publicly available in the search results.
Experimental Protocols
Flow Cytometry for CD4+ T-Cell Enumeration
Objective: To determine the absolute count and percentage of CD4+ T-cells in whole blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Fluorochrome-conjugated anti-CD4 monoclonal antibody (e.g., FITC or PE conjugated)
-
Isotype control antibody
-
Red blood cell lysing solution
-
Flow cytometer
Methodology:
-
Sample Preparation:
-
Collect 100 µL of whole blood into a flow cytometry tube.
-
Add the predetermined optimal concentration of the anti-CD4 antibody.
-
In a separate tube, add the isotype control antibody to another 100 µL of the same blood sample.
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of lysing solution to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire the samples on a calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 10,000 events in the lymphocyte gate).
-
-
Data Analysis:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population.
-
Gate on the lymphocyte population.
-
Create a histogram or dot plot of the fluorescence channel for the anti-CD4 antibody.
-
Use the isotype control to set the gate for positive CD4 staining.
-
Calculate the percentage of CD4+ cells within the lymphocyte gate.
-
The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ lymphocytes by the total lymphocyte count obtained from a complete blood count (CBC).
-
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation in vitro.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
T-cell stimulant (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
Control monoclonal antibody
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well round-bottom culture plates
-
Flow cytometer or liquid scintillation counter
Methodology:
-
PBMC Isolation and Labeling:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in PBS.
-
If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
-
-
Cell Culture:
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
-
Treatment and Stimulation:
-
Add varying concentrations of this compound or a control antibody to the wells.
-
Add the T-cell stimulant to the appropriate wells. Include unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
CFSE Method:
-
Harvest the cells and stain with a viability dye and cell surface markers if desired.
-
Acquire the cells on a flow cytometer.
-
Analyze the dilution of the CFSE dye to determine the extent of cell division.
-
-
[³H]-Thymidine Incorporation Method:
-
Add [³H]-thymidine to each well for the last 18-24 hours of culture.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Mandatory Visualization
Caption: this compound's mechanism of action on T-helper cells.
Caption: Workflow for CD4+ T-cell enumeration by flow cytometry.
Caption: Workflow for an in vitro T-cell proliferation assay.
References
Technical Support Center: Minimizing Keliximab-Induced Cell Death In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Keliximab. Our goal is to help you minimize unintended cell death and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a chimeric anti-CD4 monoclonal antibody.[1][2] In vitro, its primary mechanism of action involves binding to the CD4 receptor on the surface of T-helper cells. This binding can lead to a reduction in the number of CD4+ T-cells and modulation of the CD4 receptor itself.[1][3] The effects of this compound may be mediated through a decrease in CD4+ surface expression and a reduction in T-lymphocyte numbers, in addition to a reduction in allergen-induced proliferation.[3]
Q2: What are the potential mechanisms of cell death induced by anti-CD4 monoclonal antibodies like this compound?
The precise signaling pathway for this compound-induced cell death is not extensively detailed in publicly available literature. However, the mechanisms of cell removal by anti-CD4 monoclonal antibodies are generally thought to involve:
-
Fc-receptor-mediated phagocytosis: While more relevant in vivo, this can be a factor in co-culture systems.
-
Complement-dependent cytotoxicity (CDC): this compound does not appear to mediate CDC.
-
Apoptosis (Programmed Cell Death): Cross-linking of CD4 receptors by the antibody can trigger intracellular signaling cascades leading to apoptosis.[4] This is a common mechanism for monoclonal antibodies targeting cell surface receptors.
Q3: Which in vitro assays are recommended for assessing this compound-induced cell death?
To accurately quantify and understand the type of cell death induced by this compound, a combination of assays is recommended:
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Cell Viability Assays: Assays such as MTT, XTT, or WST-1 measure the metabolic activity of viable cells.[8]
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays measure membrane integrity, indicating necrosis or late apoptosis.[9]
Q4: What are the critical parameters to consider when designing an in vitro experiment with this compound?
-
Cell Line Selection: Use a well-characterized cell line expressing human CD4, such as Jurkat cells or primary human CD4+ T-cells.
-
Antibody Concentration: Perform a dose-response study to determine the optimal concentration of this compound that induces the desired effect without causing excessive, non-specific cell death.
-
Incubation Time: A time-course experiment is crucial to identify the optimal time point for observing the intended biological effect and to distinguish between early and late apoptotic events.
-
Controls: Always include untreated cells, vehicle-treated cells, and an isotype control antibody to ensure the observed effects are specific to this compound.[10]
Troubleshooting Guide
Unexpected or inconsistent cell death in your in vitro experiments with this compound can be frustrating. This guide provides solutions to common problems.
Table 1: Troubleshooting Common Issues in this compound In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| High background cell death in untreated/isotype controls | Poor cell health (over-confluent, high passage number, contamination) | Use healthy, low-passage cells in the logarithmic growth phase. Regularly test for mycoplasma contamination. |
| Sub-optimal cell culture conditions (media, serum quality) | Use fresh, high-quality media and serum. Ensure proper incubator conditions (temperature, CO2, humidity). | |
| Harsh cell handling during seeding or harvesting | Handle cells gently. Avoid excessive centrifugation speeds or vigorous pipetting.[7] | |
| Low or no induction of cell death with this compound | Sub-optimal antibody concentration or incubation time | Perform a thorough dose-response and time-course experiment to identify optimal conditions. |
| Low expression of CD4 on the target cells | Confirm CD4 expression levels on your cell line using flow cytometry. | |
| Inactive or degraded this compound antibody | Ensure proper storage of the antibody as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before and during plating. Let the plate sit at room temperature for a few minutes before placing it in the incubator to allow for even cell settling.[11] |
| Edge effects in the microplate | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[12] | |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Discrepancy between different cell death assays | Different assays measure different cellular events | Understand the principle of each assay. For example, MTT measures metabolic activity which may not always correlate directly with membrane integrity (measured by LDH assay) at early time points. |
| Timing of the assay | The kinetics of apoptosis and necrosis differ. Analyze samples at multiple time points to capture the full picture of cell death. |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the desired concentrations of this compound for the determined time. Include untreated and isotype controls.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[6]
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and your experimental samples to set up proper compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the culture medium.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Express the results as a percentage of the viability of the untreated control cells.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and potential signaling pathways, the following diagrams are provided.
Caption: Proposed extrinsic and intrinsic apoptosis signaling pathways initiated by this compound binding.
Caption: General experimental workflow for assessing this compound-induced cell death in vitro.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling events involved in anti-CD20-induced apoptosis of malignant human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Keliximab Dosage in Human CD4 Transgenic Mice
Welcome to the technical support center for researchers utilizing keliximab in human CD4 transgenic mouse models. This resource provides troubleshooting guidance and detailed experimental protocols to assist you in refining the dosage of this compound for your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound in human CD4 transgenic mice.
Q1: What is a reasonable starting dose for this compound in human CD4 transgenic mice?
A reasonable starting dose for this compound in human CD4 transgenic mice is in the range of 0.3 to 5 mg/kg.[1] Preclinical studies have explored single intravenous doses from 0.3 mg/kg up to 125 mg/kg.[1] A dose-finding study is highly recommended to determine the optimal dose for your specific experimental goals, as the efficacy of CD4+ T-cell depletion is dose-dependent.[1] For general T-cell depletion studies using anti-CD4 antibodies, a standard dose range is often 200-250 µg per mouse.
Q2: I am not observing the expected level of CD4+ T-cell depletion. What are the possible causes and solutions?
Several factors can contribute to suboptimal CD4+ T-cell depletion. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The dose of this compound may be too low. Increase the dose in a stepwise manner in a pilot study. Doses up to 30 mg/kg have been used in single-dose studies.[1] |
| Antibody Administration Issues | Ensure proper administration technique. For intravenous (IV) injections, confirm successful tail vein injection. For intraperitoneal (IP) injections, ensure the antibody was delivered into the peritoneal cavity and not into the gut or subcutaneous tissue. |
| Variability in Transgene Expression | Confirm the expression of human CD4 on the T cells of your specific mouse colony using flow cytometry prior to the experiment. Variability in transgene expression levels between individual mice can affect the antibody's efficacy. |
| Antibody Quality | Ensure the this compound solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider running a quality control check, such as an in vitro binding assay, to confirm antibody activity. |
| Timing of Analysis | CD4+ T-cell depletion is a dynamic process. The nadir of depletion may occur at different time points depending on the dose and route of administration. Conduct a time-course experiment to identify the point of maximum depletion. |
Q3: My mice are showing signs of an adverse reaction after this compound administration. What should I do?
Adverse reactions to monoclonal antibody administration can occur. It is crucial to monitor the animals closely after injection.
| Observed Sign | Potential Cause | Recommended Action |
| Anaphylactic Shock (e.g., hypoactivity, hunched posture, ruffled fur, labored breathing shortly after injection) | Anaphylactic reactions to the chimeric antibody have been reported in mice. | Immediately cease the experiment for the affected animal and provide supportive care as per your institution's animal care guidelines. Reduce the dose for subsequent experiments or consider a different administration route (e.g., IP instead of IV may lead to slower absorption). Pre-medication with antihistamines could be explored, but this may interfere with the immune response being studied. |
| Cytokine Release Syndrome (CRS) (e.g., fever, lethargy, piloerection) | Rapid activation or depletion of T cells can lead to a massive release of cytokines.[2][3][4] | Monitor animals for clinical signs. Consider collecting blood samples to measure cytokine levels (e.g., TNF-α, IFN-γ, IL-6). For future experiments, a dose-escalation strategy starting with a very low dose may help mitigate this. |
| General Morbidity (e.g., weight loss, reduced activity) | Could be related to the effects of CD4+ T-cell depletion, leading to immunosuppression and potential opportunistic infections. | Monitor animal weight and overall health daily. Ensure a clean housing environment to minimize the risk of infection. If signs of infection appear, consult with veterinary staff. Consider prophylactic antibiotic treatment if appropriate for your study design. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in human CD4 transgenic mice.
Table 1: Single-Dose this compound Administration and CD4+ T-Cell Depletion
| Dose (mg/kg) | Administration Route | Observed Effect on Circulating CD4+ T-Cells | Reference |
| 5 | Intravenous | Rapid decline in cell numbers, with gradual recovery. | [1] |
| 25 | Intravenous | More pronounced and sustained decline compared to 5 mg/kg. | [1] |
| 125 | Intravenous | Most significant and prolonged depletion of CD4+ T-cells. | [1] |
Table 2: Pharmacodynamic Effects of this compound
| Parameter | Effect of Increasing this compound Dose | Reference |
| Maximum intensity of CD4+ T-cell depletion | Increased | [1] |
| Time to reach maximum depletion | Shifted to later time points | [1] |
| CD4 surface density (down-modulation) | Similar down-modulation at corresponding dose levels for this compound and another anti-CD4 antibody (clenoliximab). | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reconstitution and Dilution:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free phosphate-buffered saline (PBS) to a stock concentration of 1-10 mg/mL.
-
Gently swirl the vial to dissolve the antibody completely. Do not shake.
-
For injection, dilute the stock solution to the final desired concentration in sterile PBS immediately before use.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Intraperitoneal (IP) Injection:
-
Securely hold the mouse by the scruff of the neck and tilt it slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the this compound solution (typically up to 500 µL).
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 2: Flow Cytometry Analysis of CD4+ T-Cell Depletion
-
Blood Collection:
-
Collect 50-100 µL of peripheral blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Red Blood Cell Lysis:
-
Add 1 mL of 1X RBC Lysis Buffer to the blood sample.
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of FACS buffer (PBS with 1-2% FBS).
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a cocktail of fluorescently conjugated antibodies. A typical panel would include:
-
Anti-human CD4 (e.g., clone RPA-T4)
-
Anti-mouse CD3 (to identify T cells)
-
Anti-mouse CD8 (to differentiate from CD8+ T cells)
-
A viability dye (to exclude dead cells)
-
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on live, singlet lymphocytes, then on CD3+ T cells.
-
Within the CD3+ population, quantify the percentage of human CD4+ and mouse CD8+ cells.
-
Compare the percentage of human CD4+ T cells in this compound-treated mice to that in vehicle-treated control mice to determine the extent of depletion.
-
Visualizations
Caption: Mechanism of action of this compound on CD4+ T-cell activation.
Caption: Experimental workflow for this compound dosage refinement.
Caption: Logical relationships for troubleshooting common experimental issues.
References
- 1. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical screening for acute toxicity of therapeutic monoclonal antibodies in a hu-SCID model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Detection of CD4 Modulation by Keliximab
Welcome to the technical support center for researchers, scientists, and drug development professionals working with keliximab. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for detecting and analyzing the modulation of CD4 by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modulate CD4?
This compound is a primatized monoclonal antibody that specifically targets the human CD4 antigen.[1] Its primary mechanisms of CD4 modulation include:
-
Receptor Down-Modulation: this compound induces the internalization and reduced expression of CD4 on the surface of T-cells.[1]
-
Transient T-cell Reduction: Administration of this compound can lead to a temporary decrease in the number of circulating CD4+ T-cells.[2][3]
-
T-cell Proliferation Inhibition: this compound has been shown to inhibit T-cell proliferation.[2][3]
Q2: Which are the primary methods to detect CD4 modulation by this compound?
Flow cytometry is the principal technique used to assess the effects of this compound on CD4+ T-cells.[3][4] Key applications include:
-
Receptor Occupancy Assays (ROA): To determine the extent to which this compound is bound to CD4 receptors on the cell surface.
-
Antibody Internalization Assays: To quantify the uptake of the CD4 receptor into the cell following this compound binding.[5]
-
Immunophenotyping: To monitor changes in CD4+ T-cell counts and the expression of other cell surface markers.[3]
Q3: How can I differentiate between this compound-bound and unbound CD4 receptors?
A competitive binding assay using flow cytometry is a common method. This involves using a fluorescently labeled antibody that competes with this compound for the same binding site on the CD4 receptor. For instance, the Leu3a antibody has been used for this purpose.[3][4] A decrease in the fluorescence signal from the competing antibody indicates an increase in this compound occupancy.
Q4: What is the significance of CD4 coating in the context of this compound's efficacy?
Studies have suggested that the clinical response to this compound treatment correlates with the degree of CD4+ T-cell coating with the antibody, rather than the extent of CD4+ T-cell depletion.[6] This highlights the importance of accurately measuring receptor occupancy.
Troubleshooting Guides
Flow Cytometry: Weak or No Signal
| Possible Cause | Recommended Solution |
| Insufficient Antibody Concentration | Perform an antibody titration to determine the optimal staining concentration. Start with the manufacturer's recommended concentration and test a range of dilutions above and below it.[7] |
| Target Antigen Not Accessible | If performing intracellular staining, ensure the permeabilization protocol is adequate for the target. For surface staining, avoid harsh cell detachment methods like trypsin, which can cleave surface proteins. |
| Loss of Fluorescence Intensity | To prevent the internalization of surface antigens during staining, keep cells on ice and use ice-cold reagents. Adding sodium azide (B81097) to the staining buffer can also inhibit antigen modulation. |
| Incorrect Instrument Settings | Ensure the correct laser and filter combination is used for the fluorochrome on your detection antibody. Run compensation controls to correct for spectral overlap. |
Flow Cytometry: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excessive Antibody Concentration | Titrate the antibody to find a concentration that provides a good signal-to-noise ratio without increasing background staining.[7] |
| Fc Receptor-Mediated Binding | Block Fc receptors on cells like monocytes and macrophages by pre-incubating with an Fc blocking reagent or normal serum from the same species as the secondary antibody.[8][9] |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to false positives. Use a viability dye to exclude dead cells from your analysis.[7] |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer to remove unbound antibodies. Adding a small amount of detergent to the wash buffer can also help. |
Quantitative Data Summary
The following table summarizes clinical data on the effects of this compound on CD4+ T-cells and clinical response in patients with rheumatoid arthritis.
| Parameter | Placebo | This compound (40 mg bw) | This compound (80 mg bw) | This compound (140 mg bw) |
| ACR 20 Response Rate (Study 1) | 19% | 42% | 51% | 69% |
| Patients with CD4 counts <250 cells/mm³ (Study 1) | N/A | 12% | 12% | 12% |
| ACR 20 Response Rate (Study 2) | 30% | N/A | 39% | 47% |
| Patients with CD4 counts <250 cells/mm³ (Study 2) | N/A | N/A | 47% | 47% |
| *p < 0.05 compared to placebo | ||||
| bw = twice weekly | ||||
| Data sourced from a study on this compound in active rheumatoid arthritis.[6] |
Experimental Protocols
Protocol 1: Antibody Titration for Flow Cytometry
This protocol is essential for determining the optimal concentration of a fluorescently labeled antibody for staining.
Materials:
-
CD4+ T-cells (or a cell line expressing human CD4)
-
Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorescently labeled anti-CD4 antibody (e.g., PE-conjugated OKT4)
-
FACS tubes
Procedure:
-
Prepare a single-cell suspension of your target cells.
-
Aliquot approximately 1 x 10^6 cells into each FACS tube.
-
Prepare a series of dilutions of the anti-CD4 antibody in staining buffer. A common starting range is a two-fold serial dilution from double the manufacturer's recommended concentration down to at least 1:800.[2]
-
Add 50 µL of each antibody dilution to the corresponding tube of cells. Include an unstained control tube with only staining buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. The optimal antibody concentration is the one that gives the best separation between the positive and negative populations (highest signal-to-noise ratio).
Protocol 2: Fc Receptor Blocking
This protocol is crucial for reducing non-specific antibody binding to cells that express Fc receptors (e.g., monocytes, macrophages).
Materials:
-
Single-cell suspension
-
Fc Receptor Blocking Reagent (e.g., commercially available anti-CD16/32 for mouse cells, or human IgG for human cells)
-
Staining Buffer
Procedure:
-
Prepare your single-cell suspension and wash with cold staining buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL.
-
Add the Fc blocking reagent to the cell suspension according to the manufacturer's instructions (e.g., 1 µg of antibody per 10^6 cells).[10]
-
Incubate for 10-15 minutes at room temperature.[10]
-
Do not wash the cells. Proceed directly to the antibody staining step by adding your fluorescently labeled primary antibodies.[9]
Visualizations
Caption: Simplified CD4 co-receptor signaling pathway leading to T-cell activation.
References
- 1. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 2. health.uconn.edu [health.uconn.edu]
- 3. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Fc Blocking | McGovern Medical School [med.uth.edu]
- 9. 流式细胞分析实验方案主要步骤 [sigmaaldrich.com]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
overcoming resistance to keliximab in cell lines
Keliximab Resistance Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: My CD4-positive T-cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to this compound can arise from several factors. Based on established mechanisms of resistance to antibody-based therapies, the most common causes include:
-
Loss or Downregulation of the CD4 Antigen: The target of this compound, the CD4 receptor, may be downregulated or lost from the cell surface, preventing the antibody from binding.[1][2][3][4]
-
Alterations in Downstream Signaling Pathways: Changes in intracellular signaling pathways downstream of the T-cell receptor (TCR) and CD4 can lead to a state where this compound binding no longer elicits the expected biological response.[2][5][6][7]
-
Induction of a Hyporesponsive or "Exhausted" Phenotype: Prolonged stimulation can lead to a state of T-cell exhaustion, characterized by the expression of inhibitory receptors and reduced effector function, making the cells less responsive to further stimulation.[8][9][10]
Q2: How can I determine if my this compound-resistant cell line has lost CD4 expression?
A2: You can assess CD4 expression using several standard laboratory techniques:
-
Flow Cytometry: This is the most direct method to quantify the level of CD4 on the cell surface. A comparison of mean fluorescence intensity (MFI) for CD4 staining between your resistant and parental (sensitive) cell lines will reveal any significant changes.
-
Western Blotting: This technique can be used to measure the total cellular protein levels of CD4, which can help distinguish between a loss of surface expression and a complete loss of protein production.
-
Quantitative PCR (qPCR): To determine if the loss of CD4 protein is due to decreased transcription, you can measure the mRNA levels of the CD4 gene.
Q3: If CD4 expression is unchanged, what other mechanisms could be responsible for this compound resistance?
A3: If CD4 expression is stable, the resistance is likely due to alterations in downstream signaling pathways or the cellular state. Key areas to investigate include:
-
T-Cell Receptor (TCR) Signaling Pathway: Investigate the phosphorylation status of key signaling molecules downstream of the TCR, such as Lck, ZAP-70, and ERK.[5][7]
-
Alternative Signaling Pathways: Cells may upregulate compensatory signaling pathways to bypass the effects of this compound. Pathways such as the PI3K/Akt/mTOR pathway are crucial for T-cell activation and survival.[7][8]
-
Expression of Inhibitory Receptors: The upregulation of inhibitory receptors like PD-1, CTLA-4, or LAG-3 can lead to a state of T-cell exhaustion and unresponsiveness.[8][9][10]
Q4: What strategies can I employ to overcome this compound resistance in my cell line?
A4: The strategy to overcome resistance depends on the underlying mechanism:
-
For Antigen Loss: If CD4 expression is lost, this compound will no longer be effective. In a research setting, you might consider using a different therapeutic agent that targets an alternative surface molecule on your cell line.
-
For Signaling Pathway Alterations: Combination therapies can be effective.[11][12][13][14][15] For example, if you observe upregulation of the PI3K/Akt pathway, combining this compound with a PI3K inhibitor could restore sensitivity.
-
For T-Cell Exhaustion: The use of immune checkpoint inhibitors that block receptors like PD-1 or CTLA-4 can help to reverse the exhausted phenotype and restore responsiveness.[11][12]
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Efficacy
This guide provides a step-by-step workflow to diagnose the cause of reduced this compound efficacy in your cell line.
Experimental Workflow for Diagnosing this compound Resistance
Caption: Workflow for troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Flow Cytometry for CD4 and Exhaustion Marker Expression
Objective: To quantify the expression of CD4 and exhaustion markers (e.g., PD-1, CTLA-4) on the surface of T-cell lines.
Materials:
-
Parental (this compound-sensitive) and resistant T-cell lines
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD4 (e.g., FITC-conjugated)
-
Anti-human PD-1 (e.g., PE-conjugated)
-
Anti-human CTLA-4 (e.g., APC-conjugated)
-
Isotype control antibodies for each fluorochrome
-
-
Flow cytometer
Procedure:
-
Harvest 1 x 10^6 cells per sample from both parental and resistant cell lines.
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend cell pellets in 100 µL of cold FACS buffer.
-
Add the appropriate fluorochrome-conjugated antibodies or isotype controls at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data, comparing the mean fluorescence intensity (MFI) of CD4, PD-1, and CTLA-4 between the sensitive and resistant cell lines.
Data Presentation:
| Cell Line | CD4 MFI | PD-1 MFI | CTLA-4 MFI |
| Parental (Sensitive) | 5000 | 200 | 150 |
| Resistant | 500 | 2500 | 1800 |
Table 1: Example data from flow cytometry analysis comparing a parental this compound-sensitive cell line to a resistant cell line.
Protocol 2: Western Blot for Downstream Signaling Molecules
Objective: To assess the activation state of key signaling pathways by measuring the phosphorylation of downstream effector proteins.
Materials:
-
Parental and resistant T-cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-ERK1/2
-
Anti-total-ERK1/2
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells to 80% confluency.
-
Treat cells with this compound or a vehicle control for a specified time (e.g., 15 minutes).
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Data Presentation:
| Treatment | Cell Line | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) |
| Vehicle | Parental | 1.0 | 1.0 |
| This compound | Parental | 3.5 | 1.2 |
| Vehicle | Resistant | 1.1 | 2.8 |
| This compound | Resistant | 1.2 | 2.9 |
Table 2: Example data from Western blot analysis showing altered signaling in a this compound-resistant cell line.
Signaling Pathways and Logical Relationships
CD4-Mediated T-Cell Activation and Potential Resistance Mechanisms
Caption: CD4 signaling and resistance pathways.
References
- 1. The target antigen determines the mechanism of acquired resistance to T cell-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Understanding the Mechanisms of Resistance to T Cell-based Immunotherapies to Develop More Favorable Strategies in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Non-Canonical Notch Signaling Drives Activation and Differentiation of Peripheral CD4+ T Cells [frontiersin.org]
- 7. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell - Wikipedia [en.wikipedia.org]
- 9. rupress.org [rupress.org]
- 10. CD4 T-Cell Exhaustion: Does It Exist and What Are Its Roles in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 13. Frontiers | Mechanisms of tumor resistance to immune checkpoint blockade and combination strategies to overcome resistance [frontiersin.org]
- 14. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
best practices for keliximab handling and preparation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing keliximab. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
Upon receipt, this compound should be stored at -80°C for long-term stability.[1] For short-term storage of a few weeks, 4°C is acceptable, though -80°C is preferred for maintaining antibody integrity over time.[2] Avoid repeated freeze-thaw cycles as this can lead to antibody aggregation and a decrease in activity.[2][3] It is recommended to aliquot the antibody into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
While specific instructions for this compound may vary by manufacturer, a general protocol for reconstituting lyophilized antibodies can be followed. For research-grade this compound biosimilar, it is delivered on blue ice (+4°C), suggesting it may be in a liquid buffer solution.[1] If you receive a lyophilized format, it can be reconstituted with sterile PBS or saline.[4]
Q3: What is the recommended buffer for diluting this compound?
For dilution, a PBS buffer with a pH of 7.5 is recommended.[1] The product can also be reconstituted or diluted with sterile PBS or saline for experimental use.[4]
Q4: What is the stability of this compound after reconstitution?
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Citation |
| Long-Term Storage | -80°C | [1] |
| Short-Term Storage | 4°C | [2] |
| Shipping Condition | Blue ice (+4°C) or dry ice | [1][4] |
| Reconstitution/Dilution Buffer | Sterile PBS or saline, PBS buffer pH 7.5 | [1][4] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol is a general guideline. Always refer to the manufacturer-specific instructions provided with your product.
-
Centrifugation: Before opening, centrifuge the vial at 12,000 x g for 20 seconds to ensure the lyophilized pellet is at the bottom of the vial.[5]
-
Reconstitution: Add the recommended volume of sterile, distilled water to achieve a final concentration of 1 mg/mL. For example, for a 50 µg sample, add 50 µL of sterile distilled water.[5]
-
Mixing: Gently vortex the vial to ensure the antibody is fully dissolved.[5]
-
Final Centrifugation: Centrifuge the vial again to collect the reconstituted antibody solution at the bottom.[5]
Visualizing Experimental Workflows
This compound Handling and Preparation Workflow
Caption: Workflow for proper handling and preparation of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced Antibody Activity | - Improper storage temperature.- Multiple freeze-thaw cycles.- Incorrect reconstitution buffer. | - Ensure long-term storage at -80°C.[1]- Aliquot the antibody after the first reconstitution to avoid repeated freeze-thaw cycles.[2]- Use sterile PBS or saline for reconstitution.[4] |
| Antibody Aggregation/Precipitation | - Repeated freeze-thaw cycles.- Incorrect buffer pH or ionic strength.- High antibody concentration during storage. | - Minimize freeze-thaw cycles by aliquoting.[3]- Use the recommended PBS buffer at pH 7.5.[1]- If storing at 4°C, consider adding a cryoprotectant like glycerol, though manufacturer guidance is preferred.[2] |
| Inconsistent Experimental Results | - Variability in antibody concentration due to improper mixing.- Degradation of the antibody over time. | - Ensure the antibody is thoroughly but gently mixed after reconstitution.[5]- Use freshly reconstituted antibody for each experiment or use aliquots that have been stored properly. |
References
- 1. Buy this compound Biosimilar - Anti-CD4 mAb - Research Grade Online [proteogenix.science]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Technical Support Center: Mitigating Off-Target Effects of Keliximab in Experimental Models
Welcome to the technical support center for keliximab. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects of this compound in experimental models. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the known species specificity of this compound?
A1: this compound is a primatized chimeric monoclonal antibody that is highly specific for human and chimpanzee CD4.[1][2] It does not bind to CD4 from other common laboratory animal species, such as rodents.[1] Therefore, preclinical safety and efficacy studies have been conducted in human CD4 transgenic mice to ensure pharmacological activity.[2][3] When designing your experiments, it is crucial to use cell lines or animal models that express human CD4.
Q2: I am observing a decrease in the population of my target CD4+ T-cells, but also see an unexpected effect on a non-target cell population in my co-culture. What could be the cause?
A2: While this compound is designed for high specificity to CD4, several factors could contribute to apparent off-target effects in a co-culture system:
-
Fc Receptor Binding: this compound has a human IgG1 Fc region, which can be bound by Fc receptors (FcγRs) on various immune cells, such as monocytes, macrophages, and natural killer (NK) cells. This binding is independent of CD4 and can lead to unintended cell signaling or depletion of the FcγR-expressing cells.
-
Indirect Effects: The modulation of CD4+ T-cells by this compound can lead to downstream changes in the secretion of cytokines and other signaling molecules. These, in turn, can indirectly affect the behavior of other cell types in your co-culture.
-
Non-Specific Antibody Binding: At high concentrations, antibodies can exhibit non-specific binding to cell surfaces, particularly to dead or dying cells.
To troubleshoot this, we recommend including an isotype control with the same IgG1 framework and performing a thorough analysis of Fc receptor expression on your non-target cell population.
Q3: My flow cytometry results show high background staining when using this compound. How can I reduce this?
A3: High background in flow cytometry can be caused by several factors. Here are some common causes and solutions:
-
Inadequate Blocking: Fc receptors on cells can non-specifically bind the Fc portion of this compound. Pre-incubating your cells with an Fc receptor blocking agent is a critical step to prevent this.
-
Excessive Antibody Concentration: Using too high a concentration of this compound can lead to non-specific binding. It is essential to titrate the antibody to determine the optimal concentration that provides a clear positive signal without high background.
-
Presence of Dead Cells: Dead cells are known to non-specifically bind antibodies. The inclusion of a viability dye in your staining panel is crucial to exclude dead cells from your analysis.
-
Insufficient Washing: Inadequate washing after antibody incubation can leave unbound antibody that contributes to background noise. Ensure you are following a robust washing protocol.
For more detailed guidance, refer to the experimental protocols section below.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Cellular Responses
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected activation or inhibition of non-CD4 expressing cells. | Fc Receptor-Mediated Effects: The IgG1 Fc domain of this compound may be engaging Fc receptors on non-target cells, leading to unintended signaling. | 1. Include an appropriate human IgG1 isotype control in your experiment to determine the contribution of Fc-mediated effects. 2. Use Fc-blocking reagents prior to adding this compound. 3. If available, consider using a version of this compound with a modified Fc region that has reduced Fc receptor binding (e.g., LALA mutation). |
| High variability in results between experimental repeats. | Inconsistent Cell Health: Poor cell viability can lead to increased non-specific antibody binding and unreliable results. | 1. Always assess cell viability before starting your experiment. 2. Use a viability dye in your flow cytometry panel to exclude dead cells from the analysis. 3. Optimize cell handling and culture conditions to maintain high viability. |
| This compound appears less potent than expected in a mixed lymphocyte reaction (MLR). | Competition for Binding: Other components in the culture medium (e.g., non-specific IgG in serum) could be interfering with this compound binding. | 1. Consider using serum-free media or media with low IgG content. 2. Ensure that the concentration of this compound is optimized for your specific assay conditions. |
Key Experimental Protocols
Protocol 1: Flow Cytometry Staining with this compound to Minimize Non-Specific Binding
-
Cell Preparation:
-
Start with a single-cell suspension of at least 1x10^6 cells per sample.
-
Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking reagent (e.g., commercially available human Fc block or a high concentration of human IgG).
-
Incubate for 15 minutes on ice.
-
-
This compound Staining:
-
Without washing, add the predetermined optimal concentration of this compound directly to the cells.
-
As a negative control, have a sample stained with an equivalent concentration of a human IgG1 isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells three times with 2 mL of ice-cold FACS buffer.
-
-
Secondary Staining (if applicable) and Viability Dye:
-
If using an unconjugated this compound, add a fluorescently labeled anti-human IgG secondary antibody and incubate for 30 minutes on ice in the dark.
-
Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible.
-
Gate on the live, single-cell population for your analysis.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for High Background in Flow Cytometry
Caption: A stepwise workflow for troubleshooting high background signals in flow cytometry experiments using this compound.
Diagram 2: this compound's On-Target vs. Potential Off-Target (FcR-Mediated) Pathways
Caption: Differentiating this compound's intended on-target mechanism from potential off-target effects mediated by its Fc region.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
optimizing incubation time for keliximab in cell-based assays
Welcome to the technical support center for Keliximab. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the incubation time for this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based functional assay?
For most cell lines expressing the target receptor, we recommend a starting incubation time of 60 minutes at 37°C. This duration is typically sufficient to allow for binding and initiation of the downstream signaling blockade. However, the optimal time can vary significantly based on the cell type, receptor expression levels, and assay endpoint. We strongly advise performing a time-course experiment to determine the ideal incubation period for your specific system.
Q2: How do I design an experiment to determine the optimal incubation time for my cell line?
The most effective method is to perform a time-course experiment where you vary the incubation time while keeping the this compound concentration and cell number constant.
Key Experimental Parameters:
-
Cell Type: Your specific cell line of interest.
-
This compound Concentration: Use a concentration at or near the expected EC80 to ensure a robust signal.
-
Time Points: We recommend a range of time points, for example: 15, 30, 60, 90, 120, and 240 minutes.
-
Assay Endpoint: A quantifiable downstream marker of target engagement (e.g., inhibition of cytokine release, reduction in phosphorylation of a target protein).
Below is example data from a time-course experiment measuring the inhibition of a downstream phosphorylated protein (p-Signal) in "K-Cell Line".
Table 1: Effect of Incubation Time on this compound-Mediated Inhibition
| Incubation Time (minutes) | % Inhibition of p-Signal | Signal-to-Background Ratio |
|---|---|---|
| 15 | 35.2% | 3.1 |
| 30 | 68.1% | 8.5 |
| 60 | 85.4% | 15.2 |
| 90 | 88.2% | 15.8 |
| 120 | 87.5% | 14.1 |
| 240 | 82.1% | 11.5 |
As shown in the table, the optimal signal-to-background ratio and maximal inhibition were achieved between 60 and 90 minutes. Longer incubation times did not improve inhibition and began to decrease the signal-to-background ratio, possibly due to receptor internalization or cell health decline.
Troubleshooting Guide
Problem 1: My assay signal is too low, or I am observing a weaker than expected inhibitory effect.
Low signal can often be attributed to insufficient incubation time, preventing this compound from reaching binding equilibrium.
Troubleshooting Steps:
-
Extend Incubation Time: If your current incubation time is short (e.g., 30 minutes or less), try extending it. We recommend testing a time course from 60 to 180 minutes.
-
Verify Target Expression: Confirm that your cell line has sufficient surface expression of the target receptor.
-
Check Antibody Concentration: Ensure you are using this compound at a concentration sufficient to elicit a response. Perform a dose-response curve to confirm the optimal concentration range.
Table 2: Troubleshooting Low Signal - Impact of Incubation Time on Apparent EC50
| Incubation Time (minutes) | Apparent EC50 (nM) | Max Inhibition (%) |
|---|---|---|
| 20 | 15.8 | 55% |
| 60 | 4.5 | 86% |
| 120 | 4.2 | 88% |
This data illustrates that an incubation time of only 20 minutes results in a significantly right-shifted EC50 value and lower maximal inhibition, indicating that binding has not reached equilibrium. Extending the time to 60 minutes provides a more accurate assessment of potency.
Problem 2: I am observing high background signal or a poor signal-to-background ratio.
High background can occur if the incubation time is excessively long, leading to non-specific binding or other cellular effects.
Troubleshooting Steps:
-
Reduce Incubation Time: If you are incubating for several hours, reduce the time to the 60-90 minute range and re-evaluate.
-
Optimize Wash Steps: Ensure that your post-incubation wash steps are sufficient to remove unbound this compound. Increase the number or stringency of washes.
-
Check Assay Buffer: Include a blocking agent like BSA or use a specialized assay buffer to minimize non-specific binding to the plate or cells.
The following decision tree can help guide your troubleshooting process for incubation-related issues.
Caption: Troubleshooting logic for incubation time issues.
Signaling Pathway and Experimental Workflow
To effectively optimize this compound, it is helpful to understand its mechanism of action and the general workflow for an optimization experiment.
This compound Mechanism of Action
This compound is a monoclonal antibody that functions as a competitive antagonist of the K-Receptor. It binds to the receptor's extracellular domain, preventing the endogenous ligand (K-Ligand) from binding and activating a downstream inflammatory signaling cascade mediated by the KAF/MEK pathway.
troubleshooting inconsistent results in keliximab proliferation assays
Welcome to the technical support center for Keliximab proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a recombinant chimeric (primate/human) monoclonal antibody that specifically targets the human CD4 antigen.[1][2] CD4 is a glycoprotein (B1211001) found on the surface of various immune cells, most notably on T-helper cells.[1] this compound works by binding to domain 1 of CD4, which leads to the down-modulation of the CD4 receptor on the T-cell surface. This action interferes with the T-cell receptor's interaction with MHC Class II molecules on antigen-presenting cells, thereby inhibiting T-cell activation and proliferation.[1]
Q2: Which cell types are appropriate for a this compound proliferation assay?
Since this compound specifically targets human and chimpanzee CD4, the most appropriate cells are human Peripheral Blood Mononuclear Cells (PBMCs), which contain CD4+ T-lymphocytes.[1][3] Assays using isolated CD4+ T-cells are also highly relevant. It is important to note that this compound does not bind to CD4 from rodents or other non-primate species.[1]
Q3: What are the common methods to measure cell proliferation in this context?
Several methods can be used, each with its own advantages.[4]
-
Dye Dilution Assays (e.g., CFSE): These are highly sensitive methods that track the number of cell divisions by measuring the dilution of a fluorescent dye. This is ideal for distinguishing specific proliferating populations using flow cytometry.[5]
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of the cell population, which correlates with the number of viable, proliferating cells.[6] They are well-suited for high-throughput screening in multi-well plates.[7]
-
DNA Synthesis Assays (e.g., BrdU, EdU): These are direct and accurate methods that measure the incorporation of nucleoside analogs into newly synthesized DNA during cell division.[6]
Q4: What is the expected outcome of a successful this compound proliferation assay?
In a successful experiment, this compound should inhibit the proliferation of CD4+ T-cells stimulated by an antigen or mitogen. This is typically observed as a dose-dependent decrease in proliferation compared to an isotype control antibody or a no-treatment control.[3][8]
Troubleshooting Guide: Inconsistent Proliferation Results
This guide addresses common sources of variability and provides actionable solutions.
Problem 1: High Variability Between Replicate Wells
High well-to-well variability can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension (e.g., PBMCs) is homogenous. Gently mix the suspension before each pipetting step. Use wide-bore pipette tips to prevent cell clumping.[9] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, altering media concentration. Avoid using perimeter wells for samples; instead, fill them with sterile PBS or media to maintain humidity.[9][10] |
| Pipetting Inaccuracies | Ensure all pipettes are properly calibrated. When possible, use a multichannel pipette to add reagents across the plate, minimizing timing differences.[9][11] |
| Inconsistent Cell Health | Use cells from a consistent passage number and ensure high viability (>95%) before starting the assay. Variations in cell health can significantly affect proliferation rates.[10] |
Problem 2: Weak or No Inhibition by this compound
This issue suggests a problem with the antibody, the cells, or the assay setup.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and stimulation conditions. |
| Antibody Degradation | Ensure this compound has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Confirm the activity of the antibody lot if it's new or has been stored for a long time. |
| Inefficient Cell Stimulation | The stimulus (e.g., antigen, anti-CD3/CD28) may be too strong, overcoming the inhibitory effect. Titrate the stimulus to find a concentration that induces robust but sub-maximal proliferation. |
| Low CD4 Expression | Confirm that the target cells (e.g., T-helper cells within the PBMC population) are expressing sufficient levels of CD4 on their surface using flow cytometry. |
Problem 3: Low Overall Proliferation Signal (Including Controls)
A weak signal across the entire plate points to a fundamental issue with the assay conditions.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Ensure you are seeding an adequate number of cells per well. The optimal number depends on the cell type and plate format and should be determined empirically.[9] |
| Suboptimal Culture Conditions | Verify that the incubator temperature, CO2 levels, and humidity are correct. Use fresh, pre-warmed culture medium and ensure all supplements are within their expiration dates.[12][13] |
| Reagent Issues | For metabolic assays (MTT, XTT), the reagent concentration or incubation time may need optimization.[12] Ensure reagents have not expired and were stored correctly.[9] |
| Incorrect Plate Reader Settings | Double-check that the excitation/emission wavelengths or absorbance filters on the plate reader are correct for your specific assay.[9] |
Quantitative Data Summary
Studies have shown that this compound reduces the number of circulating CD4+ T-cells and inhibits their proliferation in a dose-dependent manner.
Table 1: Effect of a Single Infusion of this compound on Peripheral Blood CD4+ T-Cells in Asthmatics [8]
| Treatment Group | Dose (mg/kg) | Change in CD4+ Cell Count | Change in T-Cell Proliferation |
| Placebo | 0 | No significant change | No significant change |
| Cohort 1 | 0.5 | Significant decrease | - |
| Cohort 2 | 1.5 | Significant decrease | - |
| Cohort 3 | 3.0 | Significant decrease | - |
| In Vitro Analysis | N/A | N/A | Significant reduction vs. control |
Data summarized from a study assessing the in vivo and in vitro effects of this compound.
Key Experimental Protocols
Protocol: T-Cell Proliferation Assay using CFSE
This protocol outlines a common method for measuring the inhibitory effect of this compound on antigen-stimulated T-cell proliferation.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole human blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs.
-
Wash PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium.
-
Count cells and assess viability using a trypan blue exclusion assay.
2. CFSE Labeling
-
Resuspend PBMCs at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
3. Cell Culture and Stimulation
-
Resuspend CFSE-labeled PBMCs at 1-2x10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension into a 96-well round-bottom plate.
-
Prepare working solutions of this compound and an isotype control antibody. Add 50 µL to the appropriate wells.
-
Prepare a working solution of your stimulus (e.g., Tetanus Toxoid at 1 µg/mL, or anti-CD3/anti-CD28 antibodies). Add 50 µL to the wells.
-
Include "unstimulated" and "no antibody" controls.
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis
-
Harvest cells from the plate into FACS tubes.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain with antibodies for cell surface markers (e.g., anti-CD4, anti-CD8) and a viability dye.
-
Acquire data on a flow cytometer.
-
Gate on viable, single CD4+ lymphocytes and analyze the CFSE fluorescence histogram. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to CD4, blocking T-cell activation.
Experimental Workflow for CFSE Proliferation Assay
Caption: Workflow for measuring proliferation via CFSE dye dilution.
Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting assay inconsistencies.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 6. biocompare.com [biocompare.com]
- 7. news-medical.net [news-medical.net]
- 8. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. woah.org [woah.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Keliximab and Other Anti-CD4 Monoclonal Antibodies in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Keliximab, a primatized anti-CD4 monoclonal antibody, with other notable anti-CD4 monoclonal antibodies (mAbs) that have been evaluated in research and clinical settings. This document summarizes key performance data from preclinical and clinical studies, details relevant experimental protocols, and visualizes essential mechanisms and workflows to aid in the understanding and future development of anti-CD4 targeted therapies.
Introduction to Anti-CD4 Monoclonal Antibodies
Monoclonal antibodies targeting the CD4 co-receptor on T-helper cells represent a significant therapeutic strategy for various autoimmune and inflammatory diseases. By binding to CD4, these antibodies can modulate T-cell function through several mechanisms, including T-cell depletion, induction of anergy, and alteration of cytokine profiles. This guide focuses on a comparative analysis of this compound and other anti-CD4 mAbs, namely Clenoliximab, Priliximab, and Tregalizumab, highlighting their distinct characteristics and experimental outcomes.
Comparative Data of Anti-CD4 Monoclonal Antibodies
The following tables summarize the key characteristics and quantitative data from preclinical and clinical studies of this compound and its counterparts.
Table 1: General Characteristics of Selected Anti-CD4 Monoclonal Antibodies
| Antibody | Type | Isotype | Mechanism of Action | Key Therapeutic Areas Investigated |
| This compound | Primatized (Macaque/Human) | IgG1 | Non-depleting, induces CD4 receptor down-modulation, inhibits T-cell responses.[1] | Rheumatoid Arthritis, Asthma[1] |
| Clenoliximab | Chimeric (Macaque/Human) | IgG4 | Non-depleting, CD4 down-modulation via antibody-mediated stripping.[2][3] | Rheumatoid Arthritis[2] |
| Priliximab | Chimeric (Mouse/Human) | IgG1 | Depleting, causes a profound and sustained decrease in circulating CD4+ T-cells.[4] | Crohn's Disease, Multiple Sclerosis, Rheumatoid Arthritis[4] |
| Tregalizumab | Humanized | IgG1 | Non-depleting, selectively activates regulatory T-cells (Tregs).[5] | Rheumatoid Arthritis, Psoriasis[5] |
Table 2: Preclinical Comparative Pharmacodynamics of this compound and Clenoliximab in Human CD4 Transgenic Mice
| Parameter | This compound (IgG1) | Clenoliximab (IgG4) |
| CD4+ T-Cell Depletion | Potent and efficient depletion at all tested doses (5-125 mg/kg).[1] | No significant effect at low dose (5 mg/kg); significant decrease at high doses.[1] |
| CD4 Down-Modulation | Similar down-modulation of CD4 at corresponding dose levels. | Similar down-modulation of CD4 at corresponding dose levels.[1] |
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (ACR20 Response) [1]
| Treatment Group (Dose) | Study 1: ACR20 Response Rate (%) | Study 2: ACR20 Response Rate (%) |
| Placebo | 19 | 30 |
| 40 mg bw | 42 | - |
| 80 mg bw | 51 | 39 |
| 120 mg bw | - | 46 |
| 140 mg bw | 69 | - |
| 240 mg ow | - | 47 |
| *p < 0.05 compared to placebo | ||
| bw = twice weekly, ow = once weekly |
Table 4: Clinical Efficacy of Tregalizumab in Autoimmune Diseases
| Indication | Treatment Group | Efficacy Outcome |
| Rheumatoid Arthritis | 50 mg SC | ACR20: 67%, ACR50: 33%, ACR70: 17% at week 7.[5] |
| Placebo | ACR20: 14%, ACR50: 7%, ACR70: 0% at week 7.[5] | |
| Psoriasis | 100 mg SC | PASI 50: 71.4% at week 9.[6] |
| Placebo | PASI 50: 37.5% at week 9.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are outlines of key experimental protocols used in the evaluation of anti-CD4 monoclonal antibodies.
Flow Cytometry for CD4+ T-Cell Counting and Phenotyping
This protocol is fundamental for assessing the in vivo effects of anti-CD4 mAbs on T-cell populations.
-
Objective: To enumerate peripheral blood CD4+ T-lymphocytes and characterize their phenotype.
-
Methodology:
-
Specimen Collection: Collect whole blood in EDTA-containing tubes.
-
Staining:
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
Add a cocktail of fluorescently labeled monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, and other markers of interest like CD25, CD45RO, HLA-DR).
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Lysis: Add 2 mL of a red blood cell lysis buffer (e.g., 1X FACS Lysing Solution) and incubate for 10 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the lymphocyte population using forward and side scatter properties. Within the lymphocyte gate, identify CD3+ T-cells and subsequently quantify the percentage of CD4+ and CD8+ subsets.
-
Data Analysis: Calculate the absolute CD4+ T-cell count by multiplying the percentage of CD4+ T-cells within the lymphocyte gate by the absolute lymphocyte count obtained from a complete blood count.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is used to quantify the levels of specific cytokines in biological samples, providing insights into the immunomodulatory effects of anti-CD4 mAbs.
-
Objective: To measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10) in serum, plasma, or cell culture supernatants.
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The color will develop in proportion to the amount of bound cytokine.
-
Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.[9][10][11]
-
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus, which can be inhibited by anti-CD4 mAbs.
-
Objective: To assess the inhibitory effect of anti-CD4 mAbs on T-cell proliferation.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Labeling (Optional): For dye dilution assays, label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add a T-cell stimulus (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads, or a specific antigen).
-
Add the anti-CD4 mAb to be tested at various concentrations. Include appropriate controls (isotype control, no antibody).
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine for the last 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Dilution: Stain the cells with fluorescently labeled antibodies (e.g., anti-CD4) and analyze by flow cytometry. Proliferating cells will show a progressive halving of CFSE fluorescence intensity.
-
-
Data Analysis: Compare the proliferation in the presence of the anti-CD4 mAb to the control conditions to determine the percentage of inhibition.[12][13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of anti-CD4 monoclonal antibodies.
Caption: Mechanisms of Action of Different Anti-CD4 mAbs.
Caption: Workflow for evaluating anti-CD4 mAb effects.
Conclusion
This compound, a non-depleting anti-CD4 mAb, has demonstrated clinical activity in rheumatoid arthritis, with its efficacy correlating with CD4+ T-cell coating rather than depletion.[1] This contrasts with depleting anti-CD4 mAbs like Priliximab, which induce a profound reduction in circulating CD4+ T-cells.[4] Clenoliximab, an IgG4 variant of this compound, also acts through a non-depleting mechanism involving CD4 down-modulation.[2][3] Tregalizumab represents a novel approach by selectively activating regulatory T-cells, offering a more targeted immunomodulatory effect.[5]
The choice of an anti-CD4 monoclonal antibody for research or therapeutic development depends on the desired mechanism of action and the specific pathological context. Non-depleting antibodies like this compound and Tregalizumab may offer a more favorable safety profile by avoiding long-term immunosuppression associated with T-cell depletion. Further research, including head-to-head comparative trials, is necessary to fully elucidate the relative efficacy and safety of these different anti-CD4 therapeutic strategies. This guide provides a foundational comparison to inform such future investigations.
References
- 1. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Priliximab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Tregalizumab – A Monoclonal Antibody to Target Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tregalizumab results shows good tolerability [psoriasisclub.org]
- 7. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
comparing keliximab and clenoliximab's mechanism of action
A Comprehensive Comparison of Keliximab and Clenoliximab: Mechanism of Action, Efficacy, and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of two anti-CD4 monoclonal antibodies, this compound and clenoliximab. This document synthesizes experimental data to highlight the key differences in their molecular interactions and downstream effects.
Introduction
This compound and clenoliximab are both chimeric monoclonal antibodies that target the CD4 protein on the surface of T helper cells, playing a crucial role in modulating the immune response.[1][2] Developed for the treatment of autoimmune diseases such as rheumatoid arthritis and severe asthma, their distinct immunoglobulin isotypes result in different effector functions and clinical profiles.[1][2][3][4]
This compound is a primatized (macaque-human) chimeric IgG1 monoclonal antibody.[1] Its mechanism involves binding to domain 1 of the human CD4 antigen, leading to the modulation of the T-cell receptor, a reduction in the number of circulating CD4+ T-cells, and inhibition of T-cell proliferation.[1][5]
Clenoliximab (also known as IDEC-151) is a macaque-human chimeric IgG4 monoclonal antibody.[2] It shares the same antigen-binding site as this compound but was specifically engineered with an IgG4 isotype to minimize Fc receptor affinity.[2] This modification significantly reduces its ability to mediate cell depletion, a key differentiator from this compound.[2][6]
Mechanism of Action: A Comparative Overview
The primary distinction in the mechanism of action between this compound and clenoliximab lies in their immunoglobulin isotype, which dictates their interaction with Fc receptors on other immune cells and the complement system.
-
This compound (IgG1): The IgG1 isotype of this compound allows for potent activation of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This results in a significant, dose-dependent depletion of circulating CD4+ T-cells.[5][6][7] The therapeutic effect of this compound is thought to be mediated by this reduction in T-cell numbers, as well as by coating the CD4 receptor and modulating its expression.[5]
-
Clenoliximab (IgG4): In contrast, the IgG4 isotype of clenoliximab has a much lower affinity for Fc receptors and does not effectively activate ADCC or CDC.[2] Consequently, clenoliximab does not cause significant depletion of CD4+ T-cells.[2][6] Its immunomodulatory effects are primarily achieved through non-depleting mechanisms, including the coating and subsequent down-modulation or "stripping" of the CD4 receptor from the T-cell surface, and inhibiting T-cell activation.[2][6][8]
dot
Caption: Comparative signaling pathways of this compound and Clenoliximab.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and clenoliximab.
Table 1: Comparative Pharmacodynamics in Human CD4 Transgenic Mice
| Parameter | This compound (IgG1) | Clenoliximab (IgG4) | Reference |
| CD4+ T-Cell Depletion | Potent and efficient depletion at all doses (5-125 mg/kg) | No significant effect at low doses (5 mg/kg); significant decrease at high doses | [6][7] |
| CD4 Down-Modulation | Similar down-modulation at corresponding dose levels | Similar down-modulation at corresponding dose levels | [6][7] |
Table 2: Clinical Efficacy in Rheumatoid Arthritis
| Parameter | This compound | Clenoliximab | Reference |
| ACR20 Response Rate (Study 1) | 42% (40 mg bw), 51% (80 mg bw), 69% (140 mg bw) vs 19% placebo | Not Reported | [5] |
| ACR20 Response Rate (Study 2) | 39% (80 mg bw), 46% (120 mg bw), 47% (240 mg ow) vs 30% placebo | Not Reported | [5] |
| CD4+ T-Cell Depletion | Dose-dependent depletion; 47% of patients <250 cells/mm³ in Study 2 | No significant depletion | [5][8] |
| CD4 Receptor Density | Reduction in mean fluorescence of OKT4 binding | ~80% reduction for up to 3 weeks | [6][7] |
Table 3: Clinical Efficacy in Severe Asthma
| Parameter | This compound | Clenoliximab | Reference |
| Change in Morning Peak Expiratory Flow (PEF) | Significant increase in the 3.0 mg/kg dose group | Not Reported | [7] |
| CD4+ T-Cell Count | Significant transient reduction at all doses (0.5, 1.5, 3.0 mg/kg) | Not Reported | [7] |
| In Vitro T-Cell Proliferation | Significant reduction compared to control antibody | Not Reported | [7] |
Experimental Protocols
Flow Cytometry for CD4+ T-Cell Counting
This protocol provides a general framework for the enumeration of CD4+ T-cells in peripheral blood, a key experiment in evaluating the effects of this compound and clenoliximab.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Keliximab and Traditional Immunosuppressants
This guide provides a detailed comparison of the efficacy of keliximab, a primatized anti-CD4 monoclonal antibody, with that of traditional immunosuppressants in the treatment of rheumatoid arthritis and severe chronic asthma. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and mechanisms of action.
Efficacy in Rheumatoid Arthritis
This compound demonstrated a dose-dependent improvement in the signs and symptoms of active rheumatoid arthritis in clinical trials. A key measure of efficacy in rheumatoid arthritis trials is the American College of Rheumatology (ACR) 20 response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.
In a double-blind, placebo-controlled study involving patients with active, stable rheumatoid arthritis, this compound showed a statistically significant increase in ACR20 response rates compared to placebo at higher doses. The primary endpoint was the ACR20 response one week after the end of a four-week treatment period.
Traditional immunosuppressants, such as methotrexate (B535133), are a cornerstone of rheumatoid arthritis therapy. Numerous studies have evaluated the efficacy of methotrexate, with subcutaneous administration generally showing a higher ACR20 response compared to oral administration.
Table 1: Comparison of ACR20 Response Rates in Rheumatoid Arthritis
| Treatment | Dosage | ACR20 Response Rate | Study Population |
| This compound | 40 mg twice weekly | 42% | Patients with active, stable RA |
| 80 mg twice weekly | 51% | Patients with active, stable RA | |
| 140 mg twice weekly | 69% | Patients with active, stable RA | |
| Placebo | - | 19% | Patients with active, stable RA |
| Methotrexate (SC) | Not specified | 85% | Not specified |
| Methotrexate (oral) | Not specified | 77% | Not specified |
*p < 0.05 compared to placebo
Efficacy in Severe Chronic Asthma
This compound was also investigated for the treatment of severe chronic asthma. In a randomized, double-blind, placebo-controlled trial, a single infusion of this compound resulted in significant increases in morning and evening peak expiratory flow rates (PEFR), a measure of lung function, in patients with severe chronic corticosteroid-dependent asthma.[1] The highest dose cohort showed the most significant improvement.
Corticosteroids are a mainstay of treatment for severe asthma. Studies have shown that both inhaled and oral corticosteroids can significantly improve PEFR in patients with moderately severe obstructive airways disease.
Table 2: Comparison of Peak Expiratory Flow Rate (PEFR) Improvement in Severe Asthma
| Treatment | Dosage | Improvement in PEFR | Study Population |
| This compound | 3.0 mg/kg (single infusion) | Significant increase in morning and evening PEFR | Severe chronic corticosteroid-dependent asthmatics[1][2] |
| Inhaled Corticosteroids | Not specified | Mean increase of 51 L/min in morning PEFR | Patients with moderately severe obstructive airways disease |
| Intravenous Methylprednisolone (B1676475) | 125 mg | Geometric mean increase of 79 L/min at 60 mins and 96 L/min at 120 mins | Adult asthmatic patients with PEFRs <50% predicted[3] |
Experimental Protocols
This compound Clinical Trial in Rheumatoid Arthritis
-
Study Design: A randomized, double-blind, placebo-controlled trial was conducted with patients diagnosed with active, stable rheumatoid arthritis.
-
Patient Population: The trial enrolled 136 patients.
-
Treatment Arms: Patients were randomized to receive intravenous placebo or this compound at doses of 40 mg, 80 mg, or 140 mg twice weekly for four weeks.
This compound Clinical Trial in Severe Asthma
-
Study Design: A randomized, double-blind, placebo-controlled trial was performed to evaluate the efficacy of a single infusion of this compound.
-
Patient Population: The study included patients with severe chronic corticosteroid-dependent asthma.
-
Treatment Arms: Patients received a single infusion of this compound at varying doses.
-
Primary Endpoint: The primary outcomes were the changes in morning and evening peak expiratory flow rates (PEFR).
Methotrexate Clinical Trials in Rheumatoid Arthritis
-
Study Design: Numerous randomized controlled trials have assessed the efficacy of methotrexate. Both placebo-controlled and active-comparator trials have been conducted.
-
Patient Population: Studies have included patients with early and established rheumatoid arthritis, as well as those who are methotrexate-naïve or have had an inadequate response to other treatments.
-
Treatment Arms: Dosing and routes of administration (oral and subcutaneous) have varied across trials. Common dosages range from 7.5 mg to 25 mg per week.
-
Primary Endpoint: The most common primary endpoint is the ACR20 response rate. Other endpoints include ACR50, ACR70, and measures of disease activity such as the DAS28 score.
Corticosteroid Clinical Trials in Severe Asthma
-
Study Design: Randomized, double-blind, placebo-controlled trials have been conducted to evaluate the efficacy of corticosteroids in acute and chronic severe asthma.
-
Patient Population: Study populations have included adults and children with varying degrees of asthma severity.
-
Treatment Arms: Interventions have included intravenous, oral, and inhaled corticosteroids at various dosages and durations.
-
Primary Endpoint: The primary efficacy measure is typically the improvement in lung function, most commonly assessed by peak expiratory flow rate (PEFR) or forced expiratory volume in one second (FEV1).
Mechanism of Action & Signaling Pathways
This compound
This compound is a primatized monoclonal antibody that specifically targets the CD4 antigen present on the surface of T helper cells.[1] T helper cells play a crucial role in the inflammatory cascade associated with autoimmune diseases like rheumatoid arthritis and asthma. The proposed mechanism of action for this compound involves:
-
Binding to CD4: this compound binds to the CD4 receptor on T helper cells.
-
CD4 Receptor Down-modulation: This binding induces the internalization and down-modulation of the CD4 receptor.
-
Inhibition of T-cell Responses: By reducing the number of available CD4 receptors, this compound inhibits the activation and proliferation of T helper cells, thereby dampening the inflammatory response.
Traditional Immunosuppressants
Traditional immunosuppressants, such as methotrexate and corticosteroids, have broader mechanisms of action.
-
Methotrexate: It is a folate antagonist that interferes with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, including immune cells. It also has anti-inflammatory effects through various other pathways.
-
Corticosteroids: These drugs have potent anti-inflammatory and immunosuppressive effects. They bind to glucocorticoid receptors, leading to the altered transcription of a wide range of genes involved in inflammation. This results in the reduced production of pro-inflammatory cytokines and chemokines, and the decreased activation and proliferation of various immune cells.
Conclusion
This compound demonstrated efficacy in treating both rheumatoid arthritis and severe chronic asthma, as evidenced by improvements in ACR20 response rates and PEFR, respectively. However, a direct comparison with traditional immunosuppressants is challenging due to the lack of head-to-head clinical trials. The available data suggest that while this compound showed a statistically significant effect compared to placebo, the response rates observed with traditional immunosuppressants like methotrexate in rheumatoid arthritis may be higher. It is important to note that this compound's development was discontinued (B1498344) in Phase III trials. Further research would be necessary to definitively establish its comparative efficacy and safety profile against current standard-of-care treatments.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid improvement of peak flow in asthmatic patients treated with parenteral methylprednisolone in the emergency department: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Keliximab in Rheumatoid Arthritis: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of keliximab's performance with other therapeutic alternatives for rheumatoid arthritis (RA), supported by experimental data.
Introduction to this compound
This compound is a chimeric (human/macaque) IgG1 anti-CD4 monoclonal antibody. Its therapeutic potential in rheumatoid arthritis stems from its ability to modulate the activity of CD4+ T helper cells, which play a central role in the inflammatory cascade characteristic of this autoimmune disease. By binding to the CD4 receptor on these T cells, this compound has been shown to inhibit T cell proliferation and reduce the production of pro-inflammatory cytokines, such as IL-2. Clinical studies have suggested that the therapeutic efficacy of this compound in RA is more closely correlated with the coating of CD4+ T cells rather than their depletion.
Comparative Efficacy of this compound and Alternative RA Therapies
The following tables summarize the efficacy of this compound in comparison to a range of established and newer therapies for rheumatoid arthritis, based on American College of Rheumatology (ACR) response criteria from pivotal clinical trials.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Study | Treatment Group | N | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Study 1 | This compound 40 mg bw + MTX | - | 42% | - | - |
| This compound 80 mg bw + MTX | - | 51% | - | - | |
| This compound 140 mg bw + MTX | - | 69% | - | - | |
| Placebo + MTX | - | 19% | - | - | |
| Study 2 | This compound 80 mg bw + MTX | - | 39% | - | - |
| This compound 120 mg bw + MTX | - | 46% | - | - | |
| This compound 240 mg ow + MTX | - | 47% | - | - | |
| Placebo + MTX | - | 30% | - | - |
*p < 0.05 compared to placebo Data for ACR50 and ACR70 for this compound were not readily available in the searched literature.
Table 2: Comparative Efficacy of Alternative Biologic and Targeted Synthetic DMARDs in RA
| Drug Class | Drug Name | Trial Name/Reference | Treatment Group | N | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| TNF Inhibitor | Adalimumab | - | Adalimumab + MTX | - | 52.8% | 28.9% | 14.8% |
| Placebo + MTX | - | 34.9% | 11.3% | 3.5% | |||
| Etanercept | - | Etanercept 25 mg twice weekly | - | 64% | 39% | 15% | |
| Placebo | - | 15% | 4% | 1% | |||
| B-cell Depleter | Rituximab | DANCER | Rituximab + MTX | 161 | 73% (at 24 wks) | - | - |
| Placebo + MTX | - | 38% (at 24 wks) | - | - | |||
| T-cell Co-stimulation Modulator | Abatacept | ATTAIN | Abatacept + DMARDs | 258 | 50.4% (at 6 mos) | 20.3% (at 6 mos) | 10.2% (at 6 mos) |
| Placebo + DMARDs | 133 | 19.5% (at 6 mos) | 3.8% (at 6 mos) | 1.5% (at 6 mos) | |||
| IL-6 Receptor Inhibitor | Tocilizumab | ROSE | Tocilizumab 8 mg/kg + DMARDs | 418 | - | 30.1% (at 24 wks) | - |
| Placebo + DMARDs | 205 | - | 11.2% (at 24 wks) | - | |||
| JAK Inhibitor | Tofacitinib | ORAL Solo | Tofacitinib 5 mg BID | - | 59.8% (at 3 mos) | - | - |
| Tofacitinib 10 mg BID | - | 65.7% (at 3 mos) | - | - | |||
| Placebo | - | 26.7% (at 3 mos) | - | - | |||
| Baricitinib | RA-BEAM | Baricitinib 4 mg + MTX | 487 | 70% (at 12 wks) | - | - | |
| Adalimumab + MTX | 330 | 61% (at 12 wks) | - | - | |||
| Upadacitinib | SELECT-NEXT | Upadacitinib 15 mg + csDMARDs | 327 | - | - | - | |
| Placebo + csDMARDs | 327 | - | - | - |
Note: The presented data is from various pivotal clinical trials and may not be from direct head-to-head comparisons unless specified. Efficacy can vary based on patient population and study design.
Comparative Safety Profiles
Table 3: Overview of Common Adverse Events Associated with this compound and Alternative RA Therapies
| Drug/Drug Class | Common Adverse Events | Serious Adverse Events |
| This compound | Infusion-related reactions, infections | Data on serious adverse events is limited in the available literature. |
| TNF Inhibitors | Injection site reactions, upper respiratory tract infections, headache, rash | Serious infections (including tuberculosis), malignancies (e.g., lymphoma), heart failure, demyelinating diseases.[1][2] |
| Rituximab (Anti-CD20) | Infusion-related reactions, infections, nausea | Serious infections, cardiac arrhythmias, reactivation of Hepatitis B.[3] |
| Abatacept (T-cell Co-stimulation Modulator) | Headache, upper respiratory tract infection, nausea, nasopharyngitis | Serious infections, potential for exacerbation of COPD.[4] |
| Tocilizumab (IL-6R Inhibitor) | Upper respiratory tract infections, headache, hypertension, increased liver enzymes | Serious infections, gastrointestinal perforations, neutropenia, thrombocytopenia.[5] |
| JAK Inhibitors | Upper respiratory tract infections, headache, diarrhea, nausea, nasopharyngitis | Serious infections, malignancies, thrombosis (blood clots), major adverse cardiovascular events.[6][7] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to modulate the immune response in rheumatoid arthritis.
Caption: this compound binds to the CD4 co-receptor on T helper cells, inhibiting T-cell activation.
Caption: Mechanisms of action for various classes of RA therapies.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other immunomodulatory agents are provided below.
Flow Cytometry for CD4+ T-Cell Count and Surface Marker Analysis
This protocol outlines the steps for quantifying CD4+ T-cells and analyzing the expression of surface markers.
Caption: A typical workflow for flow cytometric analysis of CD4+ T-cells.
Protocol Steps:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in a suitable buffer (e.g., PBS with 2% FBS).
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated monoclonal antibodies specific for cell surface markers (e.g., CD3, CD4) to the cell suspension. Incubate in the dark at 4°C.
-
Washing: Wash the cells to remove unbound antibodies.
-
Fixation (Optional): If cells are not to be analyzed immediately, they can be fixed with a suitable fixation buffer.
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, then on single cells, followed by gating on CD3+ T-cells, and finally on the CD4+ T-cell subset.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This assay measures the proliferative response of T-cells to allogeneic stimulation, a key indicator of T-cell activation.
Protocol Steps:
-
Prepare Responder and Stimulator Cells: Isolate PBMCs from two different donors. The "stimulator" cells are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the "responder" PBMCs with the treated "stimulator" PBMCs in a 96-well plate.
-
Incubation: Incubate the co-culture for 5-7 days to allow for T-cell activation and proliferation.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the responder cells with a fluorescent dye such as CFSE before co-culture. As the cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity that can be measured by flow cytometry.
-
Interleukin-2 (IL-2) Quantification by ELISA
This protocol describes the measurement of IL-2 levels in cell culture supernatants, a key cytokine produced by activated T-cells.
Protocol Steps:
-
Coat Plate: Coat the wells of a 96-well microplate with a capture antibody specific for human IL-2 and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards of known IL-2 concentrations and the cell culture supernatant samples to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for human IL-2.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of IL-2 in the samples.
Conclusion
This compound has demonstrated a degree of efficacy in the treatment of rheumatoid arthritis by modulating CD4+ T-cell function. However, the landscape of RA therapeutics is now populated with a diverse array of biologic and targeted synthetic DMARDs that have shown significant efficacy in large-scale clinical trials. This guide provides a comparative framework to aid researchers and drug development professionals in evaluating the therapeutic potential of this compound in the context of these alternative treatments. The provided experimental protocols offer standardized methods for the preclinical and clinical assessment of immunomodulatory agents in RA. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of this compound against current standards of care.
References
- 1. Effectiveness of Upadacitinib in the Treatment of Rheumatoid Arthritis: Analysis of 6-Month Real-World Data from the United Rheumatology Normalized Integrated Community Evidence (UR-NICETM) Database - ACR Meeting Abstracts [acrabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Rituximab for Refractory Rheumatoid Arthritis: A 24-Week Open-Label Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of efficacy and safety of abatacept in the treatment of refractory rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baricitinib Has Promising Clinical Trial Results for Treating RA - The Rheumatologist [the-rheumatologist.org]
A Comparative Analysis of Keliximab's Effect on T-Cell Subsets: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of keliximab's effects on various T-cell subsets, with a comparative look at other CD4-targeting monoclonal antibodies, zanolimumab and clenoliximab. This document synthesizes experimental data, details methodologies from key studies, and visualizes relevant biological pathways and workflows to support further research and development in T-cell modulation.
Executive Summary
This compound, a primatized anti-CD4 monoclonal antibody, has been investigated for its immunomodulatory effects, primarily in the context of asthma and rheumatoid arthritis. Its mechanism of action centers on the transient reduction and modulation of CD4+ T-lymphocytes, without significantly impacting the CD8+ T-cell population. This guide presents a detailed analysis of its effects on key T-cell subsets, including helper, cytotoxic, and memory T-cells, and contrasts its activity with that of zanolimumab, a human anti-CD4 antibody with a distinct mechanism of action, and clenoliximab, a non-depleting anti-CD4 antibody. A critical finding is that the clinical efficacy of this compound appears to be more closely associated with the coating of CD4 molecules on the T-cell surface rather than the absolute depletion of these cells.
Data Presentation: Quantitative Effects on T-Cell Subsets
The following tables summarize the quantitative effects of this compound, zanolimumab, and clenoliximab on various T-cell subsets based on data from clinical trials.
Table 1: Effect of this compound on Peripheral Blood T-Cell Subsets in Asthmatic Patients [1][2][3]
| T-Cell Subset | Dosage | Time Point | Mean Change from Baseline (cells/µL) |
| CD4+ T-Cells | 0.5 mg/kg | Day 1 | Significant Decrease |
| 1.5 mg/kg | Day 1 | Significant Decrease | |
| 3.0 mg/kg | Day 14 | Remained Significantly Decreased | |
| CD8+ T-Cells | 0.5, 1.5, 3.0 mg/kg | Up to 4 weeks | No Significant Change |
| CD25+/CD4+ | 0.5, 1.5, 3.0 mg/kg | Day 1 | Significant Decrease |
| HLA-DR+/CD4+ | 0.5, 1.5, 3.0 mg/kg | Day 1 | Significant Decrease |
| CD45RO+/CD4+ | 0.5, 1.5, 3.0 mg/kg | Day 1 | Significant Decrease |
| CD45RA+/CD4+ | 0.5, 1.5, 3.0 mg/kg | Day 1 | Significant Decrease |
Data synthesized from a study by Kon et al. (2001) in corticosteroid-dependent asthmatics. "Significant Decrease" indicates a statistically significant reduction from baseline (p < 0.05).
Table 2: Comparative Effects of Anti-CD4 Monoclonal Antibodies on CD4+ T-Cells
| Antibody | Mechanism of Action on CD4+ T-Cells | Key Findings on T-Cell Subsets |
| This compound | Transient depletion and surface modulation of CD4.[1][2] | Reduces CD25+, HLA-DR+, CD45RO+, and CD45RA+ subsets.[1][2][3] Clinical efficacy correlates with CD4 coating, not depletion.[4] |
| Zanolimumab | Induces antibody-dependent cell-mediated cytotoxicity (ADCC) and inhibits T-cell signaling.[5] | More potent in killing CD45RO+ (memory) T-cells compared to CD45RA+ (naïve) T-cells.[5] |
| Clenoliximab | Reduces CD4 density on the cell surface without causing significant cell depletion.[6] | Causes an approximate 80% reduction in CD4 antigen density on T-lymphocytes.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.
Flow Cytometry Analysis of T-Cell Subsets (Adapted from Kon et al., 2001)[1][2][3]
-
Sample Collection: Collect peripheral venous blood into tubes containing EDTA.
-
Cell Staining:
-
For two-color analysis, add 10 µL of fluorescein (B123965) isothiocyanate (FITC) and phycoerythrin (PE) conjugated monoclonal antibodies to 100 µL of whole blood.
-
Monoclonal antibodies used: anti-CD4, anti-CD8, anti-CD25, anti-HLA-DR, anti-CD45RO, and anti-CD45RA.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis: Add 2 mL of FACS lysing solution to each tube and incubate for a further 10 minutes.
-
Data Acquisition: Analyze the samples on a FACScan flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Analyze 10,000 events per sample.
-
Use isotype-matched control antibodies to set the cursors for positive staining.
-
-
Data Analysis: Express results as the absolute count of positively stained cells per liter of blood.
In Vitro T-Cell Proliferation Assay (General Protocol)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling (Optional): For proliferation tracking, label PBMCs with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture:
-
Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Add this compound or a control monoclonal antibody at desired concentrations.
-
Stimulate cells with a specific antigen (e.g., house-dust mite allergen for atopic asthmatics) or a mitogen (e.g., phytohemagglutinin).
-
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a beta-scintillation counter.
-
CFSE Dilution: If cells were labeled with CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry as an indicator of cell division.
-
-
Data Analysis: Express results as counts per minute (CPM) for [3H]-thymidine incorporation or as the percentage of divided cells for CFSE dilution.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A human CD4 monoclonal antibody for the treatment of T-cell lymphoma combines inhibition of T-cell signaling by a dual mechanism with potent Fc-dependent effector activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Keliximab and Other Biologics for Severe Asthma
For Researchers, Scientists, and Drug Development Professionals
The landscape of severe asthma management has been significantly reshaped by the advent of biologic therapies. These monoclonal antibodies target specific inflammatory pathways, offering a more personalized approach to treatment. This guide provides a side-by-side comparison of keliximab, an anti-CD4 monoclonal antibody, with other key biologics approved for severe asthma: omalizumab (anti-IgE), mepolizumab and benralizumab (anti-IL-5 pathway), dupilumab (anti-IL-4/IL-13), and tezepelumab (anti-TSLP).
Mechanism of Action: Targeting Distinct Inflammatory Pathways
Biologics for severe asthma are distinguished by their specific molecular targets within the inflammatory cascade. This compound represents an immunomodulatory approach by targeting CD4+ T-cells, which are central to orchestrating the inflammatory response in asthma. In contrast, other biologics target more downstream pathways, focusing on specific cytokines or immunoglobulins.
dot
Caption: Signaling Pathways Targeted by Asthma Biologics.
Quantitative Comparison of Clinical Efficacy
The following tables summarize key efficacy data from pivotal clinical trials of this compound and other biologics. It is important to note that direct head-to-head trial data is limited, and comparisons should be interpreted with caution due to differences in study populations and designs.
Table 1: Reduction in Annualized Asthma Exacerbation Rate (AAER)
| Biologic (Pivotal Trial) | Patient Population | Treatment Dose | AAER vs. Placebo |
| This compound | Corticosteroid-dependent severe asthma | 3.0 mg/kg single infusion | Data on AAER not available; significant increases in PEFR observed.[1][2] |
| Omalizumab (EXTRA) | Moderate-to-severe allergic asthma | 150-375 mg every 2-4 weeks | ~25% reduction.[3][4] |
| Mepolizumab (DREAM) | Severe eosinophilic asthma | 75 mg, 250 mg, or 750 mg IV every 4 weeks | 48-52% reduction.[5][6] |
| Benralizumab (SIROCCO & CALIMA) | Severe eosinophilic asthma | 30 mg SC every 8 weeks | 28-51% reduction.[7][8][9] |
| Dupilumab (QUEST) | Moderate-to-severe asthma | 200 mg or 300 mg SC every 2 weeks | 46% reduction (overall population).[10][11][12] |
| Tezepelumab (NAVIGATOR) | Severe, uncontrolled asthma | 210 mg SC every 4 weeks | 56% reduction.[13][14][15] |
Table 2: Improvement in Lung Function (FEV1)
| Biologic (Pivotal Trial) | Patient Population | Treatment Dose | Change in Pre-Bronchodilator FEV1 vs. Placebo |
| This compound | Corticosteroid-dependent severe asthma | 3.0 mg/kg single infusion | Data on FEV1 not available; significant increase in PEFR.[1][2] |
| Omalizumab | Moderate-to-severe allergic asthma | 150-375 mg every 2-4 weeks | Modest improvements observed.[3] |
| Mepolizumab (MENSA) | Severe eosinophilic asthma | 100 mg SC every 4 weeks | +120 mL improvement.[5] |
| Benralizumab (SIROCCO & CALIMA) | Severe eosinophilic asthma | 30 mg SC every 8 weeks | +116 to +159 mL improvement.[5][9] |
| Dupilumab (QUEST) | Moderate-to-severe asthma | 200 mg or 300 mg SC every 2 weeks | +130 to +160 mL improvement.[5] |
| Tezepelumab (NAVIGATOR & PATHWAY) | Severe, uncontrolled asthma | 210 mg SC every 4 weeks | +130 to +150 mL improvement.[16] |
Table 3: Oral Corticosteroid (OCS)-Sparing Effect
| Biologic (Pivotal Trial) | Patient Population | Median Reduction in OCS Dose vs. Placebo |
| This compound | Corticosteroid-dependent severe asthma | Data not available. |
| Omalizumab | OCS-dependent allergic asthma | Significant reduction in OCS dose.[14] |
| Mepolizumab (SIRIUS) | OCS-dependent severe eosinophilic asthma | 50% median reduction.[13] |
| Benralizumab (ZONDA) | OCS-dependent severe eosinophilic asthma | 75% median reduction.[17][18] |
| Dupilumab (VENTURE) | OCS-dependent severe asthma | 70% median reduction.[18] |
| Tezepelumab (SOURCE) | OCS-dependent severe asthma | Numerical, but not statistically significant, reduction in some analyses.[19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental designs for key studies.
dot
Caption: Generalized Workflow of Pivotal Biologic Trials in Asthma.
This compound Study Protocol
A study investigating this compound in corticosteroid-dependent asthmatics involved a single intravenous infusion at doses of 0.5, 1.5, or 3.0 mg/kg, or placebo.[1] The primary assessments included changes in lung function (Peak Expiratory Flow Rate - PEFR) and immunomonitoring.[1]
-
Immunophenotyping: Peripheral blood mononuclear cells (PBMCs) were analyzed by flow cytometry to assess CD4+ and CD8+ T-cell counts, as well as the expression of activation markers (CD25, HLA-DR) and memory markers (CD45RO, CD45RA).[1]
-
T-Cell Proliferation Assay: The in vitro effects of this compound on allergen-specific T-cell proliferation were evaluated by culturing PBMCs from atopic asthmatics with a specific allergen (e.g., house dust mite) and measuring proliferation.[1]
Omalizumab (EXTRA Trial) Protocol
The EXTRA trial was a randomized, double-blind, placebo-controlled study in patients with moderate-to-severe allergic asthma inadequately controlled on inhaled corticosteroids (ICS).[3][20]
-
Patient Population: Patients with a positive skin test or in vitro reactivity to a perennial aeroallergen.[21]
-
Intervention: Subcutaneous omalizumab or placebo every 2 or 4 weeks for 48 weeks.[3]
-
Primary Endpoint: Rate of clinically significant asthma exacerbations.[3]
Mepolizumab (DREAM and MENSA Trials) Protocol
The DREAM and MENSA studies were randomized, double-blind, placebo-controlled trials in patients with severe eosinophilic asthma.[1][5][6][22][23]
-
Patient Population: Patients with a history of recurrent exacerbations and evidence of eosinophilic inflammation (e.g., elevated blood eosinophils).[1][5]
-
Intervention: Intravenous (DREAM) or subcutaneous (MENSA) mepolizumab or placebo every 4 weeks.[1][5][6]
-
Primary Endpoint: Rate of clinically significant exacerbations.[5][6]
Benralizumab (SIROCCO and CALIMA Trials) Protocol
The SIROCCO and CALIMA trials were randomized, double-blind, placebo-controlled studies in patients with severe eosinophilic asthma.[7][8][9][24]
-
Patient Population: Patients with a history of exacerbations and blood eosinophil counts of ≥300 cells/μL.[7][8]
-
Intervention: Subcutaneous benralizumab (30 mg) or placebo every 4 weeks for the first three doses, then every 8 weeks.[7][24]
-
Primary Endpoint: Annualized asthma exacerbation rate.[7][8]
Dupilumab (QUEST Trial) Protocol
The QUEST trial was a randomized, double-blind, placebo-controlled study in patients with uncontrolled, moderate-to-severe asthma.[10][11][12][25]
-
Patient Population: Enrolled regardless of baseline eosinophil levels.[10][12]
-
Intervention: Subcutaneous dupilumab (200 mg or 300 mg) or placebo every 2 weeks for 52 weeks.[10][25]
-
Co-Primary Endpoints: Annualized rate of severe exacerbation events and change from baseline in pre-bronchodilator FEV1 at week 12.[10][25]
Tezepelumab (NAVIGATOR and PATHWAY Trials) Protocol
The NAVIGATOR and PATHWAY studies were randomized, double-blind, placebo-controlled trials in patients with severe, uncontrolled asthma.[2][13][14][15][26][27][28]
-
Patient Population: Enrolled a broad population of patients with severe asthma, including those with low eosinophil counts.[13][14][27]
-
Intervention: Subcutaneous tezepelumab (210 mg) or placebo every 4 weeks for 52 weeks.[13][26]
-
Primary Endpoint: Annualized asthma exacerbation rate.[13][14]
Conclusion
This compound, with its unique mechanism of targeting CD4+ T-cells, represents an early immunomodulatory strategy for severe asthma. While it demonstrated effects on T-cell populations and lung function, the extent of its clinical benefit in terms of exacerbation reduction is not as well-documented as the newer biologics. The subsequent development of biologics targeting more specific downstream pathways, such as IgE, IL-5, IL-4/IL-13, and TSLP, has led to significant advancements in the management of severe asthma, with robust data demonstrating their efficacy in reducing exacerbations, improving lung function, and enabling OCS sparing in targeted patient populations. The choice of biologic is increasingly guided by patient-specific biomarkers and clinical phenotypes, underscoring the importance of a personalized medicine approach in severe asthma.
References
- 1. Severe eosinophilic asthma treated with mepolizumab stratified by baseline eosinophil thresholds: a secondary analysis of the DREAM and MENSA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Results - Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asthma Biologics: Comparing Trial Designs, Patient Cohorts and Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Severe Asthma (SEA) Clinical Studies & Trials - FASENRA (benralizumab) [fasenrastudies.com]
- 9. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 10. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral CorticoSteroid sparing with biologics in severe asthma: A remark of the Severe Asthma Network in Italy (SANI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exdensur (depemokimab) approved by US FDA for the treatment of severe asthma | Morningstar [morningstar.com]
- 17. uspharmacist.com [uspharmacist.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
- 21. Retrospective Analysis of Biologic Agent Utilization in Severe Asthma: Impact on Exacerbation Rates, Forced Expiratory Volume in the First Second (FEV1), Eosinophils, and IgE Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of mepolizumab in Korean patients with severe eosinophilic asthma from the DREAM and MENSA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Study Designs | FASENRA For HCPs [fasenrahcp.com]
- 25. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atsjournals.org [atsjournals.org]
- 27. Clinical Trial Designs | TEZSPIRE® (tezepelumab-ekko) for Severe Asthma | For HCPs [tezspirehcp.com]
- 28. Tezepelumab NAVIGATOR Phase III trial met primary endpoint of a statistically significant and clinically meaningful reduction in exacerbations in a broad population of patients with severe asthma [astrazeneca.com]
Validating Human CD4 Transgenic Mice for Keliximab Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical models for evaluating keliximab, a primatized anti-CD4 monoclonal antibody. It highlights the utility of human CD4 transgenic mice and presents supporting data for their use.
This compound is a chimeric monoclonal antibody with high specificity for human and chimpanzee CD4, a crucial co-receptor on T-helper cells.[1] This species specificity renders traditional rodent models inadequate for preclinical assessment, necessitating the use of specialized models that accurately recapitulate the human immune response to this therapeutic antibody. This guide explores the validation of human CD4 transgenic mice as a primary preclinical model for this compound and compares it with other available alternatives.
The Case for Human CD4 Transgenic Mice
Human CD4 transgenic mice, specifically models where the endogenous murine CD4 gene is replaced by the human CD4 gene (knock-in), have emerged as a robust platform for the preclinical evaluation of this compound.[2][3] These mice express human CD4 on their T lymphocytes, allowing for the direct assessment of this compound's pharmacologic activity and potential toxicity in a living system that mirrors the human target.[2][4]
Extensive preclinical studies have demonstrated that this compound is well-tolerated in these transgenic mice, with the only observed effects being directly related to its intended pharmacological action on CD4+ T lymphocytes.[2][5] These studies have encompassed chronic and reproductive toxicity, genotoxicity, and immunotoxicity, providing a comprehensive safety profile of the antibody before its progression to clinical trials.[2][4] The use of human CD4 transgenic mice offers a significant ethical and practical advantage over the use of chimpanzees, the only other species in which this compound is pharmacologically active.[2][5]
Experimental Workflow: Preclinical Evaluation of this compound in Human CD4 Transgenic Mice
Comparison of Preclinical Models for this compound Studies
While human CD4 transgenic mice are a cornerstone for in vivo evaluation, a comprehensive preclinical strategy often involves a combination of models. The following table compares the utility of different models for studying this compound.
| Model Type | Specific Examples | Key Advantages for this compound Studies | Key Limitations for this compound Studies |
| Transgenic Animals | Human CD4 transgenic mice (mCD4 KO) | In vivo assessment of pharmacokinetics, pharmacodynamics, and systemic toxicity. Allows for the study of on-target effects in a physiological context.[2][4] | Potential for incomplete recapitulation of the human immune system.[6] Differences in mouse physiology may not fully predict human responses. |
| Other humanized mice (e.g., expressing other human immune components) | Can provide a more comprehensive human immune system for studying complex immune interactions. | May have limitations in robust T-cell and B-cell responses.[7] | |
| Non-Human Primates | Chimpanzees | High genetic and physiological similarity to humans. This compound is pharmacologically active in this species.[1] | Significant ethical concerns. High cost and limited availability. |
| In Vitro Models | Human peripheral blood mononuclear cells (PBMCs) | Allows for the assessment of direct effects on human immune cells, such as T-cell proliferation and cytokine release.[7][8] | Lacks the systemic context of an in vivo model. Cannot evaluate pharmacokinetics or systemic toxicity. |
| Co-culture systems (e.g., T-cells and antigen-presenting cells) | Useful for mechanistic studies of T-cell activation and inhibition by this compound. | Highly simplified system that may not reflect in vivo complexity. | |
| Tissue cross-reactivity studies | Can identify potential off-target binding of this compound to human tissues. | Does not provide information on the functional consequences of binding. | |
| In Silico Models | Computational modeling and simulation | Can predict pharmacokinetic and pharmacodynamic properties. Can help in dose selection for in vivo studies. | Reliant on existing data and assumptions. Cannot replace in vivo validation. |
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound exerts its effect by binding to the CD4 receptor on T-helper cells, thereby modulating T-cell activation.[1] The CD4 co-receptor plays a critical role in the interaction between the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC) class II on antigen-presenting cells (APCs).
Experimental Protocols
Pharmacokinetic and Toxicity Studies in Human CD4 Transgenic Mice
Objective: To determine the pharmacokinetic profile and assess the toxicity of this compound.
Methodology:
-
Animal Model: Male and female human CD4 transgenic mice (8-12 weeks old).
-
Groups:
-
Vehicle control (e.g., saline).
-
This compound low dose.
-
This compound mid dose.
-
This compound high dose.
-
-
Administration: Intravenous (IV) or intraperitoneal (IP) injection of this compound or vehicle.
-
Blood Sampling: Serial blood samples are collected at various time points post-administration to determine this compound concentration using an ELISA-based assay.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood is collected for hematology and clinical chemistry analysis. Organs are harvested for histopathological examination.
Immunotoxicity Study: Host Resistance to Infection
Objective: To evaluate the effect of this compound on the immune response to an infectious challenge.
Methodology:
-
Animal Model: Human CD4 transgenic mice.
-
Treatment: Mice are treated with this compound or a control antibody.
-
Infection: Following treatment, mice are challenged with an opportunistic pathogen (e.g., Candida albicans or Pneumocystis carinii).[2]
-
Endpoint Analysis:
-
Survival rates are monitored.
-
Pathogen burden in target organs (e.g., kidneys, lungs) is quantified at specific time points.
-
Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.
-
Conclusion
The available data strongly support the use of human CD4 transgenic mice as a valid and essential preclinical model for the development of this compound.[2][3][4][5] This model allows for the assessment of the antibody's safety and pharmacological activity in a relevant in vivo setting, which cannot be achieved with traditional animal models. While in vitro and in silico methods provide valuable supplementary data, the human CD4 transgenic mouse remains the gold standard for the comprehensive preclinical evaluation of CD4-targeting therapeutics like this compound. The use of this model has been instrumental in characterizing the safety profile of this compound and provides a reliable platform for the continued development of similar human-specific antibodies.
References
- 1. thepsci.eu [thepsci.eu]
- 2. An In Vitro Model That Predicts the Therapeutic Efficacy of Immunomodulatory Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicability of predictive toxicology methods for monoclonal antibody therapeutics: status Quo and scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceadvancement.org [scienceadvancement.org]
- 7. Application of Humanized Mice in Immunological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to T-Cell Modulation: Keliximab vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the targeted manipulation of T-cell activity remains a cornerstone of drug development for a multitude of diseases, ranging from autoimmune disorders to cancer. Historically, monoclonal antibodies have paved the way for specific cell-surface targeting. Keliximab, a primatized anti-CD4 monoclonal antibody, represents this class, offering insights into the effects of direct T-helper cell modulation. In contrast, the field of small molecule inhibitors has rapidly evolved, providing orally bioavailable alternatives that can penetrate the cell membrane and target key intracellular signaling nodes.
This guide provides an objective comparison of this compound and representative small molecule inhibitors targeting various aspects of T-cell modulation, including inhibitors of Interleukin-2-inducible T-cell kinase (ITK), Lymphocyte-specific protein tyrosine kinase (Lck), and Transforming growth factor-beta (TGF-β) receptor. The comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by binding to the CD4 receptor on the surface of T-helper cells. This interaction leads to the downregulation of the CD4 receptor and a potent inhibition of in vitro T-cell responses[1]. The CD4 co-receptor is crucial for the interaction of T-helper cells with antigen-presenting cells (APCs) and the subsequent initiation of the T-cell receptor (TCR) signaling cascade.
Small molecule inhibitors, on the other hand, target specific enzymes within the T-cell signaling pathways. This guide focuses on three key classes:
-
ITK Inhibitors (e.g., BMS-509744): ITK is a critical kinase downstream of the TCR. Its inhibition blocks the phosphorylation of phospholipase C gamma 1 (PLCγ1), which in turn prevents the increase in intracellular calcium and the activation of transcription factors like NFAT, ultimately suppressing T-cell activation and proliferation.
-
Lck Inhibitors (e.g., Dasatinib): Lck is one of the most proximal kinases in the TCR signaling cascade, associated with the cytoplasmic tails of CD4 and CD8 co-receptors. Inhibition of Lck blocks the initial phosphorylation of the TCR complex, thereby preventing the entire downstream signaling cascade and T-cell activation.
-
TGF-β Receptor Inhibitors (e.g., Galunisertib): TGF-β is a pleiotropic cytokine that generally has an immunosuppressive effect on T-cells. Small molecule inhibitors of the TGF-β receptor I (TGF-βRI) block the phosphorylation of downstream SMAD proteins, thereby relieving the TGF-β-mediated suppression of T-cell proliferation and effector function[2][3].
T-Cell Signaling Pathways and Points of Inhibition.
Comparative Performance Data
Direct head-to-head clinical trials of this compound and small molecule inhibitors are unavailable due to the different eras of their development and clinical focus. However, a comparative overview can be constructed from existing in vitro and in vivo data.
| Parameter | This compound | ITK Inhibitor (BMS-509744) | Lck Inhibitor (Dasatinib) | TGF-β Receptor Inhibitor (Galunisertib) |
| Target | Extracellular CD4 | Intracellular ITK | Intracellular Lck (and others) | Intracellular TGF-βRI |
| In Vitro T-Cell Proliferation Inhibition | Significant reduction in allergen-induced proliferation[4][5] | IC50 of ~19 nM for ITK kinase activity; inhibits T-cell proliferation[1][6][7] | IC50 of ~2.8 nM for TCR-stimulated T-cell proliferation[8] | Reverses TGF-β-mediated suppression of T-cell proliferation[3][9] |
| Cytokine Production | No significant change in IFN-γ, IL-4, or IL-5 expression in one study[5][10] | Inhibits IL-2 secretion[1][6] | Inhibits production of IL-2, TNF-α, and IFN-γ | Enhances cytokine secretion (e.g., IL-2) by relieving TGF-β suppression[2] |
| CD4+ T-Cell Count (In Vivo) | Transient reduction in peripheral blood[10] | Not a primary reported effect | Can cause lymphopenia | Not a primary reported effect |
| CD4 Receptor Modulation | Induces down-modulation of the CD4 receptor[11] | N/A | N/A | N/A |
| Route of Administration | Intravenous infusion | Oral | Oral | Oral |
Pharmacokinetic Properties
The route of administration and pharmacokinetic profiles represent a major distinction between monoclonal antibodies and small molecule inhibitors.
| Parameter | This compound | ITK Inhibitor (BMS-509744) | Lck Inhibitor (Dasatinib) | TGF-β Receptor Inhibitor (Galunisertib) |
| Route | Intravenous | Oral (preclinical) | Oral | Oral |
| Half-life | Dose-dependent; nonlinear pharmacokinetics[12][13] | Information not readily available | ~3-5 hours in humans[14] | Rapid absorption, dose-dependent exposure[15][16] |
| Metabolism | Proteolytic catabolism | Likely hepatic | Primarily by CYP3A4[17][18] | Primarily hepatic |
| Distribution | Primarily in plasma and extracellular fluid | Systemic | Large volume of distribution (2505 L)[17] | Systemic |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are overviews of key assays used to evaluate these T-cell modulators.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation.
CFSE-based T-Cell Proliferation Assay Workflow.
Protocol Outline:
-
T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). T-cells can be further purified using negative selection kits.
-
CFSE Staining: Resuspend isolated T-cells in a buffer and incubate with carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE passively diffuses into cells and covalently binds to intracellular proteins.
-
Cell Culture and Stimulation: Plate CFSE-labeled T-cells in culture plates pre-coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies to provide co-stimulation.
-
Compound Treatment: Add serial dilutions of this compound or the small molecule inhibitor to the cell cultures.
-
Incubation: Culture the cells for 3-5 days. As cells divide, the CFSE fluorescence is halved in daughter cells.
-
Flow Cytometry Analysis: Harvest the cells and analyze on a flow cytometer. The progressive halving of CFSE fluorescence allows for the visualization of distinct cell generations. The percentage of proliferating cells and the proliferation index can be calculated.
Intracellular Cytokine Staining
This method allows for the quantification of cytokine production at the single-cell level.
Intracellular Cytokine Staining Workflow.
Protocol Outline:
-
Cell Stimulation: Stimulate T-cells in the presence of the test compound (this compound or small molecule inhibitor).
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, for the final hours of culture to cause cytokines to accumulate within the cell.
-
Surface Marker Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibodies to enter the cytoplasm.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies specific for the cytokines of interest.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of cells within each subset that are producing a specific cytokine.
Concluding Remarks
The choice between a monoclonal antibody like this compound and a small molecule inhibitor for T-cell modulation depends on the specific therapeutic goal, the desired pharmacological profile, and the target disease. This compound, and other anti-CD4 antibodies, offer high specificity for an extracellular target, leading to direct modulation of T-helper cell function. However, their large size, intravenous administration, and potential for immunogenicity are key considerations.
Small molecule inhibitors provide the advantage of oral bioavailability and the ability to target intracellular signaling pathways that are often undruggable by antibodies. This allows for the fine-tuning of T-cell responses at various points in the activation cascade. However, off-target effects and the potential for toxicity are critical aspects to evaluate during their development.
The data and protocols presented in this guide offer a framework for the comparative evaluation of these distinct therapeutic modalities. As our understanding of T-cell biology deepens, the strategic development and application of both monoclonal antibodies and small molecule inhibitors will continue to be pivotal in advancing the treatment of immune-mediated diseases.
References
- 1. anilocus.com [anilocus.com]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. IFN-α with dasatinib broadens the immune repertoire in patients with chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 7. agilent.com [agilent.com]
- 8. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Keliximab's Influence on Th1 versus Th2 Immune Responses
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Keliximab and Alternative Immunomodulators
This guide provides a comprehensive comparative analysis of this compound's impact on the crucial balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. This compound, a primatized anti-CD4 monoclonal antibody, has been investigated for its potential in treating various inflammatory and autoimmune diseases. Understanding its specific effects on T-cell differentiation and cytokine production is paramount for its therapeutic application and for benchmarking against other immunomodulatory agents. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to aid in research and development.
Executive Summary
This compound primarily functions by binding to the CD4 receptor on T-helper cells, leading to a transient reduction in CD4+ T-cell counts and modulation of the CD4 receptor.[1][2] Crucially, clinical studies in asthmatic patients have demonstrated that this compound does not significantly alter the expression of the key Th1 cytokine, interferon-gamma (IFN-γ), or the primary Th2 cytokines, interleukin-4 (IL-4) and interleukin-5 (IL-5).[1][3] This suggests a mechanism of action that is not skewed towards either a Th1 or Th2 phenotype but rather a general dampening of T-cell activity. In contrast, other immunomodulators, such as the anti-TNF-α antibody infliximab (B1170848), have been shown to shift the Th1/Th2 balance.
Comparative Data on Th1/Th2 Responses
The following table summarizes the known effects of this compound and two alternative immunomodulatory antibodies on Th1 and Th2 cytokine production.
| Drug | Target | Mechanism of Action | Impact on Th1 Response (IFN-γ) | Impact on Th2 Response (IL-4, IL-5) | Key Findings & Citations |
| This compound | CD4 | Binds to CD4, leading to transient T-cell depletion and receptor modulation.[1][2] | No significant change in expression. | No significant change in expression. | Clinical studies in asthma showed no alteration in the Th1/Th2 cytokine profile.[1][3] Clinical response is correlated with CD4+ T cell coating rather than depletion.[4] |
| Clenoliximab | CD4 | A modified IgG4 derivative of this compound with reduced Fc receptor affinity, designed to minimize cell depletion.[5] | Data not explicitly available, but likely similar to this compound (neutral effect). | Data not explicitly available, but likely similar to this compound (neutral effect). | Inhibits T-cell proliferation and cytokine release by blocking CD4-MHC class II interaction and inducing CD4 stripping.[5][6] Less potent at depleting CD4+ T cells compared to this compound.[7][8] |
| Infliximab | TNF-α | Chimeric monoclonal antibody that neutralizes the activity of tumor necrosis factor-alpha. | Decreased IFN-γ production. | Potential shift towards a Th2 response, indicated by a decreased Th1/Th2 ratio. | In Crohn's disease, infliximab treatment was associated with a significant decrease in the Th1 (IFN-γ)/Th2 (IL-4) ratio.[9] It has been shown to downregulate IFN-γ production in mucosal T cells from Crohn's disease patients.[10] |
Experimental Protocols
Intracellular Cytokine Staining by Flow Cytometry to Assess Th1/Th2 Phenotype
This protocol is a standard method for identifying and quantifying Th1 (IFN-γ producing) and Th2 (IL-4 producing) cells within a population of peripheral blood mononuclear cells (PBMCs).[11][12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently conjugated antibodies against:
-
Cell surface markers: CD3, CD4
-
Intracellular cytokines: IFN-γ, IL-4
-
Isotype controls for cytokine antibodies
-
-
Fixation/Permeabilization Buffer
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the cell stimulation cocktail to the cell suspension.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor for the final 4 hours of incubation to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash the cells with Wash Buffer.
-
Resuspend the cells in a staining buffer containing fluorescently labeled anti-CD3 and anti-CD4 antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Permeabilization Buffer containing fluorescently labeled anti-IFN-γ and anti-IL-4 antibodies, or their respective isotype controls.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in Wash Buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on CD3+CD4+ T-helper cells and then analyze the expression of IFN-γ and IL-4 to determine the percentage of Th1 and Th2 cells, respectively.
-
T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in response to a stimulus, which can be inhibited by drugs like this compound. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of cell proliferation.[13][14][15]
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
CFSE dye
-
T-cell stimulus (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
This compound or other test compounds
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Isolate and wash PBMCs.
-
Resuspend the cells in PBS at a concentration of 10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate.
-
Add the T-cell stimulus to the appropriate wells.
-
Add this compound or other test compounds at desired concentrations.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CD4 T-Cell Activation Pathway and the Point of Intervention for this compound.
Caption: Experimental workflow for intracellular cytokine staining by flow cytometry.
Conclusion
This compound demonstrates a distinct immunomodulatory profile characterized by the transient depletion and modulation of CD4+ T-cells without directly skewing the Th1/Th2 cytokine balance. This neutral effect on T-helper cell differentiation contrasts with agents like infliximab, which appear to favor a shift away from a Th1-dominant response. The choice between these therapeutic strategies will depend on the specific immunopathology of the disease being targeted. For conditions where a general dampening of T-cell-mediated inflammation is desired without altering the fundamental Th1/Th2 equilibrium, this compound may offer a targeted approach. Further research into the long-term effects of these agents on the immune system is warranted to fully elucidate their therapeutic potential and optimize patient selection.
References
- 1. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clenoliximab Overview - Creative Biolabs [creativebiolabs.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Infliximab Therapy Impacts the Peripheral Immune System of Immunomodulator and Corticosteroid Naïve Patients with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sanguinebio.com [sanguinebio.com]
- 14. lonzabio.jp [lonzabio.jp]
- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Keliximab and Second-Generation Anti-CD4 Antibodies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the primatized anti-CD4 monoclonal antibody, keliximab, alongside second-generation anti-CD4 antibodies, clenoliximab and zanolimumab, reveals distinct mechanisms of action and therapeutic profiles. This comparison guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of their performance, supported by experimental data and methodologies, to inform future research and clinical development in immunomodulatory therapies.
This compound, a chimeric (primate/human) IgG1 monoclonal antibody, is a non-depleting antibody that functions by inducing the down-modulation of the CD4 receptor on T lymphocytes and inhibiting T-cell responses.[1] In contrast, the landscape of second-generation anti-CD4 antibodies is characterized by efforts to refine efficacy and safety. Clenoliximab, a chimeric (macaque/human) IgG4 derivative of this compound, was engineered to minimize T-cell depletion by reducing its Fc receptor affinity. Zanolimumab, a fully human IgG1 antibody, represents a different approach, designed to actively deplete T-cells through potent Fc-dependent effector functions, including antibody-dependent cell-mediated cytotoxicity (ADCC).
Comparative Analysis of Key Characteristics
| Feature | This compound | Clenoliximab | Zanolimumab |
| Antibody Type | Chimeric (Primate/Human) IgG1 | Chimeric (Macaque/Human) IgG4 | Fully Human IgG1 |
| Primary Mechanism | CD4 Down-modulation, Non-depleting | CD4 Down-modulation, Minimally Depleting | T-cell Depletion (ADCC), T-cell Signaling Inhibition |
| Epitope | Domain 1 of human CD4 (shared with Leu3a)[1] | Domain 1 of human CD4 (same as this compound) | CD4 |
| Key Feature | "Primatized" to reduce immunogenicity | Engineered for reduced Fc receptor binding | Fully human, potent effector function |
| Therapeutic Area (Clinical Trials) | Asthma, Rheumatoid Arthritis[1] | Rheumatoid Arthritis | T-cell Lymphoma, Psoriasis, Rheumatoid Arthritis[2] |
Preclinical and Clinical Performance
A head-to-head preclinical study in human CD4 transgenic mice directly compared the pharmacodynamics of this compound and clenoliximab. This study demonstrated that this compound was more potent in depleting circulating CD4+ T-cells compared to clenoliximab.[3][4] However, both antibodies induced a similar degree of CD4 down-modulation from the T-cell surface.[3][4]
Clinical trial data for this compound in severe asthma patients showed a transient reduction in the number of CD4+ T-cells and modulation of CD4+ receptor expression following a single infusion.[1] This was associated with a significant reduction in T-cell proliferation in vitro.[1]
Zanolimumab, in phase II clinical trials for cutaneous T-cell lymphoma (CTCL), demonstrated significant clinical efficacy, with objective tumor responses observed in a substantial portion of patients.[5][6] Its mechanism of action involves a dual approach of inhibiting T-cell receptor (TCR) signaling and inducing potent, Fc-dependent lysis of CD4+ T-cells.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Clinical efficacy of zanolimumab (HuMax-CD4): two phase 2 studies in refractory cutaneous T-cell lymphoma. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of Keliximab In Vitro: A Comparative Guide
This guide provides a comprehensive in vitro assessment of keliximab, a chimeric anti-CD4 monoclonal antibody. Its performance is compared with other immunomodulatory agents, supported by experimental data to offer researchers, scientists, and drug development professionals a thorough analysis of its long-term efficacy.
Mechanism of Action and In Vitro Efficacy of this compound
This compound is a primatized monoclonal antibody that specifically targets the CD4 receptor on T helper cells.[1] This interaction plays a pivotal role in modulating the immune response. The binding of this compound to the CD4 antigen can lead to the downregulation of the receptor and a potent inhibition of in vitro T cell responses.[1] This mechanism is central to its therapeutic potential in immune-mediated diseases such as severe chronic asthma and rheumatoid arthritis.[1]
In vitro studies have demonstrated that this compound can significantly reduce allergen-induced T-cell proliferation.[2] However, it is noteworthy that these studies did not find a significant alteration in the in vitro expression of key cytokines such as interferon-gamma (IFN-γ), interleukin-4 (IL-4), or interleukin-5 (IL-5).[2]
Comparative In Vitro Performance
To contextualize the in vitro efficacy of this compound, this guide compares it with another anti-CD4 monoclonal antibody, zanolimumab, and a non-antibody immunomodulator, cladribine.
Table 1: Comparison of In Vitro Efficacy on T-Cell Proliferation
| Compound | Target/Mechanism | Assay Type | Cell Type | Concentration | Observed Effect | Citation |
| This compound | CD4 | Allergen-stimulated proliferation | PBMC | 0.5 - 100 µg/mL | Dose-dependent trend of increased inhibition of T-cell proliferation (not statistically significant) | [2] |
| Zanolimumab | CD4 | T-cell receptor signaling | CD4+ T-cells | Not Specified | Inhibition of early TCR signaling events | [3] |
| Cladribine | Purine nucleoside analog | T-cell proliferation | T-cells | Not Specified | Inhibition of proliferation |
Table 2: Comparison of In Vitro Effects on Immune Cell Viability and Function
| Compound | Target/Mechanism | Assay Type | Cell Type | Concentration | Observed Effect | Citation |
| This compound | CD4 | Cytokine Expression | CD4+ T-cells | Not Specified | No significant changes in IFN-γ, IL-4, or IL-5 expression | [2] |
| Zanolimumab | CD4 | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | CD4+ T-cells | Not Specified | Induction of ADCC, with higher sensitivity in CD45RO+ cells | [3] |
| Cladribine | Purine nucleoside analog | Apoptosis | Lymphocytes | 0.1 - 1 µM | Dose-dependent increase in apoptosis |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. A human CD4 monoclonal antibody for the treatment of T-cell lymphoma combines inhibition of T-cell signaling by a dual mechanism with potent Fc-dependent effector activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Predictive Biomarkers for Keliximab Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting response to keliximab, a primatized anti-CD4 monoclonal antibody. This document summarizes key experimental data, details relevant protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in T-cell immunomodulatory therapies.
This compound is a chimeric (macaque-human) monoclonal antibody that targets the CD4 receptor on T helper cells, leading to receptor down-modulation and inhibition of T-cell responses.[1] While its development for severe chronic asthma and rheumatoid arthritis was discontinued, the study of its mechanism and biomarkers of response offers valuable insights for the development of next-generation immunomodulators.[2][3] This guide focuses on the validation of biomarkers in relevant research models, providing a framework for comparative analysis.
Comparative Efficacy and Biomarker Modulation
The efficacy of this compound has been evaluated in clinical trials for rheumatoid arthritis and severe asthma. Key clinical endpoints and associated biomarker changes are summarized below, providing a basis for comparison with alternative therapies.
This compound in Rheumatoid Arthritis
In two double-blind, randomized controlled trials involving patients with active rheumatoid arthritis, this compound demonstrated a dose-dependent improvement in clinical response as measured by the American College of Rheumatology 20% response criteria (ACR20).[1] A key finding from these studies was that the clinical response correlated with the degree of CD4+ T-cell coating by this compound, rather than the extent of CD4+ T-cell depletion.[1]
| Treatment Group (Intravenous, twice weekly for 4 weeks) | ACR20 Response Rate (Study 1) | ACR20 Response Rate (Study 2) |
| Placebo | 19% | 30% |
| This compound (40 mg) | 42% | - |
| This compound (80 mg) | 51% | 39% |
| This compound (120 mg) | - | 46% |
| This compound (140 mg) | 69% | - |
| This compound (240 mg, once weekly) | - | 47% |
| *p < 0.05 compared to placebo |
Table 1: ACR20 Response Rates in Rheumatoid Arthritis Patients Treated with this compound. [1]
This compound in Severe Chronic Asthma
In a study on corticosteroid-dependent asthmatics, a single infusion of this compound resulted in a transient reduction in peripheral blood CD4+ T-cell counts and modulation of CD4+ receptor expression.[4] The highest dose of 3.0 mg/kg was associated with a significant increase in peak expiratory flow rate (PEFR).[4]
| Biomarker | Placebo | This compound (0.5 mg/kg) | This compound (1.5 mg/kg) | This compound (3.0 mg/kg) |
| Change in CD4+ T-Cell Count | No significant change | Significant decrease | Significant decrease | Significant decrease |
| CD4+ T-Cell Surface Markers (CD25, HLA-DR, CD45RO, CD45RA) | No significant change | Significant reduction in numbers | Significant reduction in numbers | Significant reduction in numbers |
| In Vitro Allergen-Specific PBMC Proliferation | No significant change | - | - | Significant reduction |
Table 2: Effect of a Single Infusion of this compound on Biomarkers in Severe Asthmatics. [4]
Alternative Anti-CD4 Monoclonal Antibodies
For comparative purposes, it is relevant to consider other anti-CD4 monoclonal antibodies that have been investigated for similar indications.
-
Clenoliximab: A macaque-human chimeric IgG4 anti-CD4 antibody, designed to minimize T-cell depletion.[5][6] In patients with rheumatoid arthritis, clenoliximab caused significant CD4 down-modulation without substantial T-cell depletion.[6]
-
Zanolimumab: A fully human IgG1 anti-CD4 antibody that inhibits T-cell signaling through a dual mechanism and induces potent Fc-dependent cell killing.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the validation of biomarkers. Below are protocols for key experiments used in the evaluation of this compound and similar agents.
Flow Cytometry for T-Cell Subset and Activation Marker Analysis
Objective: To quantify peripheral blood CD4+ and CD8+ T-cell counts and analyze the expression of cell surface activation markers (e.g., CD25, HLA-DR, CD45RO, CD45RA).
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
-
Antibody Staining:
-
Resuspend 1 x 10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add a pre-titered cocktail of fluorochrome-conjugated monoclonal antibodies against CD3, CD4, CD8, CD25, HLA-DR, CD45RO, and CD45RA.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend the stained cells in 500 µL of staining buffer.
-
Acquire data on a flow cytometer equipped with appropriate lasers and filters.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD4+ T cells (CD3+CD4+) and CD8+ T cells (CD3+CD8+).
-
Analyze the expression of activation markers on the gated T-cell populations.
-
In Vitro PBMC Proliferation Assay (CFSE-based)
Objective: To assess the inhibitory effect of this compound on allergen- or mitogen-induced T-cell proliferation.
Methodology:
-
PBMC Isolation and Labeling:
-
Isolate PBMCs as described above.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium with 10% FBS.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add this compound or an isotype control antibody at various concentrations.
-
Stimulate the cells with a relevant antigen (e.g., house dust mite extract for allergic asthma patients) or a mitogen (e.g., phytohemagglutinin).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the culture plates.
-
Stain the cells with antibodies against T-cell markers (e.g., CD3, CD4) if desired.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity of the T-cell population. Proliferation is indicated by a sequential halving of CFSE fluorescence in daughter cells.
-
Visualizing Pathways and Workflows
Understanding the underlying biological mechanisms and experimental processes is facilitated by clear visualizations.
Caption: this compound binds to the CD4 co-receptor, inhibiting T-cell activation.
Caption: Workflow for validating biomarkers of this compound response.
References
- 1. CD4 coating, but not CD4 depletion, is a predictor of efficacy with primatized monoclonal anti-CD4 treatment of active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. lonzabio.jp [lonzabio.jp]
- 6. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Keliximab and Clenoliximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two chimeric anti-CD4 monoclonal antibodies, keliximab and clenoliximab. The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in understanding the key differences and similarities between these two therapeutic candidates.
Introduction
This compound and clenoliximab are both primatized monoclonal antibodies that target the CD4 co-receptor on T-helper cells, a key mediator in the inflammatory cascade of autoimmune diseases such as rheumatoid arthritis.[1] Despite sharing the same target, their distinct immunoglobulin isotypes—this compound being an IgG1 and clenoliximab an IgG4—confer different effector functions and pharmacokinetic properties.[1] Clenoliximab was specifically engineered from this compound to possess a reduced affinity for Fc receptors, with the goal of minimizing CD4+ T-cell depletion. This comparative guide will delve into their pharmacokinetic parameters, the experimental methodologies used to determine them, and the underlying signaling pathways they modulate.
Pharmacokinetic Data Comparison
The pharmacokinetic properties of this compound and clenoliximab have been characterized in both preclinical models and human clinical trials. A direct comparison of their key pharmacokinetic parameters is summarized below. It is important to note that the data for this compound and clenoliximab in a comparative context are primarily from a study in transgenic mice, while human data is available for clenoliximab from a separate clinical trial in rheumatoid arthritis patients.
| Pharmacokinetic Parameter | This compound (in huCD4 Transgenic Mice) | Clenoliximab (in huCD4 Transgenic Mice) | Clenoliximab (in Rheumatoid Arthritis Patients) |
| Isotype | IgG1 | IgG4 | IgG4 |
| Pharmacokinetic Model | Two-compartment with saturable elimination | Two-compartment with saturable elimination | Nonlinear pharmacokinetics |
| Maximal Elimination Rate (Vmax) | 890 ng/ml/h | 890 ng/ml/h | 1490 µg/h |
| Michaelis-Menten Constant (Km) | 5249 ng/ml | 5249 ng/ml | 1290 µg/L |
| Central Compartment Volume (Vc) | 2.5 ml | 2.5 ml | 3.58 L |
| Peripheral Compartment Volume (Vt) | 25.6 ml | 25.6 ml | - |
| Inter-compartmental Clearance (kcp, kpc) | kcp: 0.007/h, kpc: 0.0008/h | kcp: 0.007/h, kpc: 0.0008/h | - |
Note: The data from transgenic mice and human patients are not directly comparable due to species differences and study design but provide valuable insights into the behavior of each antibody.
Experimental Protocols
The pharmacokinetic data presented above were derived from rigorous experimental protocols, as detailed in the cited literature.
Pharmacokinetic Analysis in Human CD4 Transgenic Mice
A key comparative study was conducted in transgenic mice expressing human CD4.[1]
-
Study Design: A single intravenous dose of this compound or clenoliximab was administered to cohorts of transgenic mice at three different dose levels (5, 25, and 125 mg/kg).[1]
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of the antibodies.
-
Analytical Method: An enzyme-linked immunosorbent assay (ELISA) was used to quantify the concentrations of this compound and clenoliximab in the plasma samples.
-
Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a two-compartment model with saturable (Michaelis-Menten) elimination from both the central and peripheral compartments using a specialized software (ADAPT II).[1]
Pharmacokinetic Analysis of Clenoliximab in Rheumatoid Arthritis Patients
A clinical trial investigated the pharmacokinetics of clenoliximab in patients with rheumatoid arthritis.
-
Study Design: This was a randomized, double-blind, placebo-controlled, single-ascending-dose study. Patients received a single intravenous infusion of clenoliximab at doses ranging from 0.05 to 15 mg/kg.[2]
-
Sample Collection: Blood samples were collected for up to 12 weeks following the infusion to measure clenoliximab concentrations.[2]
-
Analytical Method: A validated ELISA was used to determine the serum concentrations of clenoliximab.
-
Pharmacokinetic Modeling: A population pharmacokinetic model was developed using NONMEM to characterize the nonlinear pharmacokinetics of clenoliximab. The model incorporated Michaelis-Menten elimination kinetics.[2]
Mechanism of Action and Signaling Pathway
Both this compound and clenoliximab exert their therapeutic effects by binding to the CD4 receptor on T-helper cells, thereby interfering with the interaction between the T-cell receptor (TCR) and major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs). This interaction is a critical step in the activation of T-helper cells and the subsequent inflammatory cascade.
The binding of the TCR and CD4 to the MHC class II molecule initiates a series of intracellular signaling events, primarily mediated by the lymphocyte-specific protein tyrosine kinase (Lck) and the zeta-chain-associated protein kinase 70 (ZAP-70).[3][4]
Caption: CD4-mediated T-cell activation signaling pathway.
Experimental Workflow
The general workflow for characterizing the pharmacokinetics of monoclonal antibodies like this compound and clenoliximab involves several key stages, from preclinical animal studies to clinical trials in human subjects.
Caption: General experimental workflow for pharmacokinetic analysis.
Conclusion
This compound and clenoliximab, while targeting the same CD4 molecule, exhibit distinct pharmacokinetic and pharmacodynamic profiles largely attributable to their different IgG isotypes. The preclinical data in transgenic mice suggest similar, dose-dependent, and saturable elimination kinetics for both antibodies.[1] However, this compound, being an IgG1, is more potent at depleting CD4+ T-cells.[1] In contrast, clenoliximab (IgG4) demonstrates nonlinear pharmacokinetics in humans and was designed to minimize T-cell depletion.[2] The choice between these two molecules in a therapeutic setting would depend on the desired mechanism of action—whether potent cell depletion or non-depleting immunomodulation is preferred. This guide provides a foundational comparison to aid in such evaluations.
References
- 1. Comparative pharmacodynamics of this compound and clenoliximab in transgenic mice bearing human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A population pharmacokinetic-pharmacodynamic analysis of single doses of clenoliximab in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Keliximab: A Procedural Guide for Laboratory Professionals
DISCLAIMER: As of December 18, 2025, a specific Safety Data Sheet (SDS) for "Keliximab" is not publicly available. The following guidelines are based on established best practices for the disposal of monoclonal antibodies (mAbs) in a research and development environment. It is imperative to consult the manufacturer-provided SDS and your institution's specific safety protocols before handling or disposing of this material.
The disposal of monoclonal antibodies like this compound requires a careful risk assessment to ensure the safety of laboratory personnel and environmental protection. The primary determinant for the correct disposal pathway is whether the mAb is a "naked" antibody or if it is conjugated to a hazardous substance, such as a cytotoxic drug, making it an antibody-drug conjugate (ADC), or a radioisotope.[1]
Immediate Safety and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is mandatory. Naked monoclonal antibodies are generally not considered cytotoxic as they do not directly damage DNA or RNA.[1][2] However, due to the limited data on long-term occupational exposure, they should be handled with caution to prevent potential immunogenic or allergic reactions.[1] In contrast, conjugated monoclonal antibodies are classified as hazardous due to their toxic payload, and all contaminated waste must be managed as hazardous waste.[1][3]
The following decision workflow provides a systematic approach to determine the appropriate disposal procedure for this compound waste.
Disposal Procedures
Based on the initial risk assessment, follow the appropriate procedural pathway outlined below.
Pathway 1: Non-Hazardous (Naked) Monoclonal Antibody Waste
This pathway applies if this compound is determined to be a "naked" monoclonal antibody, not conjugated to any hazardous materials.
1. Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.
2. Waste Segregation and Collection:
-
Liquid Waste: Collect in a leak-proof container.
-
Solid Waste (Non-Sharps): This includes items like contaminated gloves, bench paper, and plasticware. Place these directly into a designated biohazard bag.[1]
-
Sharps Waste: All contaminated sharps, such as needles, syringes, and serological pipettes, must be disposed of in a puncture-resistant sharps container designated for biohazardous waste.[1]
3. Decontamination:
-
Liquid Waste: Decontaminate liquid waste containing the mAb before disposal. A common and effective method is autoclaving at 121°C for a minimum of 30 minutes.[1] The required time may need to be increased for larger volumes. Chemical decontamination may also be an option, but the chosen chemical must be compatible with the mAb and approved by your institution's safety protocols.
-
Solid and Sharps Waste: These are typically decontaminated by autoclaving within their collection containers before final disposal.
4. Final Disposal:
-
Once decontaminated, the waste is considered regulated medical waste. Dispose of all biohazard bags and sharps containers through your institution's regulated medical waste stream.[1]
Pathway 2: Hazardous (Conjugated) Monoclonal Antibody Waste
This pathway is mandatory if this compound is conjugated to a cytotoxic agent, a radioisotope, or another hazardous molecule. This waste must be handled as cytotoxic or chemical waste.[1][3]
1. Personal Protective Equipment (PPE):
-
In addition to standard PPE, consider double gloving and wearing a disposable gown, especially when handling higher concentrations or larger volumes.[1]
2. Waste Segregation and Collection:
-
Use designated hazardous waste containers that are clearly labeled as "Cytotoxic," "Chemotherapy Waste," or "Hazardous Drug Waste." These containers are often color-coded, typically yellow or purple.[4]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not attempt to decontaminate with bleach, as this can lead to dangerous chemical reactions.[1]
-
Solid Waste (Non-Sharps): Place contaminated items into designated cytotoxic waste bags.[1]
-
Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant cytotoxic sharps container.[1]
3. Final Disposal:
-
Securely seal all cytotoxic waste containers when they are approximately three-quarters full.[1]
-
Arrange for pickup and disposal through your institution's hazardous waste management service.
-
The standard and required final disposal method for cytotoxic waste is high-temperature incineration.[1][5][6]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically for this compound regarding disposal parameters such as concentration limits, inactivation temperatures, or pH stability for degradation. Similarly, detailed experimental protocols for the inactivation or neutralization of this compound are not available. For all monoclonal antibodies, the most reliable source for such specific data and protocols is the manufacturer's Safety Data Sheet (SDS). In the absence of an SDS, a conservative approach, such as treating the material as hazardous, is recommended.
Spill Management
In the event of a spill, the response should be dictated by the nature of the monoclonal antibody.
-
Naked mAb Spills: Manage as a standard biological spill. Absorb the spill with appropriate materials, clean the area with a suitable disinfectant, and dispose of all cleanup materials as biohazardous waste.
-
Conjugated mAb Spills: If the mAb is conjugated with a hazardous substance, the spill should be managed according to the protocols for that specific hazardous agent (e.g., using a cytotoxic spill kit).[3]
By adhering to these general guidelines and, most importantly, the specific instructions provided by the manufacturer and your institution's safety office, you can ensure the safe and compliant disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. youtube.com [youtube.com]
Essential Safety and Handling Protocols for Keliximab
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of Keliximab
This guide provides essential, immediate safety and logistical information for handling this compound, a chimeric human/macaque IgG1 anti-CD4 monoclonal antibody.[1][2][3][4] Adherence to these procedural, step-by-step instructions is critical for ensuring personnel safety and maintaining the integrity of this biological product. This document outlines operational plans from receipt to disposal, details appropriate personal protective equipment, and provides clear guidance for emergency situations.
Operational Plan for this compound Handling
A systematic approach to handling this compound is crucial to minimize exposure risk and ensure a safe laboratory environment. The following procedures should be implemented at all stages of the product lifecycle.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the integrity of the packaging is compromised, treat it as a potential spill and follow the spill management protocol outlined below.
-
Verification: Confirm that the product name, lot number, and quantity match the shipping documentation.
-
Storage: Store this compound vials upright in a secure, designated, and access-restricted refrigerator at the temperature specified on the product datasheet. Protect from light.
Preparation
-
Designated Area: All preparation activities should be conducted in a designated area, such as a biological safety cabinet (BSC), to minimize the risk of aerosol generation.
-
Aseptic Technique: Employ strict aseptic techniques throughout the preparation process to prevent microbial contamination of the product.
-
Personal Protective Equipment (PPE): All personnel involved in the preparation of this compound must wear the appropriate PPE as detailed in the table below.
-
Reconstitution and Dilution: If reconstitution or dilution is required, use the recommended sterile diluent and follow the specific instructions provided in the product protocol. Avoid vigorous shaking to prevent protein denaturation; gentle swirling or inversion is recommended.
-
Labeling: Clearly label all prepared solutions with the product name, concentration, date of preparation, and initials of the preparer.
Administration (for in-vitro/in-vivo studies)
-
Trained Personnel: Only personnel trained in the handling of monoclonal antibodies and the specific experimental protocol should perform administration.
-
PPE: Appropriate PPE must be worn during administration to prevent skin and eye contact.
-
Closed Systems: Whenever feasible, the use of closed system drug-transfer devices (CSTDs) is recommended to further reduce the risk of exposure during transfer and administration.[5][6]
Disposal
-
Waste Classification: All materials that have come into contact with this compound, including vials, syringes, needles, gloves, and gowns, should be considered biopharmaceutical waste.
-
Sharps Disposal: Needles and other sharps must be disposed of immediately in a designated, puncture-resistant sharps container.
-
Liquid Waste: Unused or residual this compound solutions should be disposed of in accordance with local and institutional regulations for chemical and biological waste. This may involve collection by a licensed hazardous waste disposal service for incineration.
-
Solid Waste: Contaminated labware and PPE should be placed in clearly labeled biohazard waste bags or containers for autoclaving or incineration.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required PPE for various procedures involving this compound. This is based on general safety guidelines for handling monoclonal antibodies.
| Procedure | Gloves | Lab Coat/Gown | Eye Protection | Respiratory Protection |
| Receiving and Storage | Nitrile or Latex | Required | Safety Glasses | Not generally required |
| Preparation (in a BSC) | Double Gloving Recommended | Disposable, fluid-resistant gown | Safety Goggles or Face Shield | Not required if in a certified BSC |
| Administration | Nitrile or Latex | Required | Safety Glasses | Not generally required |
| Spill Cleanup | Double Gloving (heavy-duty) | Disposable, fluid-resistant gown | Safety Goggles and Face Shield | N95 or higher respirator (if aerosolization is possible) |
| Waste Disposal | Nitrile or Latex | Required | Safety Glasses | Not generally required |
Emergency Procedures
Spill Management
In the event of a this compound spill, follow these steps to ensure safe cleanup and decontamination:
-
Alert others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate the area: If the spill is large or involves aerosols, evacuate the immediate area.
-
Don appropriate PPE: Before re-entering the area, don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the spill: Cover the spill with absorbent materials, starting from the outside and working inwards.
-
Decontaminate: Apply a suitable decontamination agent (e.g., a freshly prepared 10% bleach solution followed by a water rinse, or a validated laboratory disinfectant) to the spill area and allow for the recommended contact time.
-
Collect waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a designated biohazard waste container.
-
Final cleaning: Clean the spill area again with a fresh disinfectant.
-
Report the incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
For all exposure incidents, report the event to the appropriate institutional authority and seek medical evaluation.
Visual Safety Guides
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for handling a this compound spill.
Caption: PPE selection based on handling procedure.
References
- 1. susupport.com [susupport.com]
- 2. Preclinical development of this compound, a Primatized anti-CD4 monoclonal antibody, in human CD4 transgenic mice: characterization of the model and safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of an anti-CD4 monoclonal antibody, this compound, on peripheral blood CD4+ T-cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. simplivia.com [simplivia.com]
- 6. Safe Handling Of Monoclonal Antibodies Best Practices [bioprocessonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
